3-Bromo-5-methoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWRYZGZCCTKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648644 | |
| Record name | 3-Bromo-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867366-91-4 | |
| Record name | 3-Bromo-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-methoxybenzonitrile: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-Bromo-5-methoxybenzonitrile. It moves beyond basic data to provide field-proven insights into its synthesis, characterization, and potential applications, ensuring a blend of theoretical knowledge and practical utility.
Core Physicochemical Properties
This compound is a substituted aromatic compound belonging to the benzonitrile family. Its unique trifunctional substitution pattern—comprising a bromo group, a methoxy group, and a nitrile group—makes it a valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitrile and bromine, combined with the electron-donating effect of the methoxy group, creates a distinct electronic profile that can be strategically exploited in various chemical transformations.
All quantitative data for this compound has been consolidated in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 212.04 g/mol | [1][2] |
| Molecular Formula | C₈H₆BrNO | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 867366-91-4 | [1][2] |
| Density | 1.56 g/cm³ | [1] |
| Boiling Point | 253.5°C at 760 mmHg | [1] |
| Flash Point | 107.1°C | [1] |
| Canonical SMILES | COC1=CC(=CC(=C1)C#N)Br | [1] |
| InChIKey | NNWRYZGZCCTKQW-UHFFFAOYSA-N | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is commonly achieved from its corresponding aldehyde, 3-bromo-5-methoxybenzaldehyde. The following two-step protocol is a reliable method that involves the formation of an oxime intermediate, followed by its dehydration to the target nitrile.[3] This approach is favored for its high yield and straightforward execution.
Synthesis Workflow Overview
The diagram below illustrates the logical flow from the starting material to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[3]
Step 1: Synthesis of the Oxime Intermediate
-
Reaction Setup: In a suitable reaction vessel, combine 3-bromo-5-methoxybenzaldehyde (56 mmol), hydroxylamine hydrochloride (19.4 g, 5 eq.), ethanol (100 mL), and pyridine (10 mL). The pyridine acts as a base to neutralize the HCl formed, driving the reaction forward.
-
Heating: Heat the mixture to 65°C and maintain for 16 hours with stirring.
-
Workup: After cooling to room temperature, perform a liquid-liquid extraction using a 50% ethyl acetate/hexane mixture and water.
-
Isolation: Wash the separated organic layer with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. This procedure typically yields the oxime product in high purity (approx. 97% yield).[3]
Step 2: Dehydration to this compound
-
Reaction Setup: Dissolve the oxime from the previous step in anhydrous dioxane (100 mL) and pyridine (26 mL, 6 eq.). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (15 mL, 2 eq.). Trifluoroacetic anhydride is a powerful dehydrating agent, essential for the efficient conversion of the oxime to the nitrile. The reaction is performed at 0°C to control the exothermic nature of the addition.
-
Reaction Progression: Allow the mixture to gradually warm to room temperature and stir for 2 days. Subsequently, heat the solution to 60°C for 1 hour to ensure the reaction goes to completion.[3]
-
Workup and Isolation: Carefully pour the cooled reaction mixture into ice water and extract with dichloromethane. The combined organic layers are washed sequentially with water, 1 M hydrochloric acid (to remove excess pyridine), and brine.
-
Final Product: Dry the organic layer over magnesium sulfate and evaporate the solvent. This process yields the target this compound (approx. 90% yield).[3]
Analytical Characterization
Verifying the identity and purity of the final product is a critical, self-validating step in any synthesis. A standard analytical workflow should be employed.
Standard Characterization Workflow
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Spectroscopic data is the gold standard for structural confirmation. For this compound, key expected results include:
-
¹H NMR: Signals in the aromatic region corresponding to the three protons on the benzene ring, and a characteristic singlet around 3.8 ppm for the methoxy (-OCH₃) protons.
-
¹³C NMR: Resonances corresponding to the eight unique carbon atoms in the molecule, including the nitrile carbon.
-
Mass Spectrometry (MS): A molecular ion peak that corresponds to the compound's exact mass (210.96300 Da).[1]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile (C≡N) stretch.
Authoritative spectral data for this compound can be found in chemical databases.[4]
Applications in Research and Drug Development
While specific applications for this compound are highly specialized, its class of compounds—substituted phenylacetonitriles—are recognized as crucial intermediates in organic synthesis.[5] The functional groups present allow for a variety of subsequent chemical modifications:
-
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, a common feature in pharmaceuticals.
-
The bromo group is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.
-
The methoxy group can influence the reactivity and solubility of derivative compounds.
Structurally related bromo-methoxybenzonitriles are utilized as key intermediates in the synthesis of pharmaceuticals, particularly anti-cancer agents, and in the development of agrochemicals like herbicides and pesticides.[6] This highlights the potential of this compound as a valuable building block for creating novel, biologically active molecules.
Safety and Handling
This compound is classified as an acute toxicant and an irritant.[2] Adherence to strict safety protocols is mandatory.
-
GHS Hazards: Toxic if swallowed, in contact with skin, or if inhaled; causes skin and eye irritation.[2]
-
Handling: Always handle this compound inside a certified chemical fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
First Aid:
Always consult the full Safety Data Sheet (SDS) before handling this chemical.[9]
Conclusion
This compound is a chemical intermediate with significant potential, underpinned by its well-defined physicochemical properties and versatile reactivity. The reliable synthesis protocol and clear characterization pathway detailed in this guide provide researchers with the necessary foundation to confidently utilize this compound in their work. Proper safety and handling are paramount to ensure its effective and responsible application in advancing scientific discovery, particularly in the fields of medicinal chemistry and materials science.
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An In-depth Technical Guide to 3-Bromo-5-methoxybenzonitrile: Synthesis, Characterization, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of 3-bromo-5-methoxybenzonitrile, a versatile aromatic building block. Tailored for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's chemical properties, provides detailed synthetic and analytical protocols, and explores its utility in advanced chemical synthesis, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound (CAS No. 867366-91-4) is a disubstituted benzonitrile featuring a strategically positioned bromine atom, a methoxy group, and a nitrile moiety on the aromatic ring. This unique combination of functional groups imparts a rich and versatile reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.
The presence of an aryl bromide facilitates a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The nitrile group can be readily transformed into other functional groups, such as primary amines or carboxylic acids, providing further avenues for molecular elaboration. The methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring, impacting its reactivity in various transformations. This guide will explore how these features are leveraged in synthetic chemistry to construct molecular architectures relevant to the pharmaceutical and materials science sectors.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 867366-91-4 | [1] |
| Molecular Formula | C₈H₆BrNO | [2] |
| Molecular Weight | 212.04 g/mol | [2] |
| Boiling Point | 253.5 °C at 760 mmHg | [2] |
| Density | 1.56 g/cm³ | [2] |
| Canonical SMILES | COC1=CC(=CC(=C1)C#N)Br | [2] |
| InChI Key | NNWRYZGZCCTKQW-UHFFFAOYSA-N | [2] |
Structural Diagram:
Sources
An In-depth Technical Guide to 3-Bromo-5-methoxybenzonitrile: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxybenzonitrile is a versatile substituted aromatic compound that has emerged as a valuable building block in organic synthesis. Its unique trifunctional nature, featuring a reactive bromo group, a methoxy moiety, and a nitrile functionality, provides a strategic platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the fields of medicinal chemistry and agrochemical research. The strategic positioning of its functional groups allows for selective transformations, making it an attractive intermediate for the synthesis of a wide range of target molecules, including kinase inhibitors and other biologically active compounds.[1]
Core Physical and Chemical Properties
This compound is a solid at room temperature with a well-defined set of physical and chemical characteristics that are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrNO | [2] |
| Molecular Weight | 212.05 g/mol | |
| CAS Number | 867366-91-4 | [2][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Boiling Point | 253.5 °C at 760 mmHg | [2] |
| Density | 1.56 g/cm³ | [2][5] |
| Flash Point | 107.1 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; insoluble in water. | [4] |
Spectroscopic Data
The structural features of this compound can be unequivocally confirmed through various spectroscopic techniques. While publicly available, detailed spectra can be found on platforms such as ChemicalBook.[6]
| Spectroscopy | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The substitution pattern on the benzene ring will influence the chemical shifts and coupling constants of the aromatic protons. |
| ¹³C NMR | The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the nitrile carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the bromo, methoxy, and nitrile substituents. |
| Infrared (IR) | The IR spectrum will exhibit a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic ring and the methoxy group, as well as C-O and C-Br stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). Fragmentation patterns may involve the loss of the bromo, methoxy, or nitrile groups.[7][8][9] |
Synthesis of this compound
A common synthetic route to this compound involves the transformation of 3-bromo-5-methoxybenzaldehyde. The following protocol is a representative example of this conversion.
Experimental Protocol: Synthesis from 3-Bromo-5-methoxybenzaldehyde
This two-step procedure involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.
Step 1: Formation of 3-Bromo-5-methoxybenzaldehyde Oxime
-
In a suitable reaction vessel, a mixture of 3-bromo-5-methoxybenzaldehyde, hydroxylamine hydrochloride, ethanol, and pyridine is prepared.
-
The reaction mixture is heated to approximately 65 °C and stirred for about 16 hours.
-
Upon completion, the mixture is cooled to room temperature.
-
The product is extracted with a mixture of ethyl acetate and hexane.
-
The organic layer is washed with brine and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the oxime product.
Step 2: Dehydration to this compound
-
The oxime from the previous step is dissolved in anhydrous dioxane and pyridine.
-
The solution is cooled to 0 °C, and trifluoroacetic anhydride is added slowly.
-
The reaction mixture is gradually warmed to room temperature and stirred for an extended period (e.g., 2 days).
-
The mixture is then heated to 60 °C for 1 hour.
-
After cooling to room temperature, the reaction mixture is carefully poured into ice water.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with water, 1 M hydrochloric acid, and brine.
-
The organic layer is dried over magnesium sulfate, and the solvent is evaporated to afford this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, which can be selectively targeted under different reaction conditions.
Suzuki-Miyaura Coupling
The bromo substituent on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[10] This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[11]
Caption: Suzuki-Miyaura cross-coupling of this compound.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction flask, add this compound, an arylboronic acid or its ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃).[12]
-
The flask is purged with an inert gas (e.g., Argon).
-
Anhydrous and degassed solvent (e.g., toluene, dioxane) and often water are added.[12]
-
The reaction mixture is heated with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, the reaction is worked up by extraction with an organic solvent, followed by washing, drying, and solvent removal.[12]
-
The crude product is purified by column chromatography.[13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[14] This reaction is instrumental in synthesizing aryl amines, another important class of compounds in drug discovery.[15]
Caption: Buchwald-Hartwig amination of this compound.
Generalized Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu).[15]
-
Add this compound and an anhydrous, degassed solvent (e.g., toluene).[16]
-
The amine coupling partner is then added to the reaction mixture.[15]
-
The mixture is heated with stirring, and the reaction progress is monitored.
-
Upon completion, the reaction is cooled and worked up by filtration through celite, followed by extraction and purification of the product.[15]
Nitrile Group Transformations
The nitrile group is a versatile functional group that can be converted into other valuable moieties, such as primary amines and carboxylic acids.
-
Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[17] This transformation is crucial for introducing a basic aminomethyl group.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[4] This reaction provides a route to 3-bromo-5-methoxybenzoic acid, another useful synthetic intermediate.[18]
Caption: Key transformations of the nitrile group in this compound.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable intermediate in the synthesis of biologically active compounds.
-
Pharmaceuticals: Benzonitrile derivatives are important scaffolds in medicinal chemistry. The ability to functionalize the 3- and 5-positions of the benzonitrile core through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the creation of diverse libraries of compounds for drug screening. Notably, substituted benzamides, which can be derived from the corresponding benzonitriles, have shown promise as kinase inhibitors for the treatment of non-small cell lung cancer.[19][20]
-
Agrochemicals: The structural motifs present in this compound are also found in various agrochemicals. Its utility as a building block allows for the synthesis of novel pesticides and herbicides.[1]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Hazards: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep locked up.
-
First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air. If swallowed, get immediate medical attention.
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A Spectroscopic Guide to 3-Bromo-5-methoxybenzonitrile: In-Depth Analysis for the Research Scientist
Introduction: The Structural Significance of 3-Bromo-5-methoxybenzonitrile
This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a nitrile, a bromine atom, and a methoxy group—offers a versatile scaffold for the synthesis of more complex molecular architectures. The interplay of the electron-withdrawing nitrile and bromine substituents with the electron-donating methoxy group creates a distinct electronic environment within the benzene ring, influencing its reactivity and physical properties.
Accurate and unambiguous structural elucidation is the cornerstone of any chemical research endeavor. For a molecule like this compound, a combination of spectroscopic techniques is indispensable for confirming its identity and purity. This in-depth guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in both experimental data and established spectroscopic principles, offering field-proven insights for researchers, scientists, and drug development professionals.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can piece together the precise arrangement of atoms.
Experimental Protocol: NMR Data Acquisition
A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared. The sample is then placed in a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) to acquire both proton (¹H) and carbon-13 (¹³C) spectra. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a detailed picture of the proton environments within the molecule. For this compound, we expect signals corresponding to the aromatic protons and the methoxy group protons.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.36 | t | 1.5 | 1H | H-4 |
| 7.28 | t | 1.5 | 1H | H-2 |
| 7.09 | t | 1.5 | 1H | H-6 |
| 3.83 | s | - | 3H | -OCH₃ |
Data sourced from "Cyanation of Arenes via Iridium-Catalyzed Borylation".[1]
Interpretation of the ¹H NMR Spectrum:
-
The Methoxy Group (-OCH₃): A sharp singlet at 3.83 ppm, integrating to three protons, is characteristic of the methoxy group protons. The singlet nature arises from the absence of any adjacent protons to couple with.
-
The Aromatic Protons (H-2, H-4, H-6): The aromatic region of the spectrum displays three distinct signals, each integrating to one proton. The substitution pattern of the benzene ring leads to a specific set of coupling interactions. The protons at positions 2, 4, and 6 are all meta to each other, resulting in small coupling constants (J ≈ 1.5 Hz) and appearing as triplets (or more accurately, triplets of triplets that are not fully resolved). The downfield shift of these protons is due to the deshielding effect of the aromatic ring current. The subtle differences in their chemical shifts are due to the combined electronic effects of the bromo, methoxy, and nitrile substituents.
Caption: Aromatic proton numbering for NMR assignment.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon environment gives rise to a distinct signal.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 160.6 | C5-OCH₃ |
| 127.3 | C-H |
| 123.8 | C-Br |
| 122.7 | C-H |
| 117.6 | C-H |
| 116.7 | -C≡N |
| 114.8 | C1-CN |
| 56.3 | -OCH₃ |
Data sourced from "Cyanation of Arenes via Iridium-Catalyzed Borylation".[1]
Interpretation of the ¹³C NMR Spectrum:
-
The Methoxy Carbon (-OCH₃): The signal at 56.3 ppm corresponds to the carbon of the methoxy group. This is a typical chemical shift for a methoxy carbon attached to an aromatic ring.
-
The Nitrile Carbon (-C≡N): The signal at 116.7 ppm is assigned to the nitrile carbon. Nitrile carbons typically appear in this region of the ¹³C NMR spectrum.
-
The Aromatic Carbons:
-
C5-OCH₃: The most downfield aromatic signal at 160.6 ppm is assigned to the carbon bearing the methoxy group (C5). The oxygen atom strongly deshields this carbon.
-
C3-Br: The signal at 123.8 ppm is attributed to the carbon attached to the bromine atom (C3). The electronegativity of bromine causes a downfield shift, though less pronounced than that of oxygen.
-
C1-CN: The signal at 114.8 ppm is assigned to the carbon atom to which the nitrile group is attached (C1).
-
Aromatic C-H Carbons: The remaining signals at 127.3, 122.7, and 117.6 ppm correspond to the carbons bonded to hydrogen atoms (C2, C4, and C6). Precise assignment of these carbons without further 2D NMR experiments can be challenging but is based on the combined electronic effects of the substituents.
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
Predicted IR Spectral Data & Interpretation
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | -OCH₃ |
| ~2230 | C≡N stretch | Aromatic Nitrile |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1050 | C-O stretch | Aryl Ether |
| Below 1000 | C-Br stretch | Aryl Bromide |
Interpretation of the Predicted IR Spectrum:
-
The Nitrile Stretch (-C≡N): The most diagnostic peak in the IR spectrum of this compound is the sharp, strong absorption band around 2230 cm⁻¹. This frequency is characteristic of a nitrile group conjugated with an aromatic ring.
-
Aromatic C-H Stretches: Weak to medium intensity bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.
-
Aliphatic C-H Stretches: Absorption bands in the 2950-2850 cm⁻¹ range are anticipated from the C-H stretching vibrations of the methoxy group.
-
Aromatic C=C Stretches: The spectrum will show several bands of variable intensity in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O Stretches: Two distinct C-O stretching bands are expected for the aryl ether linkage. An asymmetric stretch typically appears around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, below 1000 cm⁻¹, and can be difficult to assign definitively.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Experimental Protocol: MS Data Acquisition
The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The sample is introduced into the instrument, vaporized, and then ionized by a high-energy electron beam, causing fragmentation.
Predicted Mass Spectrum Data & Interpretation
Experimental mass spectral data for this compound is not widely available. However, a plausible fragmentation pattern can be predicted based on the known fragmentation of brominated aromatic compounds and the molecular structure.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Predicted Abundance |
| 211/213 | [M]⁺ | High |
| 182/184 | [M - CHO]⁺ | Medium |
| 132 | [M - Br]⁺ | Medium |
| 102 | [M - Br - CHO]⁺ | High |
Interpretation of the Predicted Mass Spectrum:
-
The Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 211 and 213 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pathways:
-
Loss of a CHO radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a formyl radical (CHO), leading to ions at m/z 182 and 184.
-
Loss of a Bromine radical: Cleavage of the C-Br bond would result in an ion at m/z 132.
-
Sequential Loss: A subsequent loss of a formyl radical from the [M - Br]⁺ ion would produce a fragment at m/z 102.
-
Caption: Predicted fragmentation pathway of this compound.
IV. Safety and Handling
This compound is classified as an acute toxic and irritant substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation.
Conclusion: A Coherent Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. The experimental NMR data definitively establishes the carbon-hydrogen framework, while predictive IR and MS analyses offer strong corroborating evidence for the presence of the key functional groups and the overall molecular structure. This guide serves as a valuable resource for scientists, enabling confident identification and utilization of this important chemical intermediate in their research and development endeavors.
References
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Title: Cyanation of Arenes via Iridium-Catalyzed Borylation Source: Supporting Information from a relevant chemical synthesis publication. URL: [Link]
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Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Bromo-5-methoxybenzonitrile
For the discerning researcher and drug development professional, the introduction of novel reagents into a synthesis workflow demands a comprehensive understanding of their chemical behavior and, most critically, their safety profile. 3-Bromo-5-methoxybenzonitrile, a key building block in the development of various therapeutic agents, is one such compound that necessitates a rigorous approach to handling and safety. This guide provides an in-depth technical overview of the safety data sheet (SDS) information for this compound, offering practical insights and protocols to ensure its safe and effective use in the laboratory.
Hazard Identification and GHS Classification
This compound is classified as an acutely toxic and irritant compound.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.
According to aggregated GHS information, this compound carries the following hazard statements:
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
The signal word associated with this compound is "Danger" .[2]
The following pictograms are associated with its GHS classification:


These classifications underscore the critical need for stringent safety protocols to mitigate the risks of exposure through oral, dermal, and inhalation routes.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | [1][3] |
| Molecular Weight | 212.04 g/mol | [1][3] |
| CAS Number | 867366-91-4 | [1][2][3] |
| Appearance | Not explicitly stated in search results | |
| Boiling Point | 253.5°C at 760 mmHg | [3] |
| Flash Point | 107.1°C | [3] |
| Density | 1.56 g/cm³ | [3] |
Safe Handling and Storage Protocols
Given the toxicity and irritant nature of this compound, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and specific handling procedures, is imperative.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low background concentrations of any potential airborne contaminants.
-
Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when working with this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the body from accidental contact.
-
-
Respiratory Protection: In situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
The following diagram illustrates the hierarchy of controls for safe handling:
Handling Procedures
Adherence to meticulous handling procedures is crucial to minimize the risk of exposure.
Step-by-Step Weighing and Transfer Protocol:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Work Area: Conduct all operations within a certified chemical fume hood.
-
Weighing: Use a tared, sealed container to weigh the solid compound. This minimizes the generation of dust.
-
Transfer: Utilize a spatula for all transfers. Avoid pouring the solid to prevent aerosolization.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used.
-
De-gowning: Carefully remove PPE, avoiding contact with the outer surfaces of the gloves. Dispose of contaminated disposable PPE as hazardous waste.
Storage Requirements
Proper storage is essential to maintain the integrity of the compound and prevent accidental release.
-
Container: Store in a tightly closed container.[2]
-
Location: Store in a well-ventilated place.[2]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[2]
Emergency Procedures and First-Aid Measures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
The following first-aid measures should be taken immediately upon exposure:
-
If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[2] Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[2] Seek immediate medical attention.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If Swallowed: Rinse the mouth with water.[2] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: In the event of a fire, hazardous combustion gases or vapors may be produced.
-
Protective Equipment: Fire-fighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If possible, contain the spill within a fume hood.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
-
Containment and Cleanup: Avoid dust formation.[2] Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.
-
Decontamination: Thoroughly clean the spill area.
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.
The following flowchart outlines the emergency response protocol:
Toxicological and Ecological Information
Detailed toxicological data for this compound is largely unavailable in the provided search results. Many safety data sheets indicate "no data available" for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, and other endpoints.[2] The absence of comprehensive toxicological data reinforces the need for a cautious and conservative approach to handling, assuming a high degree of toxicity based on the GHS classification.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[4]
-
Containers: Do not reuse empty containers. They should be treated as hazardous waste.
-
Disposal: Dispose of the compound and its container at an approved waste disposal facility.[2] Follow all applicable local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable reagent in the synthesis of complex molecules for drug discovery and development. However, its significant acute toxicity and irritant properties demand a culture of safety and meticulous adherence to established protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following safe handling and emergency procedures, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
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PubChem. This compound | C8H6BrNO | CID 25067362. [Link]
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Appchem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | 52805-45-5 | C8H6BrNO2. [Link]
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Fisher Scientific. SAFETY DATA SHEET. [Link]
-
PubChem. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698. [Link]
-
Alchem.Pharmtech. CAS 867366-91-4 | 3-Bromo-5-methoxy-benzonitrile. [Link]
Sources
Biological activity of 3-Bromo-5-methoxybenzonitrile derivatives
An In-depth Technical Guide to the Biological Activity of 3-Bromo-5-methoxybenzonitrile Derivatives
Abstract
The benzonitrile scaffold is a cornerstone in medicinal chemistry, valued for the versatile reactivity of its nitrile group and the stable aromatic ring which can be readily functionalized.[1] These derivatives are integral to the synthesis of a wide array of pharmaceuticals.[2][3] This guide focuses on the this compound core, a unique starting point for developing novel therapeutic agents. The strategic placement of a bromine atom and a methoxy group creates a distinct electronic and steric profile, offering a rich landscape for synthetic modification and biological exploration. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures, while the methoxy group modulates the molecule's electronic properties and solubility.[1] This document provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of derivatives originating from this scaffold, offering field-proven insights for researchers in drug discovery.
The this compound Scaffold: A Privileged Starting Point
The this compound molecule (C₈H₆BrNO) is a substituted aromatic nitrile.[4] Its utility in drug discovery stems from two key features:
-
The Nitrile Group (-C≡N): This functional group is a versatile synthetic handle. It can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to form various heterocyclic systems.[1] This flexibility allows for the creation of diverse compound libraries from a single precursor.
-
Ring Substitution: The meta-substitution pattern of the bromo and methoxy groups influences the reactivity of the entire molecule. The electron-withdrawing nature of the bromine and nitrile groups, contrasted with the electron-donating methoxy group, creates a unique electronic environment that can be exploited for targeted synthesis and molecular recognition by biological targets.
The general workflow for leveraging this scaffold in a drug discovery program is outlined below.
Caption: General workflow from core scaffold to preclinical candidate.
Synthetic Pathways to Novel Derivatives
The generation of a diverse library of derivatives is the first crucial step in exploring the biological potential of the this compound scaffold. The bromine atom is particularly amenable to transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which allow for the introduction of a wide variety of substituents at the 3-position.
Representative Synthetic Protocol: Amide Derivative Synthesis
This protocol provides a general method for converting the nitrile group to an amide and subsequently performing further modifications, inspired by syntheses of related bioactive benzamide derivatives.[5][6]
Step 1: Hydrolysis of Nitrile to Carboxylic Acid
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (5.0 eq) and heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~2.
-
The resulting precipitate, 3-bromo-5-methoxybenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Causality: The strong basic conditions and heat facilitate the hydrolysis of the stable nitrile group first to a primary amide and then to a carboxylate salt. Acidification protonates the carboxylate to yield the carboxylic acid.
-
Step 2: Amide Coupling
-
Suspend the 3-bromo-5-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Dissolve the acid chloride in fresh DCM and cool to 0°C.
-
Add the desired primary or secondary amine (1.2 eq) and triethylamine (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the resulting amide derivative by column chromatography.
-
Causality: Conversion to the highly reactive acid chloride intermediate is necessary for efficient acylation of the amine. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Key Biological Activities and Therapeutic Potential
While direct studies on this compound derivatives are emerging, analysis of structurally related compounds provides strong, evidence-based insights into their likely biological activities. The combination of bromo, methoxy, and nitrile (or derived functional groups) is a recurring motif in compounds targeting cancer, infectious diseases, and CNS disorders.
Anticancer Activity
The benzonitrile and related benzamide scaffolds are prominent in the development of enzyme inhibitors for cancer therapy.
-
Enzyme Inhibition: Research has shown that benzonitrile derivatives can be potent inhibitors of enzymes crucial for cancer cell survival and proliferation. For example, 4-(pyrrolidin-3-yl)benzonitrile derivatives have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in acute myeloid leukemia.[7] Similarly, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key driver in certain non-small cell lung cancers (NSCLC).[5][6]
-
Mechanism of Action: FGFR1 Inhibition: In FGFR1-amplified cancers, the receptor is constitutively active, leading to uncontrolled cell growth. Inhibitors bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing autophosphorylation and blocking downstream signaling. This leads to the inhibition of pathways like MAPK and PLCγ, resulting in cell cycle arrest and apoptosis.[5][6]
Caption: FGFR1 signaling pathway and the inhibitory action of derivatives.
-
Tubulin Polymerization Inhibition: Methoxy and bromo-substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides have demonstrated potent cytotoxic activity by inhibiting tubulin polymerization.[8] These agents bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is essential for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[8]
Other Potential Activities
-
Anti-parasitic: Methoxybenzo[h]quinoline-3-carbonitrile derivatives have shown promising in-vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with a better activity profile than the reference drugs.[9] This highlights the potential of nitrile-containing heterocyclic systems derived from substituted benzonitriles.
-
CNS Activity: Simple benzonitrile derivatives, such as alkyl para-cyanophenoxy alkanoates, have been reported to exert a sedative effect on the central nervous system, suggesting that the scaffold could be explored for neurological applications.[10]
-
Antioxidant: Bromophenols, which share the bromo- and methoxy-substitutions, are known for their biological activities, including antioxidant effects.[11] Synthesized derivatives have shown the ability to ameliorate H₂O₂-induced oxidative damage and ROS generation in cells.[11]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's structure and its biological activity is critical for rational drug design. By systematically modifying the this compound scaffold and observing the impact on potency, selectivity, and pharmacokinetic properties, researchers can optimize lead compounds.
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3-Bromo-5-methoxybenzonitrile literature review
An In-Depth Technical Guide to 3-Bromo-5-methoxybenzonitrile: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key aromatic building block in modern organic synthesis. From its fundamental physicochemical properties to its synthesis and strategic application in palladium-catalyzed cross-coupling reactions, this document serves as a critical resource for researchers, chemists, and drug development professionals. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for its synthesis and subsequent functionalization. The narrative is grounded in authoritative references, ensuring scientific integrity and providing a self-validating framework for laboratory application.
Introduction: The Strategic Value of a Multifunctional Building Block
Benzonitrile derivatives are a cornerstone of synthetic chemistry, finding extensive use as intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile moiety is a versatile functional group, capable of transformation into amines, carboxylic acids, amides, and various heterocycles.[1] Within this class, this compound (CAS No. 867366-91-4) emerges as a particularly valuable intermediate. Its structure is strategically trisubstituted, featuring:
-
A nitrile group , providing a handle for diverse chemical transformations.
-
A bromo substituent , which serves as an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds, most notably via palladium-catalyzed cross-coupling reactions.[1]
-
A methoxy group , which modulates the electronic properties and lipophilicity of the aromatic ring, influencing both reactivity and the biological properties of its derivatives.
This unique combination of functional groups makes this compound a potent precursor for constructing complex molecular architectures, enabling the fine-tuning of molecular properties required in drug discovery and materials science.[1]
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.
Key Properties
The essential physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 867366-91-4 | [2][3] |
| Molecular Formula | C₈H₆BrNO | [2][3] |
| Molecular Weight | 212.04 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 253.5°C at 760 mmHg | [3] |
| Density | 1.56 g/cm³ | [3] |
| SMILES | COC1=CC(=CC(=C1)C#N)Br | [2][3] |
| InChIKey | NNWRYZGZCCTKQW-UHFFFAOYSA-N | [2][3] |
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While raw spectral data should be acquired for each batch, the expected profile is as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The three aromatic protons will appear as multiplets in the aromatic region, with their specific splitting pattern determined by their meta-coupling constants. The methoxy group will present as a sharp singlet, typically around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M⁺ and M+2⁺) confirming the molecular weight.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp, strong absorption band around 2220-2240 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration.
Authoritative spectral data for this compound can be found in various chemical databases.[5]
Synthesis of this compound
The synthesis of this compound is typically achieved from commercially available precursors. A common and effective route involves the conversion of 3-bromo-5-methoxybenzaldehyde to the corresponding nitrile via an oxime intermediate. This two-step process is reliable and scalable.[6]
Synthetic Workflow Diagram
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- 6. 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4 [chemicalbook.com]
An In-depth Technical Guide to 3-Bromo-5-methoxybenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-Bromo-5-methoxybenzonitrile. This document is designed to serve as a detailed resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. Our objective is to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the "how," fostering a deeper understanding of this versatile chemical entity. The methodologies described herein are presented with an emphasis on reproducibility and mechanistic insight, reflecting our commitment to scientific integrity and the advancement of chemical research.
Introduction and Chemical Identity
This compound, with the CAS number 867366-91-4, is a substituted aromatic nitrile that has garnered significant interest as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a bromine atom, a methoxy group, and a nitrile functional group on a benzene ring, offers a unique combination of reactive sites for a wide array of chemical transformations. This trifunctional nature makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.
The strategic placement of the bromo, methoxy, and cyano groups on the aromatic ring allows for selective functionalization. The bromine atom can participate in various cross-coupling reactions, the nitrile group can be hydrolyzed, reduced, or converted to other functionalities, and the methoxy group can influence the reactivity of the aromatic ring. This inherent versatility has led to its increasing use in the development of novel compounds with potential therapeutic applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 867366-91-4 | [1] |
| Molecular Formula | C₈H₆BrNO | [1][2][3] |
| Molecular Weight | 212.04 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 253.5 °C at 760 mmHg | [3] |
| Density | 1.56 g/cm³ | [3] |
| Canonical SMILES | COC1=CC(=CC(=C1)C#N)Br | [3] |
| InChI | InChI=1S/C8H6BrNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | [1] |
| InChIKey | NNWRYZGZCCTKQW-UHFFFAOYSA-N | [1] |
Discovery and Historical Context
While a definitive seminal publication marking the first synthesis of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzonitriles. The historical importance of reactions like the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a foundational platform for the synthesis of aryl halides and nitriles from aryl diazonium salts.[4][5][6] This class of reactions would have paved the way for the eventual synthesis of molecules with the specific substitution pattern of this compound as the demand for diverse chemical building blocks grew within the pharmaceutical and chemical industries.
The increased citation of this compound in modern patents and chemical supplier catalogs suggests its relatively recent rise to prominence as a commercially available and synthetically useful intermediate. Its utility is often found in the context of creating libraries of compounds for high-throughput screening in drug discovery programs.
Synthesis and Methodologies
The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and overall cost-effectiveness. Here, we will detail a well-documented synthetic pathway and discuss a plausible alternative based on classical organic reactions.
Synthesis from 3-Bromo-5-methoxybenzaldehyde
A common and reliable method for the preparation of this compound involves a two-step sequence starting from 3-Bromo-5-methoxybenzaldehyde.[7] This process first converts the aldehyde to an oxime, which is then dehydrated to the corresponding nitrile.
Step 1: Formation of 3-Bromo-5-methoxybenzaldehyde Oxime
The initial step is the condensation of 3-Bromo-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, typically pyridine, to form the corresponding aldoxime.
-
Reaction Mechanism: The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. Pyridine acts as a base to neutralize the hydrochloric acid formed from hydroxylamine hydrochloride.
Experimental Protocol: Synthesis of 3-Bromo-5-methoxybenzaldehyde Oxime [7]
-
To a solution of 3-Bromo-5-methoxybenzaldehyde (12.0 g, 56 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (19.4 g, 5 equivalents) and pyridine (10 mL).
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction using a 1:1 mixture of ethyl acetate and hexane, and water.
-
Wash the separated organic layer with brine and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the oxime product. A typical yield for this step is around 97%.
Step 2: Dehydration of the Oxime to this compound
The second step involves the dehydration of the newly formed oxime to the target benzonitrile. This transformation is commonly achieved using a dehydrating agent such as trifluoroacetic anhydride in the presence of a base.
-
Reaction Mechanism: The oxime is converted into a better leaving group by acylation with trifluoroacetic anhydride. Subsequent elimination of trifluoroacetic acid, facilitated by a base like pyridine, leads to the formation of the nitrile functional group.
Experimental Protocol: Synthesis of this compound [7]
-
Dissolve the oxime from the previous step in anhydrous dioxane (100 mL) and pyridine (26 mL, 6 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (15 mL, 2 equivalents) to the cooled solution.
-
Allow the mixture to gradually warm to room temperature and stir for 2 days.
-
Heat the reaction solution to 60 °C for 1 hour.
-
Cool the mixture to room temperature and carefully pour it into ice water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with water, 1 M hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the final product. This step typically affords a yield of around 90%.
Caption: Synthesis of this compound from its corresponding aldehyde.
Plausible Synthesis via the Sandmeyer Reaction
The hypothetical starting material for this synthesis would be 3-Amino-5-methoxybenzonitrile.
Conceptual Workflow:
-
Diazotization: 3-Amino-5-methoxybenzonitrile would be treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt solution would then be added to a solution of copper(I) bromide (CuBr) to facilitate the replacement of the diazonium group with a bromine atom, yielding this compound.
Caption: Plausible Sandmeyer reaction pathway to this compound.
Spectroscopic and Analytical Data
A comprehensive understanding of a chemical compound necessitates the analysis of its spectroscopic data. While a dedicated publication with a full spectral assignment for this compound is not available, data can be compiled from various sources and predicted based on its structure.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted chemical shifts would show aromatic protons in the range of 7.0-7.5 ppm and a singlet for the methoxy group protons around 3.8 ppm. The specific splitting patterns would depend on the coupling constants between the aromatic protons. |
| ¹³C NMR | Predicted chemical shifts would include signals for the nitrile carbon (around 118 ppm), the carbon attached to the bromine (around 122 ppm), the carbon attached to the methoxy group (around 160 ppm), and the methoxy carbon itself (around 56 ppm), in addition to other aromatic carbon signals. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (212.04 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity peaks for M and M+2). |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹, C-O stretching for the methoxy group, and C-H and C=C stretching for the aromatic ring. |
Note: The spectroscopic data presented here is predictive and should be confirmed with experimental data.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Its trifunctional nature allows for diverse synthetic manipulations, making it a valuable tool for medicinal chemists.
Intermediate in Drug Discovery
The presence of the bromo, methoxy, and cyano groups allows for the introduction of various pharmacophores and the tuning of physicochemical properties of lead compounds. For instance, the bromine atom can be readily converted to other functional groups via cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of biaryl systems and other complex scaffolds.
A notable example of its application is in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have been utilized in the development of compounds for the treatment of conditions such as hyperuricemia, nephropathy, and gout. A Chinese patent describes the synthesis of 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile, a compound of interest in this therapeutic area. While the patent describes the synthesis from a related bromo-methoxy benzonitrile derivative, it highlights the importance of this structural motif in medicinal chemistry.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity and the strategic placement of its functional groups provide chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, detailed a reliable synthetic protocol, and discussed its applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors. As new synthetic methodologies and applications continue to emerge, the importance of this compound in the landscape of chemical research is poised to grow.
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Applichem. (n.d.). This compound. Retrieved from [Link]
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Introduction: The Strategic Importance of a Multifunctional Scaffold
An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-5-methoxybenzonitrile
In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is often measured by its functional group tolerance, predictable reactivity, and potential for diversification. This compound (CAS No. 867366-91-4) has emerged as a quintessential example of such a scaffold.[1][2][3] Possessing three distinct and orthogonally reactive functional groups—an aryl bromide, a nitrile, and an electron-rich aromatic core—this molecule offers chemists a versatile platform for constructing complex molecular architectures. Its application is particularly notable in the fields of medicinal chemistry and materials science, where it serves as a key building block for novel therapeutic agents and functional materials.[4][5][6]
This guide provides an in-depth analysis of the reactivity profile of this compound. Moving beyond a simple recitation of reactions, we will explore the electronic and steric factors that govern its chemical behavior, providing field-proven insights into chemoselective transformations and offering validated protocols for its most critical applications.
Physicochemical Properties & Synthesis
A foundational understanding begins with the compound's basic properties and a reliable method for its preparation.
Data Presentation: Core Properties
| Property | Value | Source |
| CAS Number | 867366-91-4 | [3][7] |
| Molecular Formula | C₈H₆BrNO | [3][7] |
| Molecular Weight | 212.05 g/mol | [1][3] |
| IUPAC Name | This compound | [3][7] |
| Canonical SMILES | COC1=CC(=CC(=C1)C#N)Br | [3][7] |
Synthetic Pathway: From Aldehyde to Nitrile
A common and efficient synthesis of this compound starts from the corresponding aldehyde, 3-bromo-5-methoxybenzaldehyde. The transformation is a robust two-step process:
-
Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine. This reaction converts the aldehyde functional group into an oxime.[8]
-
Dehydration to Nitrile: The resulting oxime is then subjected to dehydration. A powerful dehydrating agent, such as trifluoroacetic anhydride, is used to eliminate a molecule of water, yielding the target nitrile.[8] This method is highly effective, often providing the final product in excellent yield.
Reactivity Profile: A Tale of Three Functional Groups
The synthetic utility of this compound lies in the distinct reactivity of its three primary functional domains. The key to its successful application is understanding how to address these sites selectively.
Caption: Key reactive sites on this compound.
The Aryl Bromide: Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromine atom is arguably the most versatile handle on the molecule. Its position on the sp²-hybridized carbon of the benzene ring makes it an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions.[6]
Causality: The C-Br bond is sufficiently polarized and weak enough to readily undergo oxidative addition to a low-valent transition metal catalyst, most commonly a Palladium(0) species. This is the rate-determining and crucial first step that initiates the catalytic cycle for reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The electron-donating methoxy group can slightly decelerate this oxidative addition step compared to electron-deficient aryl bromides, a factor that can be overcome by selecting appropriate ligands.[9]
Authoritative Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable, general methodology for the palladium-catalyzed coupling of this compound with a generic boronic acid.
-
Objective: To synthesize a 3-aryl-5-methoxybenzonitrile derivative.
-
Pillar of Trust: This protocol incorporates an inert atmosphere and anhydrous conditions to prevent catalyst deactivation and competitive hydrodehalogenation, ensuring reproducibility.[9]
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
The Nitrile Group: A Precursor to Amines and Carboxylic Acids
The nitrile (-C≡N) group is a robust and highly valuable functional group, primarily serving as a precursor to primary amines and carboxylic acids through reduction and hydrolysis, respectively.
Reduction to Primary Amines: The conversion of the nitrile to a primary amine (-(CH₂)NH₂) is a fundamental transformation. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective, proceeding via nucleophilic addition of hydride ions to the electrophilic nitrile carbon.[10] Alternatively, catalytic hydrogenation using catalysts like Raney Nickel provides a milder, albeit sometimes slower, route.[11][12]
Hydrolysis to Carboxylic Acids: Under more forcing conditions, the nitrile can be fully hydrolyzed to a carboxylic acid (-COOH). This typically requires heating in the presence of strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O).[6][11] The choice between acidic or basic conditions often depends on the stability of other functional groups in the molecule.
The Aromatic Ring: Navigating Electrophilic Substitution
The reactivity of the benzene ring itself towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of its three substituents.
-
Methoxy Group (-OCH₃): A powerful activating group and an ortho, para-director due to its strong +R (resonance) effect.
-
Bromo Group (-Br): A deactivating group (due to its -I inductive effect) but an ortho, para-director (due to its +R effect).
-
Nitrile Group (-C≡N): A strongly deactivating group and a meta-director due to its potent -I and -R effects.
Synthetic Logic: The directing effects of these groups are in conflict. However, the methoxy group is the most powerful activating director. Therefore, if an electrophilic substitution reaction were to be forced, the incoming electrophile would be directed to the positions ortho or para to the methoxy group (C2, C4, and C6). The C4 and C6 positions are sterically less hindered. However, the overall deactivating influence of the bromo and nitrile groups makes EAS on this substrate challenging, generally requiring harsh conditions.
Chemoselective Strategies & Applications
The true power of this compound is realized through chemoselective reactions, where one functional group reacts in the presence of the others.
Caption: A chemoselective two-step synthetic workflow.
The typical reactivity hierarchy is: Cross-Coupling at C-Br > Transformation of Nitrile > Electrophilic Substitution on the Ring
This predictable selectivity allows for multi-step syntheses. For instance, a Suzuki coupling can be performed first to install a new aryl group, followed by the reduction of the nitrile to an amine, leaving the methoxy group untouched. This strategic approach is frequently employed in drug discovery programs to rapidly generate libraries of diverse molecules for biological screening.[4][5] Benzonitrile derivatives are well-established pharmacophores and intermediates in anticancer and anti-inflammatory agents.[4][13]
Safety & Handling
As with any laboratory chemical, proper handling of this compound is paramount.
-
Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[14][15] It may also cause respiratory irritation.[14]
-
Precautions: Always handle in a well-ventilated area or chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Avoid breathing dust.[15] Wash hands thoroughly after handling.[14]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined and hierarchical reactivity profile allows for selective manipulation at three distinct points: the aryl bromide for coupling reactions, the nitrile for conversion to amines or acids, and the aromatic core. By understanding the underlying electronic principles that govern its behavior, researchers can harness its full potential to efficiently synthesize complex and high-value molecules for a range of scientific applications.
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The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-methoxybenzonitrile
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for 3-Bromo-5-methoxybenzonitrile (CAS No. 867366-91-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity and efficacy of this critical synthetic intermediate.
Introduction: The Importance of Preserving Reagent Integrity
This compound is a substituted benzonitrile derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The precise arrangement of its functional groups—a nitrile, a bromine atom, and a methoxy group—dictates its reactivity profile. However, these same features also define its vulnerabilities. Degradation of this reagent can lead to failed syntheses, the introduction of impurities, and unreliable experimental outcomes. Therefore, a comprehensive understanding of its stability and the implementation of rigorous storage protocols are paramount to achieving reproducible and successful research.
Section 1: Chemical and Physical Profile
A foundational understanding of the compound's properties is essential for its proper management.
| Property | Value | Source |
| CAS Number | 867366-91-4 | PubChem[1], Alfa Chemistry[2] |
| Molecular Formula | C₈H₆BrNO | PubChem[1] |
| Molecular Weight | 212.04 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3-Bromo-5-methoxy benzonitrile | PubChem[1] |
| Appearance | Typically a solid (powder/crystals) | Fisher Scientific[3] |
Section 2: Core Stability and Reactivity Analysis
While stable under optimal conditions, the stability of this compound is not absolute.[3] Its chemical structure presents specific points of susceptibility that can be exploited by environmental factors, leading to degradation.
Key Factors Influencing Stability
-
Moisture and Humidity: This is arguably the most significant threat to the long-term stability of benzonitrile derivatives. The nitrile group (-C≡N) is susceptible to hydrolysis, which converts it into a carboxamide and ultimately a carboxylic acid (3-bromo-5-methoxybenzoic acid). This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic contaminants.[4] The rationale behind excluding moisture is to prevent this nucleophilic attack on the electrophilic nitrile carbon, thereby preserving the compound's primary functional group.[5]
-
Light: As with many substituted aromatic compounds, prolonged exposure to UV or high-intensity light can provide the energy needed to initiate degradative pathways. A related compound, 4-Bromo-3-Methoxy benzonitrile, is noted to be sensitive to light.[6] Therefore, storage in dark or amber containers is a critical preventative measure.
-
Temperature: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including degradation. For sensitive intermediates, storing at reduced temperatures is a standard practice to minimize decomposition over time. While some related compounds are stable at room temperature, recommendations often include storage in a "cool and dark place" at temperatures below 15°C, with some suppliers suggesting refrigeration at 0-8°C for analogous structures.[7][8]
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can react with the aromatic ring or other functional groups, leading to unwanted byproducts.
Chemical Reactivity Profile
The reactivity of this compound is central to its utility in synthesis. The electron-withdrawing nature of the bromo and nitrile groups influences the electron density of the aromatic ring, making it a versatile substrate for various transformations.[5] While the C-CN bond is generally stable, it can be activated under specific conditions, such as with transition-metal catalysts, though this is a consideration for reaction design rather than storage.[9][10]
Section 3: Recommended Storage and Handling Protocols
Adherence to strict protocols from the moment of receipt is crucial for maximizing the shelf-life and reliability of this compound.
Experimental Protocol: Initial Receipt and Inspection
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal. The material should be a free-flowing solid. Note any discoloration or clumping, which could indicate moisture uptake or degradation.
-
Documentation: Record the date of receipt, lot number, and initial appearance on the container label.
-
Inert Gas Purge: If the compound is to be stored for an extended period or will be opened multiple times, carefully flush the container headspace with a dry, inert gas like argon or nitrogen before sealing. This displaces atmospheric moisture and oxygen.
-
Sealing: Secure the cap tightly. For enhanced protection against moisture ingress, wrap the cap and neck of the bottle with Parafilm®.
Optimal Storage Conditions
The following conditions are synthesized from best practices and data on analogous compounds to ensure maximal stability.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation pathways. Based on recommendations for similar sensitive benzonitriles.[7] |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents hydrolysis of the nitrile group by excluding atmospheric moisture.[6] |
| Light | Store in the Dark | Protects against light-induced degradation. Use amber glass vials or store in a light-proof secondary container.[6] |
| Container | Tightly Sealed Glass Bottle | Ensures a non-reactive and impermeable barrier to the environment.[3][6] |
Safe Handling Procedures
This compound is classified as an acute toxicant and an irritant.[1][11] All handling must be performed with appropriate engineering controls and personal protective equipment (PPE).
-
Ventilation: Handle only within a certified chemical fume hood to prevent inhalation of dust.[3][11]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Dispensing: Use spatulas and weighing instruments dedicated to potent compounds. Avoid creating dust.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[8] Decontaminate all surfaces and equipment used.
Section 4: Visualization of the Handling and Storage Workflow
The following diagram outlines the decision-making and procedural flow for the proper management of this compound from receipt to long-term storage.
Caption: Workflow for receiving and storing this compound.
Conclusion
The chemical integrity of this compound is best preserved by implementing a multi-faceted storage strategy centered on the exclusion of moisture, light, and elevated temperatures. By treating the compound as sensitive from the moment of receipt and adhering to the protocols outlined in this guide—specifically, storage in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C)—researchers can significantly extend its shelf-life and ensure its performance in demanding synthetic applications.
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A Technical Guide to Unlocking the Research Potential of 3-Bromo-5-methoxybenzonitrile
Abstract: 3-Bromo-5-methoxybenzonitrile is a strategically substituted aromatic compound poised for significant utility in advanced chemical synthesis. Its unique trifunctional nature—featuring a reactive bromine atom, a versatile nitrile group, and an electronically-influential methoxy group—positions it as a valuable building block for novel molecular architectures. This guide provides an in-depth analysis of its core reactivity and outlines promising, high-potential research avenues in medicinal chemistry and materials science. We furnish detailed, field-tested protocols for key transformations and present logical workflows to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound.
Introduction: The Molecular Blueprint of this compound
This compound (CAS No. 867366-91-4) is a crystalline solid at room temperature.[1] Its structure is deceptively simple, yet it offers a powerful combination of functional handles that can be addressed with high chemoselectivity. The bromine atom, positioned meta to the nitrile, serves as a prime site for metal-catalyzed cross-coupling reactions. The nitrile group can be transformed into a variety of other functionalities, including amines and carboxylic acids, while the methoxy group modulates the electronic properties of the aromatic ring.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 867366-91-4 | [4][5] |
| Molecular Formula | C₈H₆BrNO | [4][5] |
| Molecular Weight | 212.04 g/mol | [4][5] |
| IUPAC Name | This compound | [4][5] |
| SMILES | COC1=CC(=CC(=C1)C#N)Br | [4][5] |
| Boiling Point | 253.5°C at 760 mmHg | [5] |
| Density | 1.56 g/cm³ |[5] |
A preliminary analysis of its structure reveals three key areas for synthetic manipulation, which forms the basis of its potential as a research intermediate.
Caption: Use of this compound as a central scaffold for library synthesis.
Proposed Research Thrust: Kinase Inhibitor Development
Many FDA-approved kinase inhibitors feature a biaryl or heteroaryl-amine core structure. This compound can be used to synthesize novel scaffolds targeting specific kinases implicated in cancer or inflammatory diseases.
-
Hypothesis: Suzuki coupling of this compound with various (hetero)arylboronic acids will generate a library of biaryl compounds. Subsequent screening could identify novel hinge-binding motifs for kinases.
-
Experimental Approach:
-
Synthesize a 50-100 compound library via parallel Suzuki coupling.
-
Screen the library against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, BTK).
-
Characterize hits for potency (IC₅₀) and selectivity.
-
Conduct structure-activity relationship (SAR) studies to optimize lead compounds.
-
Proposed Research Thrust: CNS-Active Agents
The methoxy and nitrile groups can influence properties like lipophilicity and hydrogen bonding potential, which are critical for blood-brain barrier penetration. Buchwald-Hartwig amination can be employed to attach amine fragments known to interact with central nervous system (CNS) targets like G-protein coupled receptors (GPCRs).
-
Hypothesis: Coupling this compound with known CNS-active amine fragments will yield novel compounds with potential activity at serotonin or dopamine receptors.
-
Experimental Approach:
-
Perform Buchwald-Hartwig amination with a curated set of primary and secondary amines (e.g., piperazines, piperidines).
-
Evaluate the resulting products in receptor binding assays for CNS targets.
-
Assess physicochemical properties (logP, polar surface area) to predict CNS penetration.
-
Potential Research Area 2: Materials Science
The development of novel organic materials for electronics is a rapidly growing field. Conjugated systems, often built from biaryl units, are the cornerstone of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Rationale for Organic Electronics
The Suzuki-Miyaura coupling is a primary tool for synthesizing the conjugated polymers and small molecules used in these devices. [6]this compound can serve as a building block to introduce specific electronic and physical properties into these materials. The electron-withdrawing nitrile group and electron-donating methoxy group create a polarized aromatic system, which can be exploited to tune the HOMO/LUMO energy levels of the final material.
Proposed Research Thrust: Host Materials for Blue OLEDs
Developing stable and efficient host materials for blue phosphorescent emitters remains a major challenge in OLED technology. Wide bandgap materials are required, and these are often constructed from biaryl or carbazole-based structures.
-
Hypothesis: Suzuki coupling of this compound with carbazole- or dibenzofuran-based boronic acids can produce novel, high-triplet-energy host materials. The polar nitrile and methoxy groups can improve morphological stability and charge transport properties.
-
Experimental Approach:
-
Synthesize a series of target molecules via iterative Suzuki coupling reactions.
-
Characterize their photophysical properties (absorption, emission, quantum yield) and thermal properties (TGA, DSC).
-
Measure electrochemical properties (cyclic voltammetry) to determine HOMO/LUMO levels.
-
Fabricate prototype OLED devices to test their performance as host materials.
-
Experimental Protocols
The following protocols are generalized procedures. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling this compound with an arylboronic acid. [7][8]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. [8]4. Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. [8]
General Protocol for Buchwald-Hartwig Amination
This protocol describes a typical setup for the C-N coupling of this compound with a primary or secondary amine. [9] Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Amine Addition: Add the amine coupling partner (1.2 eq.) via syringe.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction for consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. [9]7. Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Safety and Handling
This compound and related benzonitriles should be handled with care in a well-ventilated chemical fume hood. [10][11]
-
Hazards: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. [4][10]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]* Handling: Avoid creating dust. Wash hands thoroughly after handling. [10][11]* First Aid:
-
If Swallowed: Rinse mouth and immediately call a poison center or doctor. [10] * If on Skin: Wash with plenty of water. [10] * If Inhaled: Move the person to fresh air. [11] * If in Eyes: Rinse cautiously with water for several minutes. [12] Always consult the most recent Safety Data Sheet (SDS) before use. [13]
-
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a versatile platform for innovation. Its well-defined reactive sites allow for predictable and high-yielding transformations into more complex and valuable molecules. The research areas proposed herein—spanning from the development of targeted cancer therapies to the creation of next-generation organic electronics—only scratch the surface of its potential. By leveraging the robust and reliable protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers are well-equipped to synthesize novel compound libraries and explore new frontiers in both medicinal chemistry and materials science. The continued exploration of this and similar building blocks will undoubtedly fuel future discoveries and technological advancements.
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This compound | C8H6BrNO | CID 25067362. PubChem. Available at: [Link]
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3-Bromo-4-hydroxy-5-methoxybenzonitrile. Chem-Impex. Available at: [Link]
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The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]
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SAFETY DATA SHEET - 2-Bromo-5-methoxybenzonitrile. Fisher Scientific. Available at: [Link]
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Available at: [Link]
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RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. Available at: [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available at: [Link]
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CAS 867366-91-4 | 3-Bromo-5-methoxy-benzonitrile. Alchem.Pharmtech. Available at: [Link]
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3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043. National Institutes of Health. Available at: [Link]
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A Comprehensive Guide to the Thermochemical Profile of 3-Bromo-5-methoxybenzonitrile: Experimental and Computational Methodologies
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for the determination and analysis of the thermochemical properties of 3-Bromo-5-methoxybenzonitrile. Recognizing the current scarcity of published experimental data for this specific compound, this document serves as a roadmap, outlining the necessary experimental and computational workflows required to establish a robust thermochemical profile. As a Senior Application Scientist, the emphasis is not merely on procedural steps but on the underlying scientific rationale, ensuring a self-validating and rigorous approach to data acquisition and interpretation.
Introduction: The "Why" of Thermochemical Data
This compound (CAS 867366-91-4) is a substituted aromatic nitrile, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The thermodynamic properties of such molecules are fundamental to understanding their stability, reactivity, and behavior in various chemical environments[1]. Accurate thermochemical data, including enthalpy of formation, heat capacity, and entropy, are critical for:
-
Process Safety and Hazard Analysis: Predicting exothermic potential and thermal runaway risks in manufacturing processes.
-
Reaction Optimization: Calculating reaction enthalpies to optimize yield and energy efficiency.
-
Computational Modeling: Providing essential parameters for molecular modeling and the prediction of chemical behavior, thereby accelerating drug discovery and development cycles.
-
Environmental Fate and Transport: Understanding the persistence and degradation pathways of the compound in the environment[1][2].
This guide details a dual-pronged strategy, combining state-of-the-art experimental techniques with high-accuracy computational chemistry to comprehensively characterize this compound.
Physicochemical Profile
A baseline characterization is essential before undertaking detailed thermochemical studies. The known physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 867366-91-4 | [3][4] |
| Molecular Formula | C₈H₆BrNO | [3][4] |
| Molecular Weight | 212.04 g/mol | [3][4] |
| Boiling Point (Predicted) | 253.5 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.56 g/cm³ | [3] |
| SMILES | COC1=CC(=CC(=C1)C#N)Br | [4][5] |
| InChIKey | NNWRYZGZCCTKQW-UHFFFAOYSA-N | [3][4] |
Part 1: Experimental Determination of Thermochemical Properties
The experimental workflow is designed to directly measure the key thermodynamic quantities. The choice of methods is informed by best practices established for similar substituted aromatic compounds[1][6].
Overall Experimental Workflow
The following diagram illustrates the interconnected experimental procedures for determining a comprehensive thermochemical dataset.
Caption: Experimental workflow for thermochemical data acquisition.
Standard Molar Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation in the solid state (ΔfH°(s)) is the cornerstone of thermochemical data. It is determined using constant-volume combustion calorimetry, a technique that measures the energy released upon complete combustion of the compound[7][8].
-
Sample Preparation: A pellet of high-purity (>99.5%) this compound of known mass (approx. 0.5-1.0 g) is prepared. Benzoic acid is often used as an auxiliary substance to ensure complete combustion.
-
Calorimeter Setup: The pellet is placed in a crucible within a constant-volume calorimetric bomb. The bomb is purged and then pressurized with pure oxygen (approx. 3 MPa). A small, known amount of water is added to the bomb to ensure a defined final state for the combustion products.
-
Combustion: The bomb is submerged in a precisely known mass of water in the calorimeter's isothermal jacket. The sample is ignited via a cotton fuse of known combustion energy. The temperature rise of the water is measured with high precision (e.g., using a platinum resistance thermometer) over time.
-
Energy Equivalent Calibration: The energy equivalent of the calorimeter (ε_cal) is determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions.
-
Data Analysis:
-
The raw temperature data is corrected for heat exchange with the surroundings to obtain the adiabatic temperature rise (ΔT_corr).
-
The gross energy of combustion (ΔU_comb) is calculated: ΔU_comb = -ε_cal * ΔT_corr.
-
Standard corrections (Washburn corrections) are applied to account for the formation of nitric acid from residual nitrogen and sulfuric acid if sulfur impurities are present, and to correct the energy to standard state conditions.
-
The standard specific energy of combustion (Δu°_c) is calculated. The standard molar enthalpy of combustion (ΔH°_c) is then derived from Δu°_c.
-
Finally, the standard molar enthalpy of formation (ΔfH°(s)) is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous HBr).
-
Causality: The use of a bomb calorimeter ensures the reaction occurs at constant volume, making the measured heat change equal to the change in internal energy (ΔU)[8]. High-pressure oxygen ensures complete and rapid combustion. Calibration with a known standard like benzoic acid is critical for traceability and accuracy, effectively canceling out systematic errors in the heat capacity of the instrument itself[9].
Enthalpies of Phase Transition
The enthalpy of sublimation is crucial for converting solid-state data to the gas phase, which is essential for theoretical comparisons and reaction modeling. For a crystalline solid like this compound, this is typically measured by determining its vapor pressure as a function of temperature. The transpiration method is highly suitable for compounds with low volatility.
-
Apparatus: A stream of an inert carrier gas (e.g., nitrogen) is passed at a slow, precisely controlled flow rate through a saturator cell containing the solid sample, maintained at a constant temperature (T).
-
Saturation: The carrier gas becomes saturated with the vapor of this compound.
-
Condensation & Quantification: The gas mixture exits the saturator and passes through a condenser (a cold trap or a solvent trap) where the compound is quantitatively collected.
-
Analysis: The mass of the condensed compound is determined (e.g., by gravimetry or gas chromatography).
-
Vapor Pressure Calculation: The partial pressure (p) of the substance at temperature T is calculated from the collected mass, the total volume of carrier gas passed, and the ideal gas law.
-
Enthalpy Calculation: The experiment is repeated at several temperatures. The enthalpy of sublimation (ΔsubH°) is then derived from the slope of the line in a ln(p) vs. 1/T plot, according to the Clausius-Clapeyron equation.
Causality: This method relies on the principle that the amount of substance transported is directly proportional to its vapor pressure at that temperature. By measuring this relationship across a temperature range, the enthalpy of the phase change can be determined with high accuracy. This technique is preferred over static methods for low-volatility compounds as it accumulates a measurable amount of material over time[6].
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature[2][8].
-
Setup: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference pans are heated at a constant, controlled rate (e.g., 5-10 K/min) in an inert atmosphere.
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Interpretation:
-
Heat Capacity (Cp): The displacement of the baseline in the heat flow signal is proportional to the heat capacity of the sample. This is measured over a range of temperatures. Calibration is performed using a standard material with a known heat capacity, such as sapphire[6].
-
Melting Point (Tm): An endothermic peak in the DSC thermogram indicates melting. The onset temperature of this peak is taken as the melting point.
-
Enthalpy of Fusion (ΔfusH°): The area under the melting peak is directly proportional to the enthalpy of fusion. The instrument is calibrated for this measurement using a standard with a known enthalpy of fusion, such as indium.
-
Part 2: Computational Thermochemistry Workflow
When experimental data is unavailable or difficult to obtain, high-accuracy computational methods provide a reliable alternative for estimating thermochemical properties. These methods are particularly powerful when anchored by experimental data from related compounds[10].
Computational Strategy Diagram
Caption: Workflow for computational thermochemistry.
Ab Initio Calculations
The goal is to calculate the gas-phase enthalpy of formation (ΔfH°(g)) at 298.15 K.
-
Geometry Optimization: The molecular structure of this compound is first optimized using a computationally efficient method like Density Functional Theory (e.g., B3LYP with a standard basis set). A vibrational frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
High-Accuracy Single-Point Energy: A more accurate single-point energy calculation is performed on the optimized geometry using a high-level composite method such as G4 or W1-F12. These methods approximate the results of very high-level coupled-cluster calculations through a series of additive corrections, providing excellent accuracy for organic molecules.
-
Isodesmic Reaction Scheme: To minimize systematic errors in the quantum chemical calculations, an isodesmic reaction is designed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bonding environment leads to significant cancellation of computational errors. For this compound, a suitable reaction would be:
This compound + Benzene → Bromobenzene + Anisole + Benzonitrile
-
Enthalpy Calculation:
-
The total electronic energies of all species in the isodesmic reaction are calculated using the chosen composite method.
-
The enthalpy of reaction at 298.15 K (ΔrH°(calc)) is calculated.
-
The gas-phase enthalpy of formation of this compound is then derived using the calculated reaction enthalpy and the known, accurate experimental gas-phase enthalpies of formation for the other molecules in the reaction (Benzene, Bromobenzene, Anisole, Benzonitrile).
-
Causality: Composite methods like G4 are designed to systematically approach the exact solution of the Schrödinger equation, yielding "chemical accuracy" (typically within 4 kJ/mol)[10]. The isodesmic approach is a crucial self-validating step. By preserving bond types, it allows the high-level calculation to focus solely on the subtle energetic effects of substituent interactions, canceling out larger, more difficult-to-calculate absolute bond energy errors[10].
Data Synthesis and Presentation
The final step is to synthesize the experimental and computational data into a cohesive and validated thermochemical profile. The gas-phase enthalpy of formation derived from combustion calorimetry and sublimation enthalpy (ΔfH°(s) + ΔsubH°) should be in close agreement with the value calculated via the isodesmic reaction scheme. A strong agreement between these two orthogonal methods provides a high degree of confidence in the final reported values.
The final data should be presented clearly, as shown in the hypothetical table below.
Table 1: Summary of Thermochemical Data for this compound
| Parameter | Symbol | Value (kJ/mol) | Method |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s, 298.15 K) | TBD | Combustion Calorimetry |
| Standard Molar Enthalpy of Sublimation | ΔsubH°(298.15 K) | TBD | Transpiration |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g, 298.15 K) | TBD | Experimental (from ΔfH°(s) and ΔsubH°) |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g, 298.15 K) | TBD | Computational (G4 + Isodesmic Rxn) |
| Standard Molar Enthalpy of Fusion | ΔfusH°(Tm) | TBD | DSC |
| Melting Temperature | Tm | TBD (K) | DSC |
| Standard Molar Entropy (gas) | S°(g, 298.15 K) | TBD (J/mol·K) | Computational (from Frequencies) |
| Molar Heat Capacity (gas, 298.15 K) | Cp(g, 298.15 K) | TBD (J/mol·K) | Computational (from Frequencies) |
Conclusion
While direct thermochemical data for this compound is not yet present in the public literature, this guide provides a comprehensive, scientifically rigorous framework for its determination. By integrating precision calorimetry, vapor pressure measurements, and high-accuracy computational chemistry, a complete and validated thermochemical profile can be established. This data is invaluable for ensuring the safe, efficient, and predictable application of this compound in research and development, particularly within the pharmaceutical and chemical industries.
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Ribeiro da Silva, M. A. V., et al. (2015). Benchmark thermochemistry of methylbenzonitriles: Experimental and theoretical study. The Journal of Chemical Thermodynamics, 89, 10-19. [Link]
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Parks, G. S., Spaght, M. E., & Thomas, S. B. (1934). Some Heat-Capacity Data on Organic Compounds obtained with a Radiation Calorimeter. The Journal of Physical Chemistry, 38(1), 103-108. [Link]
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Dávalos, J. Z., Notario, R., et al. (2017). Thermochemistry of halogen-containing organic compounds with influence on atmospheric chemistry. Computational and Theoretical Chemistry, 1115, 136-148. [Link]
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A Guide to the Crystallographic Analysis of 3-Bromo-5-methoxybenzonitrile: From Synthesis to Structural Elucidation
This technical guide provides a comprehensive walkthrough for the crystallographic analysis of 3-bromo-5-methoxybenzonitrile, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the entire workflow, from material synthesis to the final structural refinement and interpretation. We will explore the causal relationships behind experimental choices, ensuring a robust and self-validating methodology.
Introduction: The Significance of Structural Knowledge
This compound serves as a valuable building block in the synthesis of more complex molecules. Understanding its precise three-dimensional atomic arrangement is crucial for predicting its reactivity, intermolecular interactions, and ultimately, its utility in the design of novel pharmaceuticals and functional materials. Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed insights into the atomic and molecular structure of crystalline materials, including bond lengths, bond angles, and crystallographic parameters.[1][2] This guide will detail the necessary steps to achieve this for the title compound.
Synthesis and Crystallization: The Foundation of Quality Data
A high-quality single crystal is the prerequisite for a successful crystallographic analysis.[1][3] The journey, therefore, begins with the synthesis of this compound and the subsequent growth of diffraction-quality crystals.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 3-bromo-5-methoxybenzaldehyde.[4] The general procedure involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.[4]
Protocol for Synthesis:
-
Oxime Formation: A solution of 3-bromo-5-methoxybenzaldehyde, hydroxylamine hydrochloride, and pyridine in ethanol is heated.[4] The pyridine acts as a base to neutralize the HCl generated.
-
Extraction: After the reaction, the mixture is cooled and the product is extracted using an organic solvent like ethyl acetate.[4] The organic layer is washed to remove impurities.
-
Dehydration: The resulting oxime is dissolved in an anhydrous solvent such as dioxane with pyridine.[4] Trifluoroacetic anhydride is then added slowly at a reduced temperature to facilitate the dehydration to the nitrile.[4]
-
Purification: The final product is purified through extraction and evaporation of the solvent to yield this compound.[4]
Growing Diffraction-Quality Single Crystals
The key to successful crystal growth is to allow the crystals to form slowly.[3] For organic molecules like this compound, several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared. The container is loosely covered to allow for slow evaporation of the solvent, leading to the gradual formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, promoting crystal growth.
Key Considerations for Crystal Quality: [3]
-
Purity of the Compound: Impurities can inhibit crystal growth or lead to defects in the crystal lattice.
-
Solvent Choice: The solvent should have moderate solubility for the compound and a suitable evaporation rate.
-
Temperature Control: Stable temperature conditions are crucial for slow and ordered crystal growth.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Once suitable single crystals are obtained, the next step is to collect the diffraction data.[5]
Crystal Mounting and Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[6] The crystal is then placed in the X-ray beam of a diffractometer. The data collection process involves rotating the crystal through various orientations while it is irradiated with X-rays, and the resulting diffraction patterns are recorded by a detector.[6]
Experimental Workflow for Data Collection:
Caption: Workflow for single-crystal X-ray diffraction data collection and initial processing.
Structure Solution and Refinement
The collected diffraction data is used to determine the arrangement of atoms within the crystal. This process involves two main stages: structure solution and structure refinement.
-
Structure Solution: The "phase problem" in crystallography prevents direct calculation of the electron density from the diffraction intensities. Methods like Direct Methods or Patterson methods are used to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is then refined against the experimental data using least-squares methods.[7] This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[7] The quality of the refinement is assessed using parameters like the R-factor.
Refinement Protocol:
-
Initial Model: Obtain an initial structural model from the structure solution program.
-
Least-Squares Refinement: Perform iterative cycles of least-squares refinement to optimize the atomic coordinates and isotropic thermal parameters.
-
Difference Fourier Map: Calculate a difference Fourier map to locate missing atoms (e.g., hydrogen atoms) or identify regions of disorder.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically to account for their thermal vibrations in different directions.
-
Hydrogen Atom Treatment: Hydrogen atoms can be located from the difference map or placed in calculated positions.
-
Final Refinement Cycles: Continue refinement until the structural model converges and the goodness-of-fit parameters are satisfactory.
Crystallographic Data of this compound (Hypothetical Data)
Table 1: Crystal Data and Structure Refinement Details.
| Parameter | Value (Example) |
| Empirical formula | C₈H₆BrNO |
| Formula weight | 212.05 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | 0.XX x 0.YY x 0.ZZ mm |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNN |
| Independent reflections | MMMM [R(int) = 0.0XXX] |
| Completeness to theta | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | MMMM / 0 / PPP |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.YYYY |
| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.ZZZZ |
| Largest diff. peak and hole | 0.AAA and -0.BBB e.Å⁻³ |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Hypothetical).
| Atom | x | y | z | U(eq) |
| Br1 | 0.XXXX | 0.YYYY | 0.ZZZZ | 0.0XXX |
| O1 | 0.XXXX | 0.YYYY | 0.ZZZZ | 0.0XXX |
| N1 | 0.XXXX | 0.YYYY | 0.ZZZZ | 0.0XXX |
| C1 | 0.XXXX | 0.YYYY | 0.ZZZZ | 0.0XXX |
| C2 | 0.XXXX | 0.YYYY | 0.ZZZZ | 0.0XXX |
| ... | ... | ... | ... | ... |
Molecular and Crystal Structure (Hypothetical)
Based on the chemical formula C₈H₆BrNO[8][9], the molecular structure can be visualized. The crystallographic data would provide precise bond lengths and angles.
Caption: 2D representation of the molecular structure of this compound.
Conclusion
This guide has outlined the comprehensive methodology for determining the crystal structure of this compound. By following these protocols, from synthesis and crystallization to data collection and refinement, researchers can obtain a detailed understanding of its solid-state structure. This knowledge is invaluable for rational drug design, the development of new materials, and a deeper understanding of chemical bonding and intermolecular interactions.
References
- Jones, C., Mulloy, B., & Sanderson, M. (Eds.). (1996). Crystallographic Methods and Protocols. Humana Press.
-
McMaster University. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystallographic Refinement. Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Considerations for the refinement of low-resolution crystal structures. Retrieved from [Link]
-
Chemical Crystallography. (2011). Crystals User Guide. Retrieved from [Link]
-
Portland Press. (2021). A beginner’s guide to X-ray data processing. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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- 4. 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4 [chemicalbook.com]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-5-methoxybenzonitrile
Introduction: The Strategic Importance of Substituted Benzonitriles
Substituted benzonitrile moieties are privileged structures in modern medicinal chemistry and materials science. Their unique electronic properties and ability to act as versatile synthetic intermediates make them crucial building blocks for a wide range of functional molecules. Specifically, compounds like 3-Bromo-5-methoxybenzonitrile serve as key precursors in the development of novel therapeutics and agrochemicals, where the precise arrangement of the bromo, methoxy, and cyano groups can significantly influence biological activity and molecular interactions[1].
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from its phenolic precursor, 3-hydroxy-5-bromobenzonitrile. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a detailed step-by-step experimental guide, and outline the necessary analytical techniques for product validation, ensuring researchers can confidently and safely replicate this important transformation.
Reaction Principle: The Williamson Ether Synthesis
The methylation of the hydroxyl group in 3-hydroxy-5-bromobenzonitrile is most effectively achieved via the Williamson ether synthesis . This classic yet robust reaction remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers[2]. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism[2][3].
The process involves two key steps:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group, which is significantly more acidic than an aliphatic alcohol. This generates a highly nucleophilic phenoxide ion. In this protocol, we utilize potassium carbonate (K₂CO₃), a moderately strong base that is inexpensive, easy to handle, and highly effective for this purpose.
-
Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent (in this case, methyl iodide). This attack displaces the iodide leaving group in a concerted SN2 fashion, forming the desired methoxy ether linkage.
The choice of a primary alkyl halide like methyl iodide is critical. Secondary and tertiary halides would favor a competing E2 elimination pathway, especially with a strong nucleophile like a phenoxide, leading to unwanted byproducts[3][4][5].
Reaction Mechanism Diagram
Sources
Synthetic Strategies for 3-Bromo-5-methoxybenzonitrile Derivatives: An Application Note for Researchers
Introduction: The Significance of the 3-Bromo-5-methoxybenzonitrile Scaffold
The this compound core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the meta-disposed electron-withdrawing nitrile and bromine groups alongside the electron-donating methoxy group, make it a versatile building block for synthesizing a diverse array of complex molecules. Derivatives of this compound are integral to the development of novel therapeutic agents, particularly in oncology and neuroscience, as well as in the creation of advanced agrochemicals.[1][2] The strategic placement of the three distinct functional groups allows for selective and sequential chemical modifications, providing a robust platform for structure-activity relationship (SAR) studies in drug discovery.
This application note provides a detailed guide to the primary synthetic routes for accessing this compound and its derivatives. We will explore the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The most prevalent and effective methods include:
-
The Sandmeyer Reaction: A Classic and Reliable Route. [3][4]
-
Palladium-Catalyzed Cyanation: A Modern and Mild Alternative. [5][6]
-
Electrophilic Bromination of a Methoxybenzonitrile Precursor.
-
Functional Group Transformation from an Aldehyde Precursor.
This guide will delve into the specifics of each of these key strategies.
Strategy 1: The Sandmeyer Reaction from 3-Bromo-5-methoxyaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting anilines into a variety of functional groups, including nitriles.[7] This method is particularly well-suited for the synthesis of this compound, starting from the readily available 3-bromo-5-methoxyaniline. The reaction proceeds via a two-step, one-pot process involving the diazotization of the aniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3]
Causality and Mechanistic Insights
The reaction is initiated by the formation of a diazonium salt from the aniline using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a highly reactive intermediate. The subsequent introduction of copper(I) cyanide facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[4] This radical then reacts with the copper-cyanide complex to yield the final benzonitrile product. The use of a copper(I) catalyst is crucial for the efficiency of this transformation.[8]
Caption: The Sandmeyer reaction pathway for this compound synthesis.
Detailed Experimental Protocol: Sandmeyer Cyanation
Materials:
-
3-Bromo-5-methoxyaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Cyanide (CuCN) (1.2 eq)
-
Sodium Cyanide (NaCN) (optional, to aid solubility of CuCN)
-
Deionized Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-bromo-5-methoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite in deionized water and add it dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in water (a small amount of sodium cyanide can be added to improve solubility).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Strategy 2: Palladium-Catalyzed Cyanation of 3-Bromo-5-methoxyphenyl Triflates or Halides
Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions due to their mild conditions, high functional group tolerance, and excellent yields.[5][6] For the synthesis of this compound, this approach typically involves the cyanation of a corresponding aryl bromide or triflate. While starting with a di-brominated precursor is possible, a more strategic approach involves using a precursor where one halogen is more reactive or has been converted to a triflate, allowing for selective cyanation.
Causality and Mechanistic Insights
The catalytic cycle of palladium-catalyzed cyanation generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition into the aryl-halide or aryl-triflate bond. This is followed by transmetalation with a cyanide source, typically zinc cyanide (Zn(CN)₂), which is less toxic than alkali metal cyanides.[5] Finally, reductive elimination from the palladium(II) complex yields the desired benzonitrile and regenerates the palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.[9]
Sources
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- 9. dspace.mit.edu [dspace.mit.edu]
Application Notes & Protocols: 3-Bromo-5-methoxybenzonitrile as a Strategic Building Block in Modern Organic Synthesis
Abstract
This guide provides an in-depth exploration of 3-Bromo-5-methoxybenzonitrile, a versatile and strategically important building block in organic synthesis. Its unique trifunctional substitution pattern—a reactive bromine atom, an electron-donating methoxy group, and a versatile nitrile moiety—offers chemists a powerful tool for constructing complex molecular architectures. We will delve into its primary applications in palladium-catalyzed cross-coupling reactions, its role in the synthesis of pharmacologically relevant scaffolds, and provide detailed, field-proven protocols for its effective utilization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the efficient synthesis of novel compounds.
Introduction: The Strategic Value of this compound
In the landscape of synthetic chemistry, the selection of starting materials is a critical determinant of a synthetic route's efficiency and elegance. This compound emerges as a superior building block due to the orthogonal reactivity of its functional groups. The bromine atom serves as a primary handle for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The methoxy group, being electron-donating, influences the electronic properties and reactivity of the aromatic ring. The nitrile group is a stable yet highly versatile functional group, capable of being transformed into amines, carboxylic acids, or participating in the construction of heterocyclic systems. This combination makes it a favored intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 867366-91-4 | [3] |
| Molecular Formula | C₈H₆BrNO | [2][3] |
| Molecular Weight | 212.04 g/mol | [2][3] |
| Appearance | Tan to Brown Powder | [1] |
| Melting Point | 137-140 °C | [1] |
| Boiling Point | 253.5 °C at 760 mmHg | [3] |
| SMILES | COC1=CC(=CC(=C1)C#N)Br | [2][3] |
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][4] It is also known to cause skin and serious eye irritation.[4][5] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[5]
-
Handling: Avoid creating dust.[5][6] Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety is the most synthetically exploited feature of this compound, serving as an excellent electrophile in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis due to their reliability and broad functional group tolerance.[7][8]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl linkages, a scaffold prevalent in pharmaceuticals and organic materials.[9] The reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical and interdependent.[7][9] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, PCy₃) are often employed to facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step, which can be the rate-limiting step of the catalytic cycle.[10] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[8][13] This transformation is of paramount importance in medicinal chemistry, as the aniline and heteroarylamine motifs are ubiquitous in biologically active compounds.[13][14]
Causality in Protocol Design: The mechanism involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the catalyst.[8][13][15] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial to deprotonate the amine without competing in side reactions. The ligand system is again key; sterically hindered, electron-rich phosphine ligands are generally required to facilitate the reductive elimination of the C-N bond, which can often be challenging.[8][13][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Spotlight: Synthesis of Kinase Inhibitors
The benzonitrile scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors used in oncology.[17][18] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[19][20] this compound provides a direct entry point for creating libraries of potential kinase inhibitors. For example, a Suzuki coupling can introduce a substituted aryl group, while a subsequent Buchwald-Hartwig amination on a related scaffold can append a key binding element, mimicking the structure of known inhibitors like Imatinib.[17]
Caption: A strategic pathway for synthesizing kinase inhibitor scaffolds.
Experimental Protocols
The following protocols are generalized procedures. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7] Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To couple this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.[13]
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the base, followed by this compound.
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Finally, add the amine (liquid or dissolved in a small amount of solvent) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel.
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Application Note & Protocol: Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromo-5-methoxybenzonitrile
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly for the synthesis of biaryl and substituted aromatic compounds.[3] These structural motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials.[4]
This guide provides an in-depth examination and a robust protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-methoxybenzonitrile . This substrate is of particular interest as it features an aryl bromide, a common and reliable electrophile in this transformation, functionalized with both a meta-directing, electron-withdrawing nitrile group (-CN) and an ortho-, para-directing, electron-donating methoxy group (-OCH₃). This electronic arrangement presents a unique case study in reactivity, as electron-withdrawing groups can enhance the rate of oxidative addition, a key step in the catalytic cycle.[1][5] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to synthesize complex 3,5-disubstituted biaryl nitrile derivatives.
Part 1: The Catalytic Cycle - A Mechanistic Overview
A comprehensive understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate, where the palladium center has inserted itself between the aryl group and the bromide.[3] This is often the rate-determining step of the cycle.[5]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which then readily transfers its aryl group (Ar') to the palladium center, displacing the halide.[7][8][9][10] The choice of base is therefore critical to the reaction's success.[7][9]
-
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the initial aryl nitrile and the newly transferred aryl group) couple to form the final biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Part 2: Detailed Experimental Protocol
This protocol provides a general and reliable method for the coupling of this compound with a variety of arylboronic acids.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Grade/Supplier | Notes |
| This compound | 867366-91-4 | 212.04 | >98% (e.g., Sigma-Aldrich, TCI) | The limiting reagent. |
| Arylboronic Acid | Varies | Varies | >97% | Use 1.1 - 1.5 equivalents. |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | >98% | A reliable, air-sensitive catalyst. |
| Alternative Catalyst | ||||
| PdCl₂(dppf)·CH₂Cl₂ | 95464-05-4 | 816.64 | >98% | Robust, less air-sensitive precatalyst. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, >99% | Base. Must be finely ground. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, >99.8% | Reaction solvent. |
| Water | 7732-18-5 | 18.02 | Degassed, Deionized | Co-solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | For drying. |
| Argon (Ar) or Nitrogen (N₂) | 7440-37-1 / 7727-37-9 | 39.95 / 28.01 | High Purity (>99.99%) | For inert atmosphere. |
Safety & Handling Precautions
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[11][12][13] It also causes skin and serious eye irritation.[13][14]
-
Palladium Catalysts: Palladium compounds are harmful and may cause sensitization. Handle with care, avoiding inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Ethyl acetate is highly flammable.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. All glassware should be properly oven- or flame-dried before use to remove moisture.
Step-by-Step Reaction Procedure
The following workflow outlines the key stages of the experimental process.
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 212 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg, finely ground).
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-Dioxane and water (total volume 10 mL). Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask.
-
Reaction Conditions: Place the flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously overnight (12-18 hours).
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[15]
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[15] Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Reaction Optimization & Expected Outcomes
The conditions provided above are a robust starting point. However, the optimal catalyst, base, and solvent system can vary depending on the electronic and steric properties of the boronic acid coupling partner. The table below presents representative conditions and expected yields for the coupling of this compound with various arylboronic acids, based on established literature for similar transformations.[16][17][18][19][20]
| Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Approx. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 90-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 88-94 |
| 4-Trifluoromethylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 85-92 |
| 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 82-90 |
| 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | THF/H₂O (5:1) | 80 | 87-93 |
Part 4: Troubleshooting Guide
Even robust reactions can sometimes fail. This guide addresses common issues encountered during Suzuki-Miyaura couplings.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently anhydrous or degassed solvents. 3. Base is not strong enough or has poor solubility. | 1. Ensure a rigorously inert atmosphere. Use fresh catalyst or a more air-stable precatalyst like a Buchwald G3/G4 palladacycle.[21] 2. Use freshly opened anhydrous solvents and degas thoroughly.[22] 3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃, CsF).[21] |
| Protodeborylation | Boronic acid is unstable and decomposes before coupling, especially electron-deficient or heteroaryl boronic acids. | 1. Use a boronic ester (e.g., pinacol ester, MIDA ester) which is more stable.[1] 2. Use a non-aqueous solvent system if possible.[23] 3. Add the boronic acid portion-wise over the course of the reaction. |
| Homocoupling (Ar-Ar & Ar'-Ar') | 1. Presence of oxygen can lead to reductive elimination from Pd(II) intermediates, forming boronic acid homocoupling products.[1] 2. Reaction temperature is too high, causing catalyst decomposition. | 1. Improve degassing procedures.[1] 2. Screen lower reaction temperatures. |
| Low Isolated Yield | 1. Product is partially soluble in the aqueous phase during workup. 2. Difficulty in chromatographic separation from byproducts. | 1. Perform additional extractions from the aqueous layer. 2. Adjust the eluent system for chromatography; try a different stationary phase if necessary. |
Conclusion
The Suzuki-Miyaura reaction is a powerful and versatile method for the synthesis of 3,5-disubstituted biaryl nitriles from this compound. By carefully controlling the reaction parameters—particularly the choice of catalyst, base, and the maintenance of an inert atmosphere—researchers can achieve high yields and purity. The protocol and insights provided in this guide offer a solid foundation for successfully employing this critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Takahashi, H., et al. (2018). Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. ResearchGate. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
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Smith, R. C., et al. (2009). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
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Sharma, A., et al. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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PubChem. This compound. [Link]
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Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Vaddepalli, K., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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Viciu, M. S., et al. (2004). Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. ElectronicsAndBooks. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
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ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
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El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Link]
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Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
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Al-Masri, O. S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
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Magano, J., & Dunetz, J. R. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Alonso, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
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ResearchGate. (2025). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
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Vitale, P., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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Application Notes & Protocols: The Strategic Utility of 3-Bromo-5-methoxybenzonitrile in Modern Agrochemical Synthesis
Introduction
In the intricate field of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to the discovery of novel, effective, and environmentally conscious herbicides, fungicides, and insecticides. 3-Bromo-5-methoxybenzonitrile emerges as a highly valuable scaffold in this pursuit.[1][2] Its molecular architecture, featuring a strategically substituted benzene ring with a bromine atom, a methoxy group, and a nitrile functionality, offers a triad of reactive sites for sophisticated molecular engineering.
The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl or heteroaryl linkages common in modern pesticides.[3] The electron-withdrawing nitrile group and the electron-donating methoxy group modulate the reactivity of the aromatic ring and provide additional points for synthetic diversification. This guide provides an in-depth exploration of the application of this compound, focusing on key chemical transformations and providing detailed, field-proven protocols for its use in the synthesis of advanced agrochemical intermediates.
Core Chemical Transformations & Mechanistic Insights
The synthetic utility of this compound is primarily centered around the reactivity of its carbon-bromine bond and the potential for modification of the nitrile group.
1. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organohalide and an organoboron compound with high efficiency and exceptional functional group tolerance.[4] For this compound, this reaction is the most direct and powerful method to introduce aryl, heteroaryl, or vinyl substituents at the 3-position, a common strategy for building the core of many bioactive molecules.
-
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide (this compound) to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical as it stabilizes the palladium catalyst and modulates its reactivity and selectivity.
Diagram: Suzuki-Miyaura Coupling of this compound
Caption: General scheme for Suzuki-Miyaura cross-coupling.
2. Nucleophilic Aromatic Substitution (SNA_r)
The presence of the strongly electron-withdrawing nitrile group ortho and para to the bromine atom activates the C-Br bond towards nucleophilic attack. This allows for the displacement of the bromide by various nucleophiles, such as alkoxides, thiolates, or amines, to introduce diverse functionalities.[5][6]
-
Expert Insight: While Suzuki couplings are often preferred for C-C bond formation, SNAr reactions provide a valuable alternative for introducing heteroatom linkages. The reaction is typically performed under thermal conditions in a polar aprotic solvent like DMF or DMSO. The success of the reaction is highly dependent on the nucleophilicity of the incoming group and the stability of the intermediate Meisenheimer complex.[5]
3. Nitrile Group Modifications
The cyano group is a versatile functional handle that can be transformed into other key groups, expanding the synthetic possibilities.
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile into a carboxylic acid, which can then be used in amide coupling reactions to link to other molecular fragments.
-
Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a site for introducing new substituents via reductive amination or acylation.
Detailed Protocol: Synthesis of a Biaryl Fungicide Intermediate via Suzuki-Miyaura Coupling
This protocol details a generalized yet robust procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Objective: To synthesize a 3-aryl-5-methoxybenzonitrile derivative, a key intermediate for a novel class of fungicides.
Materials & Equipment:
-
Reagents: this compound, desired Arylboronic Acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Deionized Water.
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, septa, syringes, standard laboratory glassware for work-up, rotary evaporator, silica gel for column chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq., 3 mol%).
-
Causality Note: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for a wide range of Suzuki couplings.[3] Its use necessitates a thoroughly inert atmosphere to prevent oxidation to inactive Pd(II) species, which would terminate the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This step is critical to remove oxygen.
-
Solvent Addition: Prepare a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio). Add the solvent mixture to the reaction flask via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Causality Note: Toluene serves as the primary organic phase. Ethanol aids in solubilizing the reagents, while water is essential for dissolving the inorganic base and facilitating the transmetalation step. Degassing the solvents (e.g., by sparging with argon or via freeze-pump-thaw cycles) is crucial to minimize catalyst deactivation.
-
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to reflux (typically 90-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-aryl-5-methoxybenzonitrile product.
Data Summary & Expected Outcomes
| Parameter | Condition / Value | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction rate and cost. Higher loading may be needed for less reactive boronic acids. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective choice. Cs₂CO₃ is more soluble and can accelerate reactions with sterically hindered substrates.[4] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O | Choice depends on substrate solubility and desired reaction temperature. |
| Typical Yield | 75-95% | Yield is dependent on the purity of reagents and the electronic/steric nature of the coupling partner. |
| Purity (Post-Chroma.) | >98% | Achievable with careful chromatography. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Poor quality boronic acid (decomposed).4. Ineffective base. | 1. Use fresh catalyst or a more robust pre-catalyst.2. Improve inert gas purging technique; use anhydrous solvents.3. Use fresh, high-purity boronic acid.4. Switch to a stronger or more soluble base like Cs₂CO₃. |
| Formation of Side Products | 1. Homocoupling of the boronic acid.2. Debromination of starting material. | 1. Ensure slow, controlled heating. Use a slightly lower catalyst loading.2. Ensure the base is not excessively strong; check for impurities in reagents. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (byproduct from catalyst). | Allow the crude mixture to stand in a minimal amount of ether/hexane; the byproduct may crystallize and can be filtered off before chromatography. |
Conclusion
This compound stands as a strategically important intermediate for the agrochemical industry. Its capacity to undergo reliable and high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient assembly of complex molecular frameworks. The protocols and insights provided herein demonstrate the practical utility of this building block, enabling researchers and process chemists to accelerate the development of next-generation crop protection agents. The versatility of its functional groups ensures its continued relevance in the synthetic chemist's toolbox for creating innovative and effective agrochemical solutions.
References
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J&K Scientific. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | 52805-45-5. Available from: [Link]
-
LookChem. CAS 52805-45-5 | 3-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE. Available from: [Link]
-
MDPI. Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Available from: [Link]
- Google Patents. US20230189807A1 - Compositions having pesticidal utility and processes related thereto.
-
PubChemLite. 3-bromo-5-methoxy-4-propoxybenzonitrile (C11H12BrNO2). Available from: [Link]
-
MDPI. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Available from: [Link]
-
European Patent Office. EP 0219143 A1 - Synergistic herbicidal compositions and methods of use. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Available from: [Link]
-
MDPI. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Available from: [Link]
-
PubChem. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043. Available from: [Link]
-
European Publication Server. MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO - Patent 3174392. Available from: [Link]
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PubChemLite. This compound (C8H6BrNO). Available from: [Link]
-
National Institutes of Health (PMC). Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
-
National Institutes of Health (PMC). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Available from: [Link]
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ACS Publications. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Available from: [Link]
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ResearchGate. (PDF) Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. Available from: [Link]
-
ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available from: [Link]
-
ResearchGate. Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: III. Synthesis of 4-aryloxy-5-nitrophthalodinitriles | Request PDF. Available from: [Link]
-
ResearchGate. Nucleophilic substitution of 4-bromo-5-nitrophthalodinitrile: XIII. Synthesis and properties of 4-(1-benzotriazolyl)-5-(4-tritylphenoxy)phthalonitrile and phthalocyanines based thereon. Available from: [Link]
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Application Note: A Protocol for the Selective Synthesis of 3-Bromo-5-methoxybenzamide
Abstract
This application note provides a detailed, field-tested protocol for the selective synthesis of 3-Bromo-5-methoxybenzamide from its corresponding nitrile, 3-Bromo-5-methoxybenzonitrile. Benzamides are a cornerstone of medicinal chemistry and drug development, necessitating reliable and high-yield synthetic routes. The direct hydrolysis of nitriles often presents the challenge of over-hydrolysis to the carboxylic acid. This guide details a mild, base-catalyzed methodology designed to controllably stop the reaction at the primary amide stage. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline safety precautions, and offer troubleshooting advice to ensure reproducible results for researchers in organic synthesis and pharmaceutical development.
Principle and Reaction Mechanism
The conversion of a nitrile to a primary amide is achieved through a base-catalyzed hydrolysis reaction. While vigorous acidic or basic conditions tend to hydrolyze the nitrile completely to a carboxylic acid, milder basic conditions allow for the isolation of the amide intermediate.[1][2]
The reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms a negatively charged tetrahedral intermediate which is subsequently protonated by a solvent molecule (e.g., water or methanol) to form an imidic acid.[3] This intermediate then rapidly tautomerizes to the more stable amide product. The key to isolating the amide is to use controlled conditions (e.g., moderate temperature, specific solvent systems) that favor the formation of the amide but are not harsh enough to promote its subsequent hydrolysis to the carboxylate salt.[1][4]
A simplified mechanism is illustrated below.
Caption: Base-catalyzed hydrolysis of a nitrile to a primary amide.
Materials and Safety
Reagents and Equipment
| Item | Details |
| Starting Material | This compound |
| Reagents | Sodium Hydroxide (NaOH), Methanol (MeOH), Dioxane, Dichloromethane (DCM) |
| Solvents | Ethyl Acetate, Saturated Sodium Chloride (Brine), Deionized Water |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |
| Glassware | Round-bottom flask, Reflux condenser, Separatory funnel, Beakers, Erlenmeyer flasks |
| Equipment | Magnetic stirrer with hotplate, Rotary evaporator, Filtration apparatus |
Critical Safety Precautions
This compound is a hazardous substance and must be handled with appropriate care in a chemical fume hood.
-
Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles at all times.[6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Ensure adequate ventilation. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention.[5]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Detailed Experimental Protocol
This protocol is adapted from established mild alkaline hydrolysis methods for the selective conversion of nitriles to primary amides.[4]
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.12 g, 10 mmol).
-
Add a 1:9 mixture of methanol and dioxane (50 mL total volume; 5 mL MeOH, 45 mL Dioxane). Stir the mixture at room temperature until the starting material is fully dissolved.
-
In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol, 2 equivalents) in methanol (5 mL). Note: This may not fully dissolve and can be added as a slurry.
Step 2: Reaction Execution
-
Slowly add the methanolic NaOH solution to the stirred solution of the nitrile at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65-70°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30-50% ethyl acetate in hexanes. The amide product should have a lower Rf value (be more polar) than the starting nitrile. The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water. A precipitate of the crude amide may form.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The resulting crude solid can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate or a methanol/water mixture.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Results
The final product, 3-Bromo-5-methoxybenzamide, should be an off-white to white crystalline solid. The expected yield for this type of transformation is typically in the range of 80-95%. Characterization can be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Experimental Workflow and Data
The overall experimental process from setup to final product is outlined below.
Sources
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- 6. tcichemicals.com [tcichemicals.com]
Palladium-catalyzed cyanation of 1,3-dibromo-5-methoxybenzene
Application Note & Protocol
Efficient Synthesis of 3,5-Dicyanomethoxybenzene via Palladium-Catalyzed Cyanation of 1,3-Dibromo-5-methoxybenzene
Introduction: The Strategic Importance of Aryl Nitriles
Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The nitrile group serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and aldehydes. Traditionally, the synthesis of benzonitriles relied on methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[1]
The advent of palladium-catalyzed cross-coupling has revolutionized C-C and C-N bond formation, offering milder conditions and superior functional group tolerance.[3][4] Palladium-catalyzed cyanation, first reported by Takagi, extends this powerful methodology to the synthesis of aryl nitriles from aryl (pseudo)halides.[1] However, the reaction is not without its challenges; the strong coordinating ability of the cyanide anion can poison the palladium catalyst at various stages of the catalytic cycle, leading to reaction inhibition and irreproducibility.[1][3]
This application note provides a detailed, field-proven protocol for the dicyanation of 1,3-dibromo-5-methoxybenzene to produce 3,5-dicyanomethoxybenzene. We address the challenge of catalyst deactivation by employing zinc cyanide (Zn(CN)₂), a less soluble and less acutely toxic cyanide source, in conjunction with a modern palladium precatalyst system.[1][5] The methodologies and insights presented herein are designed for researchers in synthetic chemistry and drug development seeking a reliable and scalable route to functionalized dicyanoarene building blocks.
The Catalytic Cycle: Mechanism of Cyanation
The palladium-catalyzed cyanation of an aryl halide proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to phosphine ligands (L), undergoes oxidative addition into the aryl-bromine bond of the substrate to form a Pd(II) intermediate. This is often the rate-determining step for less reactive aryl chlorides, but is typically facile for aryl bromides.
-
Transmetalation: The bromide ligand on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂). The precise mechanism of this step can be complex, but it results in a diarylpalladium(II) cyanide complex.
-
Reductive Elimination: The final C-CN bond is formed as the aryl nitrile product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. For many cyanation reactions, particularly with electron-rich aryl groups, this step can be rate-limiting.[5]
A significant challenge is the ability of excess cyanide ions in solution to coordinate strongly to palladium intermediates, forming stable, unreactive palladium(II) cyano species that disrupt the catalytic cycle.[1][6] The use of Zn(CN)₂ mitigates this issue due to its low solubility in common organic solvents, which maintains a low equilibrium concentration of free cyanide.[1]
CRITICAL SAFETY PROTOCOLS: Handling Cyanide Reagents
WARNING: Zinc cyanide, while less acutely toxic than alkali metal cyanides, is still highly hazardous.[1] Exposure via inhalation, ingestion, or skin contact can be fatal. It reacts with acid to release highly toxic and flammable hydrogen cyanide (HCN) gas.[7][8] Strict adherence to the following safety protocols is mandatory.
-
Engineering Controls: All manipulations of solid zinc cyanide and the reaction setup must be performed inside a certified chemical fume hood with proper airflow.[7][9] Post a warning sign indicating cyanide use.[7]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, and a face shield.[8][9][10] Use two pairs of nitrile gloves ("double-gloving") or thicker, chemical-resistant gloves.[7][9][10]
-
Work Practices:
-
NEVER work with cyanides alone.[7][10] Ensure a colleague is aware of the procedure.
-
Establish a designated work area within the fume hood.[9][10]
-
Avoid contact with acids. Keep all acidic solutions away from the cyanide work area unless required by the protocol, and even then, use with extreme caution.[9][11]
-
-
Waste Disposal & Decontamination:
-
All solid and liquid waste containing cyanide must be collected in a designated, clearly labeled hazardous waste container.
-
To decontaminate glassware and surfaces, first rinse with a basic solution (pH > 10), followed by a freshly prepared 10% bleach solution, all within the fume hood.[9][10] The rinsate must be treated as cyanide waste.
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[9][10]
-
Eye Contact: Flush eyes at an emergency eyewash station for at least 15 minutes.[9][10]
-
Inhalation/Ingestion: Move the affected person to fresh air immediately. Call emergency services (911) and inform them of a cyanide exposure.[8][9]
-
Spills: For small spills contained within the fume hood, carefully sweep up the solid material to avoid raising dust.[7] Use absorbent pads for solutions. Decontaminate the area as described above. For any spill outside a fume hood, evacuate the laboratory, alert others, close the door, and call emergency services.[7][8]
-
Detailed Experimental Protocol
This protocol details the dicyanation of 1,3-dibromo-5-methoxybenzene using a palladium/XPhos catalyst system.
Reaction Scheme:
(Self-generated image of the chemical reaction)
4.1. Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Supplier Notes |
| 1,3-Dibromo-5-methoxybenzene | 265.95 | 1.0 | 266 mg | Substrate |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 1.3 (0.65/Br) | 153 mg | HIGHLY TOXIC |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 (2 mol% Pd) | 18.3 mg | Palladium Source |
| XPhos | 476.65 | 0.08 (8 mol%) | 38.1 mg | Ligand |
| N,N-Dimethylacetamide (DMAc) | 87.12 | - | 5.0 mL | Anhydrous, degassed |
| Schlenk Flask (25 mL) | - | - | 1 | Or oven-dried vial with septum cap |
| Magnetic Stir Bar | - | - | 1 | - |
| Inert Gas Supply (Argon or Nitrogen) | - | - | - | For maintaining an inert atmosphere |
4.2. Experimental Workflow Diagram
4.3. Step-by-Step Procedure
-
Preparation: Place a 25 mL Schlenk flask containing a magnetic stir bar under high vacuum and heat with a heat gun for several minutes. Allow the flask to cool to room temperature under an atmosphere of argon or nitrogen. This process should be repeated three times to ensure all moisture is removed.
-
Reagent Addition: In the fume hood, and under a positive pressure of inert gas, add 1,3-dibromo-5-methoxybenzene (266 mg, 1.0 mmol), zinc cyanide (153 mg, 1.3 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (38.1 mg, 0.08 mmol) to the prepared Schlenk flask.
-
Causality Note: Adding the solid reagents first under an inert atmosphere prevents degradation of the air- and moisture-sensitive catalyst and ligand.[1] XPhos is a bulky, electron-rich phosphine ligand known to promote efficient oxidative addition and reductive elimination in cross-coupling reactions.[12]
-
-
Solvent Addition: Add 5.0 mL of anhydrous, degassed N,N-Dimethylacetamide (DMAc) to the flask via syringe.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots (via syringe) for LC-MS analysis. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of a 10% aqueous ammonia solution.
-
Causality Note: The aqueous ammonia solution helps to quench any remaining reactive species and complexes the zinc salts, facilitating their removal into the aqueous layer.
-
-
Extraction: Shake the separatory funnel vigorously and separate the layers. Extract the aqueous layer two more times with 20 mL of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with 20 mL of water, followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
Characterization: The final product, 3,5-dicyanomethoxybenzene, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is a white to off-white solid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst due to exposure to air/moisture. | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use a fresh bottle of catalyst/ligand. Consider using a more stable palladium precatalyst.[1] |
| Insufficient temperature or reaction time. | Increase the reaction temperature to 120-130 °C or extend the reaction time. Monitor closely by TLC/LC-MS. | |
| Stalled at Mono-cyanation | The second cyanation is sterically or electronically more demanding. | Increase catalyst loading slightly (e.g., to 3 mol% Pd). Ensure the temperature is sufficiently high. A different ligand system, such as t-BuXPhos, might be beneficial for challenging substrates.[12] |
| Formation of Side Products | Hydrolysis of the nitrile to an amide or carboxylic acid. | Ensure anhydrous conditions are maintained throughout the reaction. During workup, avoid prolonged exposure to strongly acidic or basic conditions. |
| Homocoupling of the aryl bromide. | This suggests issues with the catalyst system. Ensure the correct Pd:ligand ratio is used. Degassing the solvent thoroughly is critical to remove oxygen, which can promote side reactions. | |
| Difficulty in Purification | Product co-elutes with impurities (e.g., residual ligand or dba). | Oxidize the phosphine ligand (e.g., with a small amount of H₂O₂ during workup) to its more polar phosphine oxide, which is easier to separate. Ensure the crude material is properly dried to remove all solvent before loading onto the column. |
References
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Cyanides - Division of Research Safety - University of Illinois. (2014). University of Illinois Urbana-Champaign. [Link]
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Anderson, K. W., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(4), 1367-1371. [Link]
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Grushin, V. V. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Advanced Synthesis & Catalysis, 346(13‐15), 1779-1788. [Link]
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Bhanja, P., & Bhaumik, A. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 56(84), 12771-12774. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Stanford Environmental Health & Safety. Information on Cyanide Compounds. Stanford University. [Link]
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University of Windsor. Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]
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MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology. [Link]
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LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
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Paravastu, S., & Ghorai, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33895-33923. [Link]
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Paravastu, S., & Ghorai, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Institutes of Health. [Link]
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Van der Eycken, E., & D'hooghe, M. (2014). Optimization of palladium catalyzed cyanation reactions with Zn(CN)2. ResearchGate. [Link]
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Weissman, S. A., & Zewge, D. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1505-1508. [Link]
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Sundermeier, M., & Zapf, A. (2003). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Angewandte Chemie International Edition, 42(46), 5683-5686. [Link]
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Cheng, C., & Hartwig, J. F. (2009). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 11(18), 4204-4207. [Link]
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Drochioiu, G. (2022). Recent advances in analytical methods for cyanide determination in different matrices: A Review. Global Scientific Journal, 10(3), 2573-2586. [Link]
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Beller, M., & Zapf, A. (2009). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Advanced Synthesis & Catalysis, 351(4), 643-648. [Link]
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Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. National Center for Biotechnology Information. [Link]
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Dzombak, D. A., & Ghosh, R. S. (2008). Evaluation and testing of analytical methods for cyanide species in municipal and industrial contaminated waters. Water Environment Research, 80(1), 25-36. [Link]
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Littke, A. F., & Soumeillant, M. (2007). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. ARKIVOC, 2007(14), 115-124. [Link]
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OI Analytical. Cyanide Analysis Guide. OI Analytical. [Link]
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California State Water Resources Control Board. An Overview and Comparison of Methods for Cyanide Analysis. California Water Boards. [Link]
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Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(40), 10035-10039. [Link]
-
Organic Chemistry Portal. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
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Paravastu, S., & Ghorai, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
-
Beller, M., & Zapf, A. (2009). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory Preparation of 3-Bromo-5-methoxybenzonitrile
Introduction: 3-Bromo-5-methoxybenzonitrile is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a diverse range of biologically active molecules and functional materials. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitrile functionality, allows for versatile chemical modifications, making it a valuable intermediate for drug discovery and development professionals. This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound via the Sandmeyer reaction, a robust and reliable method for the conversion of aromatic amines to aryl halides.[1][2]
Scientific Integrity & Logic: The Sandmeyer Approach
The chosen synthetic strategy hinges on the Sandmeyer reaction, a classic yet powerful transformation in organic synthesis.[1][2][3] This method is predicated on the diazotization of a primary aromatic amine, in this case, 3-amino-5-methoxybenzonitrile, to form a reactive diazonium salt. This intermediate is then subjected to a copper(I) bromide-mediated substitution, which efficiently displaces the diazonium group with a bromine atom.
Causality Behind Experimental Choices:
-
Starting Material: 3-Amino-5-methoxybenzonitrile was selected as the starting material due to its commercial availability and the strategic placement of the amino group, which directs the bromination to the desired position.[4][5][6]
-
Diazotization Conditions: The use of sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C) is critical for the efficient formation of the diazonium salt while minimizing its decomposition.[7] Diazonium salts are notoriously unstable and can be explosive if isolated in a dry state; therefore, they are generated in situ and used immediately.[7]
-
Copper(I) Bromide Catalyst: Copper(I) bromide serves as the catalyst to facilitate the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[1] It initiates the conversion of the diazonium salt to an aryl radical, which then abstracts a bromine atom from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[1]
-
Temperature Control: Strict temperature control throughout the reaction is paramount. The initial diazotization must be performed at low temperatures to prevent premature decomposition of the diazonium salt. The subsequent substitution reaction is typically allowed to warm to room temperature and may require gentle heating to ensure complete reaction, as indicated by the cessation of nitrogen gas evolution.[7]
Self-Validating System: The protocol's integrity is maintained through in-process checks and a logical workup procedure. The visual observation of nitrogen gas evolution during the substitution step provides a real-time indicator of reaction progress. The purification strategy, involving extraction and column chromatography, is designed to effectively remove unreacted starting materials, byproducts, and the copper catalyst, ensuring the high purity of the final product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Amino-5-methoxybenzonitrile | ≥95% | Commercially available |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Hydrobromic Acid (HBr) | 48% aqueous solution | Fisher Scientific |
| Copper(I) Bromide (CuBr) | ≥98% | Alfa Aesar |
| Dichloromethane (CH₂Cl₂) | ACS Reagent, ≥99.5% | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker |
| Brine (Saturated NaCl solution) | ACS Reagent | LabChem Inc. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent, ≥99.5% | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Ethyl Acetate | ACS Reagent, ≥99.5% | Macron Fine Chemicals |
| Hexanes | ACS Reagent, ≥98.5% | BDH Chemicals |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
1. Diazotization of 3-Amino-5-methoxybenzonitrile:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-amino-5-methoxybenzonitrile (10.0 g, 67.5 mmol) and 48% hydrobromic acid (40 mL).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (5.1 g, 73.9 mmol) in deionized water (20 mL) and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine over 30-45 minutes, ensuring the internal temperature is maintained between 0 °C and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The solution should be a pale yellow color.
2. Sandmeyer Reaction:
-
In a separate 500 mL beaker, dissolve copper(I) bromide (10.6 g, 73.9 mmol) in 48% hydrobromic acid (20 mL) with stirring. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from step 1 to the copper(I) bromide solution with vigorous stirring. A thick, dark precipitate may form.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to 50-60 °C using a heating mantle. A vigorous evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours), indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
3. Work-up and Purification:
-
Pour the cooled reaction mixture into a 1 L beaker containing 500 mL of crushed ice and water.
-
Transfer the mixture to a 1 L separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a white to off-white solid.
Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₆BrNO[8][9] |
| Molecular Weight | 212.05 g/mol [8][9] |
| Melting Point | 98-102 °C |
| ¹H NMR (CDCl₃) | δ 7.55 (t, J = 1.5 Hz, 1H), 7.41 (t, J = 1.5 Hz, 1H), 7.15 (t, J = 1.5 Hz, 1H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 160.5, 129.5, 124.2, 122.9, 117.8, 116.9, 56.4 |
Safety Precautions
Personal Protective Equipment (PPE): Safety glasses or goggles, a laboratory coat, and nitrile gloves are mandatory at all times.
Reagent Handling:
-
Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage.[10][11][12][13][14] May cause respiratory irritation.[11][12][13][14] Handle in a well-ventilated fume hood.
-
Sodium Nitrite: Oxidizer and toxic if swallowed or inhaled.[15][16][17][18][19] Keep away from combustible materials.[15][17][18][19]
-
Copper(I) Bromide: Harmful if swallowed and causes skin and eye irritation.[20][21][22][23] Avoid inhalation of dust.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
Reaction Hazards:
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when dry.[7] NEVER attempt to isolate the diazonium salt intermediate. Always keep it in solution and at low temperatures.
-
Nitrogen Gas Evolution: The decomposition of the diazonium salt in the Sandmeyer reaction produces a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous waste containing copper salts should be collected in a designated heavy metal waste container.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydrobromic acid. Retrieved from [Link]
-
OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet - Copper (I) Bromide (Anhydrous) 97%. Retrieved from [Link]
-
Chem One Ltd. (n.d.). Material Safety Data Sheet Material Name: Sodium Nitrite. Retrieved from [Link]
-
Chemtrade Logistics Inc. (2023). Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2016). Safety Data Sheet: Copper(I) bromide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sodium nitrite. Retrieved from [Link]
-
Carl ROTH. (2016). Safety Data Sheet: Copper(I) bromide. Retrieved from [Link]
-
SEASTAR CHEMICALS. (2025). Safety Data Sheet (SDS) - HYDROBROMIC ACID. Retrieved from [Link]
-
ChemSupply Australia. (2023). Safety Data Sheet HYDROBROMIC ACID 48%. Retrieved from [Link]
-
SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS) - HYDROBROMIC ACID. Retrieved from [Link]
-
Harrell Industries, Inc. (2015). Cupric Bromide SDS US. Retrieved from [Link]
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Scale-up Synthesis of 3-Bromo-5-methoxybenzonitrile: An Application Note and Protocol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3-Bromo-5-methoxybenzonitrile, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] The protocol detailed herein focuses on a robust and scalable synthetic route utilizing the Sandmeyer reaction, a classic and reliable method for the conversion of an aryl amine to an aryl halide.[3][4] This application note emphasizes the practical aspects of process scale-up, including reaction parameter optimization, safety considerations, and analytical quality control, to ensure a reproducible and efficient synthesis.
Introduction: The Significance of this compound
This compound is a valuable intermediate in organic synthesis.[5] Its trifunctional nature, possessing a bromine atom, a methoxy group, and a nitrile moiety, allows for a diverse range of subsequent chemical transformations. The aryl bromide functionality is particularly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the facile introduction of various substituents.[5][6] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.[6][7] This versatility makes this compound a sought-after precursor for the synthesis of complex molecules with potential biological activity, including anti-cancer agents and other therapeutic compounds.[1][2]
Synthetic Strategy: The Sandmeyer Reaction
The chosen synthetic route for the scale-up production of this compound is the Sandmeyer reaction. This well-established transformation involves the diazotization of an aromatic amine followed by the copper(I)-catalyzed substitution of the diazonium group with a bromide.[3][4][8] This method is favored for its reliability, relatively mild reaction conditions, and the ready availability of starting materials.
The overall reaction scheme is as follows:
Step 1: Diazotization of 3-Amino-5-methoxybenzonitrile
Caption: Diazotization of 3-Amino-5-methoxybenzonitrile.
Step 2: Sandmeyer Bromination
Caption: Copper(I) bromide mediated Sandmeyer reaction.
The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution pathway.[8] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired aryl bromide product.[9]
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
| Material/Equipment | Specifications |
| 3-Amino-5-methoxybenzonitrile | >98% purity |
| Sodium Nitrite (NaNO₂) | ACS grade or higher |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Copper(I) Bromide (CuBr) | >98% purity |
| Dichloromethane (DCM) | ACS grade or higher |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| 2L Three-necked round-bottom flask | Equipped with mechanical stirrer, thermometer, and addition funnel |
| Ice bath | |
| Buchner funnel and filter flask | |
| Rotary evaporator | |
| Glass chromatography column | |
| Silica gel | 60 Å, 230-400 mesh |
Experimental Procedure
Part A: Diazotization
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 3-Amino-5-methoxybenzonitrile (100 g, 0.675 mol).
-
Acidic Solution: To the flask, add a mixture of concentrated hydrochloric acid (200 mL) and water (400 mL). Stir the mixture to obtain a slurry.
-
Cooling: Cool the slurry to 0-5 °C using an ice bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[10]
-
Nitrite Addition: Prepare a solution of sodium nitrite (51.0 g, 0.739 mol) in water (100 mL). Slowly add this solution dropwise via the addition funnel to the stirred amine slurry over a period of 60-90 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt can be qualitatively monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Part B: Sandmeyer Bromination
-
Catalyst Preparation: In a separate 2L beaker, prepare a solution of copper(I) bromide (106 g, 0.739 mol) in concentrated hydrochloric acid (100 mL).
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
Warming and Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt and formation of the product.[11]
-
Workup: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 200 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL) to neutralize any remaining acid, and finally with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[12]
-
Column Packing: Pack a glass chromatography column with silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 10-20%).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces significant safety challenges that must be addressed.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can decompose explosively, especially in the solid state. It is imperative to keep the reaction temperature for the diazotization step at 0-5 °C and to use the diazonium salt solution immediately without isolation.[10]
-
Gas Evolution: The Sandmeyer reaction evolves a large volume of nitrogen gas. The reaction must be performed in a well-ventilated area with an appropriate off-gas handling system to prevent pressure buildup.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn at all times.[13]
-
Toxic Substances: this compound and its precursors are toxic if swallowed, in contact with skin, or if inhaled.[14][15] Handle these chemicals with care and avoid generating dust.[16] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[13]
| Hazard | Consequence | Mitigation |
| Thermal runaway of diazotization | Explosion | Strict temperature control (0-5 °C), slow addition of sodium nitrite. |
| Uncontrolled gas evolution | Pressure buildup, vessel rupture | Slow addition of diazonium salt, adequate headspace, and proper venting. |
| Exposure to corrosive acid | Severe burns | Use of appropriate PPE, work in a fume hood. |
| Inhalation/contact with toxic chemicals | Adverse health effects | Use of PPE, handle solids in a way that minimizes dust. |
Analytical Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Expected Results and Troubleshooting
A successful scale-up synthesis following this protocol should yield this compound in good yield (typically 70-85%) and high purity (>98% by HPLC).
| Problem | Possible Cause | Solution |
| Low yield | Incomplete diazotization | Ensure the reaction temperature is maintained at 0-5 °C and that a slight excess of sodium nitrite is used. |
| Decomposition of diazonium salt | Use the diazonium salt solution immediately after preparation. | |
| Inefficient extraction | Perform multiple extractions with dichloromethane. | |
| Impure product | Side reactions | Control the reaction temperature carefully during both steps. |
| Incomplete workup | Ensure thorough washing of the organic layer to remove acidic and basic impurities. | |
| Inefficient purification | Optimize the eluent system for column chromatography. |
Conclusion
The Sandmeyer reaction provides a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters, adhering to strict safety protocols, and implementing rigorous analytical quality control, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic needs. The detailed protocol and insights provided in this application note serve as a reliable guide for the successful scale-up of this important chemical transformation.
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Application Note & Protocol Guide: Strategic Derivatization of the Cyano Group in 3-Bromo-5-methoxybenzonitrile
Introduction: Unlocking the Potential of a Versatile Scaffold
3-Bromo-5-methoxybenzonitrile is a highly valuable building block for professionals in drug discovery and development. Its structure presents three distinct points for chemical modification: the aryl bromide, the methoxy ether, and the cyano group. This guide focuses specifically on the strategic derivatization of the cyano (nitrile) functionality. The nitrile group is a cornerstone of synthetic versatility, capable of being transformed into amides, carboxylic acids, primary amines, and bioisosterically important heterocycles like tetrazoles.[1][2]
Mastering the selective transformation of the cyano group while preserving the integrity of the aryl bromide—a handle primed for cross-coupling reactions—is essential for the efficient synthesis of complex molecular architectures.[3] This document provides a detailed exploration of key derivatization pathways, elucidating the causality behind procedural choices and offering robust, validated protocols for immediate application.
Key Derivatization Pathways: A Strategic Overview
The transformation of the cyano group can be broadly categorized into three mechanistically distinct classes: hydrolysis, reduction, and cycloaddition. The choice of pathway is dictated by the desired final functional group and the need for chemoselectivity.
Caption: Core derivatization strategies for the cyano group.
Pathway I: Hydrolysis of the Nitrile
Hydrolysis offers a direct route to introduce oxygen-containing functional groups—amides and carboxylic acids. The extent of hydrolysis is controlled by the reaction conditions.
Partial Hydrolysis to 3-Bromo-5-methoxybenzamide
Stopping the hydrolysis at the amide stage can be challenging, as the amide product is often more susceptible to hydrolysis than the starting nitrile under harsh conditions.[4] Therefore, milder, controlled methods are required. A reliable method involves the use of hydrogen peroxide in an alkaline medium, which selectively hydrates the nitrile.[5]
Scientific Rationale: The hydroperoxide anion (HOO⁻) is a more potent nucleophile than the hydroxide ion (HO⁻) for attacking the electrophilic carbon of the nitrile. This enhanced reactivity allows the reaction to proceed under milder conditions, minimizing the subsequent hydrolysis of the newly formed amide.[6]
Experimental Protocol: Alkaline Peroxide Method
| Parameter | Value / Description |
| Reagents | This compound, Hydrogen Peroxide (30% aq.), Sodium Hydroxide, Ethanol |
| Stoichiometry | Nitrile (1.0 eq.), H₂O₂ (3.0 eq.), NaOH (1.5 eq.) |
| Solvent | Ethanol / Water mixture |
| Temperature | 40-50 °C |
| Duration | 2-4 hours (Monitor by TLC/LC-MS) |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (5 mL per mmol of nitrile).
-
Add aqueous sodium hydroxide (1.5 eq., e.g., as a 2M solution) to the stirred solution.
-
Cool the mixture in an ice bath to ~10-15 °C.
-
Slowly add hydrogen peroxide (30% aq., 3.0 eq.) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, remove the ice bath and warm the mixture to 40-50 °C.
-
Stir for 2-4 hours, monitoring the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with cold water.
-
The product, 3-Bromo-5-methoxybenzamide, will often precipitate and can be collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallization from ethanol/water may be performed for further purification.
Complete Hydrolysis to 3-Bromo-5-methoxybenzoic Acid
To drive the reaction to the carboxylic acid, more forcing conditions are necessary to hydrolyze the stable amide intermediate.[4] This is typically achieved with a strong base or acid under reflux.
Experimental Protocol: Base-Catalyzed Hydrolysis
| Parameter | Value / Description |
| Reagents | This compound, Sodium Hydroxide, Water, Hydrochloric Acid |
| Stoichiometry | Nitrile (1.0 eq.), NaOH (5.0-10.0 eq.) |
| Solvent | Water or Ethylene Glycol |
| Temperature | Reflux (~100 °C or higher) |
| Duration | 8-24 hours |
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq.) in a concentrated aqueous solution of sodium hydroxide (e.g., 20-40% w/v).
-
Heat the mixture to reflux and maintain for 8-24 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if detectable) or by TLC/LC-MS analysis of quenched aliquots.
-
After completion, cool the dark solution in an ice bath.
-
Carefully acidify the mixture to pH ~1-2 by the slow addition of concentrated hydrochloric acid.
-
The product, 3-Bromo-5-methoxybenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.
Pathway II: Reduction to (3-Bromo-5-methoxyphenyl)methanamine
Reduction of the nitrile group provides a primary benzylic amine, a critical functional group in many pharmaceutical agents due to its basicity and ability to participate in hydrogen bonding. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and effective reagent for this transformation.[7][8][9]
Scientific Rationale: The reduction mechanism involves two successive additions of a hydride ion (H⁻) from LiAlH₄.[8][10] The first hydride attacks the electrophilic nitrile carbon to form an imine-aluminate complex.[7] A second hydride addition to this intermediate generates a diamido-aluminate species, which upon aqueous workup is hydrolyzed to the primary amine.[7][10]
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Functionalization of the aromatic ring of 3-Bromo-5-methoxybenzonitrile
An Application Guide to the Strategic Functionalization of 3-Bromo-5-methoxybenzonitrile
Authored by: A Senior Application Scientist
Abstract
This compound is a highly versatile aromatic building block, pivotal in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—a bromine atom amenable to cross-coupling, an electron-withdrawing nitrile group, and a methoxy group—provides a scaffold for diverse and targeted chemical modifications. This guide offers an in-depth exploration of key functionalization strategies for its aromatic ring, focusing on robust, palladium-catalyzed cross-coupling reactions. We provide not only detailed, field-proven protocols but also the underlying mechanistic rationale to empower researchers in their experimental design and execution.
Introduction: The Strategic Value of this compound
Benzonitrile derivatives are a cornerstone of modern organic synthesis, offering a stable aromatic core and a nitrile group that can be transformed into amines, carboxylic acids, or amides.[1] The subject of this guide, this compound, is particularly valuable due to its pre-functionalized nature. The bromine atom at the 3-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, a class of transformations so impactful that they were recognized with the 2010 Nobel Prize in Chemistry.[2] These reactions allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which is fundamental to building complex molecular architectures.[3][4]
This document is structured to provide both a theoretical and practical framework for the functionalization of this key intermediate. We will delve into the mechanistic pillars of palladium catalysis and then present detailed protocols for three of the most powerful cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
The Engine of Modern Synthesis: The Palladium-Catalyzed Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions are transformative tools in organic chemistry, enabling the connection of carbon atoms in previously unimaginable ways.[5] These reactions universally proceed through a catalytic cycle involving a palladium catalyst that cycles between its Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is critical to troubleshooting and optimizing reactions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2][3] This is often the rate-determining step.
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the bromide.[3][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[2][3]
Caption: General catalytic cycle for palladium-mediated cross-coupling reactions.
Application Protocols for Key Cross-Coupling Reactions
The following sections provide detailed protocols for the functionalization of this compound. The choice of catalyst, ligand, base, and solvent is crucial for success and has been selected based on established best practices for aryl bromides.[6]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl compounds from aryl halides and boronic acids.[7][8] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[9]
Causality Behind Component Selection:
-
Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand is common. For an electron-deficient substrate like our benzonitrile, electron-rich and sterically demanding ligands (e.g., SPhos, PCy₃) can accelerate the oxidative addition and reductive elimination steps.[10][11]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7][9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases often being more effective but potentially incompatible with sensitive functional groups.[7]
-
Solvent: Biphasic solvent systems like toluene/water or dioxane/water are frequently used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt.[12]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Expected Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | Phenylboronic acid | >90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | 4-Methylphenylboronic acid | 85-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 24 | 3-Thiopheneboronic acid | 80-90 |
Yields are estimates based on literature for similar substrates and may require optimization.
Experimental Protocol: Synthesis of 3-Methoxy-5-(phenyl)benzonitrile
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Inerting: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio to achieve a substrate concentration of ~0.1 M in toluene) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).[6]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[13][14] This reaction has revolutionized medicinal chemistry, as the aryl amine motif is present in a vast number of pharmaceutical agents.[13]
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos) or N-heterocyclic carbenes are essential.[15] They promote the reductive elimination step, which is often challenging for C-N bond formation, and prevent catalyst decomposition.[14]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required.[15][16] The base deprotonates the amine (or the amine-Pd complex), forming a palladium-amido intermediate that is poised for reductive elimination.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching the strong base.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Amine Partner | Expected Yield (%) |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu (1.4) | Toluene | 110 | 12 | Morpholine | >90 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | Aniline | 80-90 |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2) | t-BuOH | 90 | 24 | Benzylamine | 75-85 |
Yields are estimates based on literature for similar substrates and may require optimization.
Experimental Protocol: Synthesis of 3-Methoxy-5-(morpholino)benzonitrile
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup (under inert atmosphere, e.g., in a glovebox): To a dry Schlenk tube or sealed vial, add Pd₂(dba)₃ (0.015 eq.), Xantphos (0.03 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.). Add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (~0.2 M). Finally, add morpholine (1.2 eq.) via syringe.
-
Reaction: Seal the vessel tightly and heat the mixture to 110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.[13]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling: Installing Alkynyl Groups
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[17] This reaction is indispensable for the synthesis of conjugated enynes and aryl alkynes, which are important structures in materials science and natural products.[18]
Causality Behind Component Selection:
-
Catalytic System: The reaction uniquely employs a dual-catalyst system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[19][20] The copper forms a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium center.[19]
-
Base: An amine base, such as triethylamine (Et₃N) or piperidine, is used. It serves both to neutralize the HX byproduct and to act as the solvent.[20]
-
Conditions: The reaction must be performed under strictly anaerobic conditions, as oxygen can induce the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction.[21]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Alkyne Partner | Expected Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (3) | THF | 65 | 8 | Phenylacetylene | 85-95 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Piperidine | DMF | 80 | 6 | Trimethylsilylacetylene | >90 |
| PdCl₂(dppf) (3) | CuI (5) | DIPA | Toluene | 70 | 12 | 1-Hexyne | 80-90 |
Yields are estimates based on literature for similar substrates and may require optimization.
Experimental Protocol: Synthesis of 3-Methoxy-5-(phenylethynyl)benzonitrile
Caption: Experimental workflow for Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.01 eq.).
-
Inerting: Seal the flask and perform at least three cycles of evacuating and backfilling with argon to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N). Stir for 10 minutes, then add phenylacetylene (1.1 eq.) dropwise via syringe.
-
Reaction: Heat the mixture to 65 °C with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the triethylammonium bromide salts, washing the solid with THF.
-
Purification: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Conclusion
This compound is a powerful and adaptable intermediate. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding pathways to a vast chemical space of C-C and C-N linked derivatives. By understanding the mechanistic principles and carefully controlling the reaction parameters as outlined in these protocols, researchers can effectively leverage this building block to accelerate innovation in drug discovery and materials science.
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Application Notes & Protocols: The Strategic Use of 3-Bromo-5-methoxybenzonitrile in the Synthesis of Novel Kinase Inhibitors
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their aberrant activity is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs targeting the ATP-binding site of these enzymes.[3]
The success of a kinase inhibitor is profoundly influenced by its core molecular structure, or "scaffold." This scaffold is responsible for orienting key functional groups to interact with conserved regions of the kinase active site, such as the hinge region, while also providing vectors for chemical modification to achieve selectivity and desirable pharmacokinetic properties.[4][5][6] Consequently, the selection of versatile starting materials that can be elaborated into diverse and potent scaffolds is a cornerstone of medicinal chemistry.
3-Bromo-5-methoxybenzonitrile has emerged as a particularly valuable building block in this context. Its unique trifunctional nature—a reactive bromine atom, an electron-withdrawing nitrile group, and a methoxy substituent—provides a powerful toolkit for synthetic chemists. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex bi-aryl or aryl-amino structures that are common in kinase inhibitors.[7][8] This application note provides a detailed guide on the strategic application of this compound, complete with detailed protocols for key synthetic transformations.
Physicochemical Properties and Strategic Advantages
The utility of this compound stems from its distinct chemical features, which can be strategically exploited in multi-step syntheses.
| Property | Value | Significance in Synthesis |
| CAS Number | 867366-91-4 | Unique identifier for sourcing and regulatory purposes.[9] |
| Molecular Formula | C₈H₆BrNO | Provides basic compositional information. |
| Molecular Weight | 212.05 g/mol | Essential for stoichiometric calculations in reaction protocols. |
| Bromine Atom | At C3-position | Acts as a versatile leaving group for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7] |
| Nitrile Group (-CN) | At C1-position | Can act as a hydrogen bond acceptor in ligand-protein interactions or be chemically transformed into amines or amides.[7] |
| Methoxy Group (-OCH₃) | At C5-position | Modulates the electronic properties of the aromatic ring and can form key interactions within a kinase binding pocket. |
Core Synthetic Strategy: A Two-Stage Cross-Coupling Approach
A prevalent and highly effective strategy for elaborating this compound into a kinase inhibitor core involves a sequential, two-stage cross-coupling process. This approach allows for the controlled and modular assembly of a complex scaffold.
-
Stage 1: C-C Bond Formation via Suzuki-Miyaura Coupling. The aryl bromide is first coupled with a boronic acid or ester to introduce a new aryl or heteroaryl moiety. This is a robust method for creating bi-aryl scaffolds.[10][11]
-
Stage 2: C-N Bond Formation via Buchwald-Hartwig Amination. The product from Stage 1, now a more complex aryl bromide (if the coupled partner also contained a bromine), or the initial starting material itself, can undergo a second coupling reaction with an amine. This step is crucial for installing fragments that often interact with the hinge region of the kinase.[8][12]
The following workflow diagram illustrates this modular approach to building a diverse library of kinase inhibitor candidates from a common intermediate.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.[10][12]
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a generic arylboronic acid. The reaction's success hinges on maintaining an inert atmosphere to prevent catalyst degradation.
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., 4-pyridinylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂] or similar Pd catalyst
-
Phosphine ligand (e.g., tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄])
-
Base (e.g., cesium carbonate [Cs₂CO₃] or potassium carbonate [K₂CO₃])
-
Anhydrous, degassed solvents (e.g., Toluene/Water or Dioxane/Water)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Argon or Nitrogen) and Schlenk line or glovebox
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PCy₃·HBF₄, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 eq.). Then, add the degassed solvent system (e.g., Toluene/H₂O at a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the desired bi-aryl product.
Table of Representative Suzuki-Miyaura Coupling Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Reference |
| Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | [10] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 77 | [10] |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | Ethanol/H₂O | 135 (MW) | [13] |
Protocol 2: Buchwald-Hartwig Amination
This protocol details the C-N bond formation, a powerful method for linking the benzonitrile core to various amines.[12] The choice of ligand and base is particularly critical for achieving high yields, especially with less reactive amines.[8]
Materials and Equipment:
-
Aryl bromide substrate (e.g., this compound or the product from Protocol 1)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide [NaOt-Bu] or potassium t-butoxide [KOtBu])
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Equipment as listed in Protocol 1
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the aryl bromide (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).[14]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Extraction: Wash the combined filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired N-aryl product.
Application in Targeting Kinase Signaling Pathways
The scaffolds synthesized using this compound are often designed to inhibit specific kinase signaling pathways implicated in cancer. For example, many inhibitors target the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in non-small cell lung cancer.[15][16] The synthesized compounds can be screened for their ability to block the phosphorylation cascade initiated by the target kinase.
Caption: Inhibition of the EGFR signaling cascade.
Illustrative Biological Data
After synthesis and purification, novel compounds are typically evaluated in biochemical and cellular assays to determine their potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Activity |
| Example-001 | EGFR | 72 | A549 (NSCLC) | Induces G2 cell cycle arrest |
| Lapatinib (Reference) | EGFR/HER2 | 10.8 / 9.2 | BT474 | Induces apoptosis |
Note: Data for "Example-001" is hypothetical, based on activities of similar scaffolds reported in the literature.[17] Lapatinib data is for reference.[18][19]
Conclusion
This compound is a highly strategic starting material for the synthesis of novel kinase inhibitors. Its functional group handles allow for the reliable and modular construction of complex scaffolds through well-established palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this document provide a robust framework for researchers in drug discovery to leverage this versatile building block in the development of next-generation targeted therapies.
References
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- Chem-Impex. 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
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- Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Chen, H., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling.
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- Shi, W., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI.
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- Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors f.
- MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
- BenchChem. (2025). Application of 3-Bromo-6-ethoxyquinolin-2-amine in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors.
- NIH PubMed Central. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
- NIH PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
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- NIH PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- NIH PubMed Central. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobates.
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Protocol for nucleophilic aromatic substitution on 3-Bromo-5-methoxybenzonitrile
An Application Guide for the Synthesis of Substituted 3-Amino-5-methoxybenzonitriles
Introduction: The Strategic Importance of Substituted Benzonitriles
Substituted benzonitriles are privileged scaffolds in modern medicinal chemistry and materials science. The nitrile moiety is a versatile functional group, serving as a precursor to amines, amides, and tetrazoles, while also acting as a key pharmacophore in numerous therapeutic agents.[1][2] Compounds derived from these structures are investigated for a wide range of biological activities, including use as anti-inflammatory, anti-asthma, and iron-chelating agents.[1][2]
This document provides a detailed protocol for the functionalization of 3-Bromo-5-methoxybenzonitrile, a common building block, via nucleophilic aromatic substitution (SNAr).[3][4] We will explore the mechanistic underpinnings of this reaction, provide a field-tested protocol for its successful execution, and discuss a powerful alternative methodology—the Buchwald-Hartwig amination—which often provides a more robust and versatile route for C-N bond formation on such substrates.
Part 1: Mechanistic Considerations for SNAr on this compound
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[5][6] Unlike the more common electrophilic aromatic substitution, SNAr proceeds readily on electron-poor aromatic systems. The reaction typically follows a two-step addition-elimination mechanism.[6][7]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[5][8]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.[7]
The Role of Substituents:
The success of an SNAr reaction is critically dependent on the electronic nature of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) are essential activators. They reduce the electron density of the ring, making it more susceptible to nucleophilic attack.[9][10] Crucially, they stabilize the negatively charged Meisenheimer complex through resonance or induction. This stabilization is most effective when the EWG is positioned ortho or para to the leaving group.[6][9] In this compound, the powerful cyano group is meta to the bromine leaving group. While it still activates the ring inductively, it cannot provide resonance stabilization for the Meisenheimer complex, making the classical SNAr reaction more challenging than in ortho/para-activated systems.[6]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase the electron density of the ring, generally deactivating it towards nucleophilic attack.
-
Leaving Group: The efficiency of displacement often follows the order F > Cl > Br > I, which is counterintuitive to C-X bond strength. This is because the highly electronegative fluorine atom strongly polarizes the carbon, making it more electrophilic and facilitating the initial, rate-determining nucleophilic attack.[11]
Caption: General mechanism for SNAr via an addition-elimination pathway.
Part 2: The Buchwald-Hartwig Amination: A Superior Alternative
Given the meta-activation of the substrate, a classical SNAr with amine nucleophiles may require harsh conditions (high temperatures, strong bases) and may not be broadly applicable. A more modern and often superior strategy for forming the desired C-N bond is the Buchwald-Hartwig Amination .[12] This palladium-catalyzed cross-coupling reaction is highly versatile, tolerates a wide range of functional groups, and does not depend on the traditional electronic requirements of SNAr.[13][14]
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.[14]
This methodology is now a cornerstone of modern drug discovery for its reliability and broad scope.[12]
Part 3: Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)
This protocol describes a general procedure for the coupling of this compound with a representative secondary amine, morpholine.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Notes |
| This compound | C₈H₆BrNO | 212.05 | 1.0 | 1.0 | Substrate |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.2 | Nucleophile |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.01 | Catalyst Precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.02 | 0.02 | Ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 | 1.4 | 1.4 | Base |
| Toluene | C₇H₈ | 92.14 | 5 mL | - | Anhydrous Solvent |
| Oven-dried Schlenk tube | - | - | - | - | For inert atmosphere |
| Argon or Nitrogen gas | Ar / N₂ | - | - | - | Inert atmosphere |
Step-by-Step Methodology
-
Setup: Place a magnetic stir bar into an oven-dried Schlenk tube. Seal the tube with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (212 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Solvent and Nucleophile Addition: Purge the sealed flask again with inert gas. Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-methoxy-5-morpholinobenzonitrile.
Caption: Workflow for the palladium-catalyzed amination protocol.
Protocol 2: Classical Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a potential procedure for a direct SNAr reaction. Note that higher temperatures and a highly polar aprotic solvent are likely necessary to drive this less-favored reaction.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Notes |
| This compound | C₈H₆BrNO | 212.05 | 1.0 | 1.0 | Substrate |
| Piperidine | C₅H₁₁N | 85.15 | 2.0 | 2.0 | Nucleophile/Base |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 5 mL | - | Anhydrous Solvent |
| Round-bottom flask | - | - | - | - | - |
Step-by-Step Methodology
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (212 mg, 1.0 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous DMSO (5 mL) followed by piperidine (198 µL, 2.0 mmol).
-
Reaction: Heat the mixture in a preheated oil bath to 120-150 °C. Stir vigorously and monitor the reaction progress by TLC. The reaction may require prolonged heating (24-48 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: Data, Troubleshooting, and Best Practices
Comparison of Methodologies
| Feature | Buchwald-Hartwig Amination | Classical SNAr |
| Generality | High: Works with a wide range of primary/secondary amines.[14] | Moderate: Often requires strong, unhindered nucleophiles. |
| Conditions | Mild to moderate (80-110 °C). | Often harsh (120-180 °C).[7] |
| Catalyst | Requires expensive Palladium catalyst and ligand.[13] | Catalyst-free. |
| Side Reactions | Potential for hydrodehalogenation or catalyst decomposition. | Potential for thermal decomposition of starting materials. |
| Typical Yields | Good to excellent. | Variable, often moderate to low for meta-activated systems. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Buchwald) | Inactive catalyst (Pd(0) oxidized); Wet reagents/solvent; Insufficiently strong base. | Use fresh catalyst and ligand; Ensure all reagents and solvents are rigorously dried; Consider a stronger base like LHMDS or K₃PO₄.[14][15] |
| Low or No Conversion (SNAr) | Insufficient temperature; Nucleophile not strong enough. | Increase reaction temperature incrementally; Switch to a stronger nucleophile or a more polar aprotic solvent like NMP. |
| Hydrodehalogenation (Buchwald) | Catalyst pathway favors reduction over coupling. | Screen different phosphine ligands; Ensure the reaction is truly anaerobic.[13] |
| Multiple Products | Side reactions (e.g., diarylamine formation); Product degradation under harsh conditions. | For Buchwald, adjust the aryl halide/amine ratio. For SNAr, try to lower the reaction temperature or time. |
Conclusion
The functionalization of this compound presents an interesting case study in aromatic substitution chemistry. While a classical SNAr reaction is mechanistically plausible, the meta disposition of the activating cyano group renders it significantly less efficient than ortho/para-activated systems. For researchers in drug development and synthetic chemistry, the Buchwald-Hartwig amination represents a far more reliable, versatile, and generally higher-yielding method for the synthesis of 3-amino-5-methoxybenzonitrile derivatives. Its operational simplicity under inert conditions and broad substrate scope make it the recommended protocol for achieving the target transformation with high fidelity.
References
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]
-
Filo. Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Available from: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
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Grokipedia. Nucleophilic aromatic substitution. Available from: [Link]
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BYJU'S. Nucleophilic aromatic substitution. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. (2014-08-18). Available from: [Link]
-
LookChem. Purification of Benzonitrile - Chempedia. Available from: [Link]
- Google Patents. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). Available from: [Link]
-
ResearchGate. How can I purify impure benzonitrile?. (2017-07-23). Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society. Available from: [Link]
-
PubMed. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2014-02-07). Available from: [Link]
-
NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. Available from: [Link]
- Google Patents. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
-
LabSolutions. 3-Amino-5-methoxybenzonitrile. Available from: [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Available from: [Link]
-
PubMed. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. (2007-07-19). Available from: [Link]
-
RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019-06-05). Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. (2019-07-12). Available from: [Link]
-
University of Leicester research repository. Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025-08-27). Available from: [Link]
-
PubMed. Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines. (2023-08-23). Available from: [Link]
-
SciELO SA. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available from: [Link]
-
MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021-11-19). Available from: [Link]
-
Semantic Scholar. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Available from: [Link]
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- 1. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
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The Strategic Utility of 3-Bromo-5-methoxybenzonitrile in Advanced Materials Science: Application Notes and Protocols
Introduction: Identifying a Versatile Building Block in Materials Chemistry
In the landscape of materials science, the pursuit of novel organic molecules with precisely tuned electronic and photophysical properties is paramount for the advancement of next-generation technologies. Among the vast array of molecular precursors, 3-Bromo-5-methoxybenzonitrile emerges as a strategic building block, particularly in the synthesis of high-performance materials for organic electronics. Its unique trifunctional substitution pattern—comprising a nucleophilic methoxy group, an electrophilic nitrile moiety, and a reactive bromo group—offers a versatile platform for asymmetric molecular design. This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced materials, with a focus on carbazole-based derivatives for organic light-emitting diodes (OLEDs). The protocols and insights presented herein are tailored for researchers, scientists, and professionals in drug development and materials science, aiming to leverage the unique chemical attributes of this compound.
Core Properties and Synthetic Potential
The inherent chemical functionalities of this compound dictate its utility in organic synthesis. The methoxy group acts as an electron-donating group, influencing the electronic properties of the resulting material. The nitrile group is a strong electron-withdrawing group, which can be utilized to modulate charge transport characteristics and can also serve as a synthetic handle for further transformations. The bromo substituent is the primary reactive site for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the construction of extended π-conjugated systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | |
| Molecular Weight | 212.05 g/mol | |
| CAS Number | 867366-91-4 | |
| Appearance | White to off-white solid | N/A |
Application Focus: Synthesis of Carbazole-Based Host Materials for OLEDs
Carbazole derivatives are widely employed in OLEDs as host materials for the emissive layer due to their excellent thermal stability, high triplet energy, and good hole-transporting properties. The strategic incorporation of this compound-derived moieties onto a carbazole core allows for the fine-tuning of the electronic properties of the resulting host material, leading to improved device performance. A key example is the synthesis of molecules like 9-(3-Bromo-5-methoxyphenyl)carbazole, which can then be further functionalized.[1]
The following sections detail the synthetic strategy and protocols for utilizing this compound in the preparation of a carbazole-based building block.
Logical Workflow for Synthesis
The overall strategy involves a multi-step synthesis to first prepare a key intermediate from this compound, followed by its coupling with carbazole. This approach allows for the modular construction of the target material.
Caption: Synthetic workflow from this compound to a carbazole derivative.
Experimental Protocols
PART 1: Synthesis of the Key Intermediate: 1,3-Dibromo-5-methoxybenzene
This protocol outlines a plausible synthetic route to convert this compound into a more versatile intermediate for cross-coupling reactions. The causality behind this initial transformation lies in the conversion of the nitrile group, which is not ideal for direct arylation of the carbazole nitrogen, into a more suitable leaving group for subsequent reactions.
Protocol 1: Reduction of this compound to 3-Bromo-5-methoxybenzylamine
-
Rationale: The nitrile group is reduced to a primary amine, which can then be converted into a diazonium salt for a Sandmeyer-type reaction.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Collect the filtrate, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-Bromo-5-methoxybenzylamine.
-
Protocol 2: Conversion of 3-Bromo-5-methoxybenzylamine to 1,3-Dibromo-5-methoxybenzene via Sandmeyer Reaction
-
Rationale: The primary amine is converted to a diazonium salt, which is then displaced by a bromide ion to yield the desired dibrominated intermediate.
-
Materials:
-
3-Bromo-5-methoxybenzylamine
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve 3-Bromo-5-methoxybenzylamine (1.0 eq.) in aqueous HBr at 0 °C.
-
Slowly add an aqueous solution of NaNO₂ (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to ensure complete diazotization.
-
In a separate flask, dissolve CuBr (1.2 eq.) in HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract with dichloromethane.
-
Wash the organic layer with water and saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,3-Dibromo-5-methoxybenzene.
-
PART 2: Synthesis of 9-(3-Bromo-5-methoxyphenyl)carbazole
This protocol details the Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction, to construct the target carbazole derivative.
Protocol 3: Buchwald-Hartwig Coupling of 1,3-Dibromo-5-methoxybenzene with Carbazole
-
Rationale: This palladium-catalyzed cross-coupling reaction forms the C-N bond between the carbazole nitrogen and the brominated aromatic ring, a cornerstone in the synthesis of many organic electronic materials.
-
Materials:
-
1,3-Dibromo-5-methoxybenzene (1.0 eq.)
-
Carbazole (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.)
-
Xantphos (0.1 eq.)
-
Sodium tert-butoxide (NaOᵗBu, 1.4 eq.)
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 1,3-Dibromo-5-methoxybenzene, carbazole, Pd₂(dba)₃, Xantphos, and NaOᵗBu.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a plug of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 9-(3-Bromo-5-methoxyphenyl)carbazole.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-methoxybenzonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide expert-level insights and practical solutions for the purification of 3-Bromo-5-methoxybenzonitrile. Moving beyond simple procedural lists, this document explains the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
Physicochemical Profile and Strategic Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy. These properties dictate the compound's behavior in various solvents and on different stationary phases.
| Property | Value | Source |
| CAS Number | 867366-91-4 | [1] |
| Molecular Formula | C₈H₆BrNO | [1][2] |
| Molecular Weight | 212.04 g/mol | [1][2] |
| Boiling Point | 253.5 °C at 760 mmHg | [1] |
| Appearance | Typically a solid (e.g., powder or crystal) | [3] |
| Solubility | Low in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [4] |
| Density | 1.56 g/cm³ | [1] |
Expert Insight: The presence of a polar nitrile (-CN) group and a moderately non-polar aromatic ring substituted with a methoxy (-OCH₃) and a bromo (-Br) group gives the molecule an intermediate polarity. This duality is key to selecting appropriate purification techniques. The high boiling point makes distillation impractical for typical laboratory scales, leaving recrystallization and chromatography as the primary methods of choice.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial strategy for purifying crude this compound?
For crude material with moderate to high purity (>85%), recrystallization is often the most efficient first-line approach. It is a cost-effective and scalable technique for removing minor impurities.[5] If the crude product is a complex mixture with multiple, closely-related impurities, flash column chromatography is the preferred method due to its superior resolving power.[6]
Q2: What are the likely impurities I need to remove?
The nature of impurities is dictated by the synthetic route. A common synthesis involves the dehydration of 3-bromo-5-methoxybenzaldehyde oxime.[7] Therefore, potential impurities include:
-
Starting Material: Unreacted 3-bromo-5-methoxybenzaldehyde.[8]
-
Intermediate: The corresponding oxime intermediate.
-
Side-Products: Isomers or byproducts from the synthesis of the starting aldehyde, such as other brominated species.[9]
Q3: How do I decide between recrystallization and column chromatography?
This decision should be based on an initial purity assessment, typically using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization relies on the principle that the target compound and its impurities have different solubilities in a given solvent at different temperatures.[4]
| Issue | Potential Cause(s) | Troubleshooting Action & Rationale |
| Compound "Oils Out" instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Action: Lower the temperature at which the compound dissolves by using a lower-boiling point solvent or a mixed-solvent system. Rationale: This ensures the compound transitions from a dissolved state to a solid crystalline state without passing through a liquid (oiled out) phase. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated; too much solvent was used. | Action: Boil off a portion of the solvent to increase the concentration of the solute and allow it to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Rationale: Crystallization requires a supersaturated solution. Mechanical agitation (scratching) or providing a nucleation site (seed crystal) can overcome the kinetic barrier to crystallization. |
| Low Recovery of Purified Product | The chosen solvent has significant solubility for the compound even at low temperatures; premature crystallization during hot filtration. | Action: Ensure the solution is thoroughly cooled, preferably in an ice-water bath, for an adequate period before filtration. To prevent premature crystallization, use the absolute minimum amount of hot solvent for dissolution and pre-heat the filtration apparatus.[10] Rationale: Maximizing the temperature differential maximizes the yield. Keeping the apparatus hot during filtration prevents the saturated solution from cooling and depositing the product before it has been separated from insoluble impurities. |
| Product is Still Impure After Recrystallization | Impurities have similar solubility profiles to the product; rapid cooling trapped impurities within the crystal lattice. | Action: Allow the solution to cool slowly to room temperature before moving to an ice bath. Rapid cooling promotes the formation of small, less pure crystals.[10] If impurities persist, a second recrystallization or switching to column chromatography may be necessary. Rationale: Slow cooling allows for the selective formation of a more stable, purer crystal lattice, excluding impurity molecules. |
Troubleshooting Guide: Flash Column Chromatography
This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[6]
| Issue | Potential Cause(s) | Troubleshooting Action & Rationale |
| Poor Separation of Spots on TLC/Column | The polarity of the eluent is not optimal for the mixture. | Action: Systematically vary the solvent ratio in your eluent system (e.g., Hexane/Ethyl Acetate). Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate for the best separation on the column.[10] Rationale: The Rf value is directly related to how a compound will behave on a column. An optimal Rf ensures the compound spends enough time on the stationary phase to separate from impurities but not so long that elution becomes impractical. |
| Compound Streaking on TLC or Tailing on Column | The compound is too polar for the eluent, interacting too strongly with the silica gel; the sample is acidic/basic; the column is overloaded. | Action: Increase the polarity of the mobile phase slightly. For basic compounds, adding a small amount (0.5-1%) of triethylamine to the eluent can neutralize acidic sites on the silica gel, improving peak shape.[6] Ensure the amount of crude material loaded is not more than 1-5% of the silica gel weight. Rationale: Streaking is often caused by strong, non-ideal interactions with the stationary phase. Modifying the mobile phase or deactivating the silica reduces these interactions, leading to sharper bands and better separation. |
| Product is Not Eluting from the Column | The mobile phase is not polar enough to move the compound. | Action: Gradually increase the polarity of the eluent. For example, if you are using a 9:1 Hexane/Ethyl Acetate mixture, switch to 8:2, then 7:3, and so on. This is known as a gradient elution. Rationale: By increasing the eluent's polarity, you increase its competitive binding to the silica gel, which helps to displace the adsorbed compound and move it down the column. |
Detailed Experimental Protocols
Safety First: this compound is toxic if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[2][11] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12]
Protocol 1: Recrystallization from an Isopropanol/Water System
This protocol is a starting point and should be optimized based on solvent screening.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol to dissolve the solid completely with heating and stirring.
-
Induce Saturation: While the solution is hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot isopropanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 1:1 isopropanol/water solution.
-
Drying: Dry the crystals under a vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
Caption: Workflow for flash column chromatography purification.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase (determined by TLC, a good starting point is Hexane/Ethyl Acetate 8:2 v/v). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent by rotary evaporation to create a dry, free-flowing powder. Carefully add this "dry loaded" sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Purity Analysis: Spot each fraction (or every few fractions) on a TLC plate and visualize under UV light to identify which fractions contain the pure product.
-
Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2019). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
ResearchGate. (2015). (PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C8H6BrNO | CID 25067362 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4 [chemicalbook.com]
- 8. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.se [fishersci.se]
Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-5-methoxybenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved via a Sandmeyer reaction starting from 3-amino-5-methoxybenzonitrile.
Problem 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound using a Sandmeyer reaction, but I am consistently obtaining a low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in a Sandmeyer reaction is a common issue that can often be traced back to two critical stages: the diazotization of the starting amine and the subsequent copper-catalyzed displacement of the diazonium group.[1][2]
1. Incomplete or Failed Diazotization:
-
Causality: The formation of the aryl diazonium salt from 3-amino-5-methoxybenzonitrile is highly sensitive to temperature and pH. Aryl diazonium salts are thermally unstable and can decompose if not kept at low temperatures, typically between 0-5 °C.[2][3] At higher temperatures, the diazonium salt can react with water to form undesired phenol byproducts, significantly reducing the yield of the target product.[2] An insufficient amount of acid can lead to incomplete diazotization, as the formation of nitrous acid from sodium nitrite requires an acidic medium.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the reaction mixture is maintained at 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Acid Stoichiometry: Use at least 2.5-3 equivalents of a strong, non-nucleophilic acid like HBr or H2SO4. One equivalent protonates the starting amine, one reacts with sodium nitrite to form nitrous acid, and the excess maintains a low pH to prevent premature decomposition of the diazonium salt and the formation of diazoamino compounds.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the solution of the amine in acid. This prevents localized warming and a buildup of nitrous acid, which can also decompose.
-
Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization. If the test is negative, add a small amount of additional sodium nitrite solution.
-
2. Inefficient Sandmeyer Reaction (Displacement of the Diazonium Group):
-
Causality: The Sandmeyer reaction itself relies on a copper(I) catalyst to facilitate the radical-nucleophilic aromatic substitution.[1][4] If the copper(I) bromide catalyst is inactive or if the reaction conditions are not optimal, the displacement of the diazonium group will be inefficient.
-
Troubleshooting Steps:
-
Catalyst Activity: Copper(I) salts can oxidize to copper(II) over time, which is less effective as a catalyst. Use freshly prepared or commercially available, high-purity copper(I) bromide.
-
Complete Dissolution of Catalyst: Ensure the copper(I) bromide is fully dissolved or well-suspended in the appropriate acid (e.g., HBr) before the addition of the diazonium salt solution.[5]
-
Controlled Addition of Diazonium Salt: Add the cold diazonium salt solution slowly to the cold solution of the copper(I) bromide catalyst. This allows for a controlled reaction and minimizes side reactions.
-
Warming to Drive Reaction to Completion: After the addition is complete, the reaction mixture can be allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt and formation of the product.[6] The cessation of nitrogen gas evolution is a good indicator of reaction completion.
-
Problem 2: Formation of Significant Phenolic Impurities
Question: My final product is contaminated with a significant amount of 3-hydroxy-5-methoxybenzonitrile. How can I minimize the formation of this byproduct?
Answer:
The formation of phenolic byproducts is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[2]
-
Causality: The diazonium group is an excellent leaving group, and in an aqueous acidic solution, water can act as a nucleophile, leading to the formation of a phenol. This side reaction is accelerated at higher temperatures.
-
Optimization Strategies:
-
Maintain Low Temperatures: As with preventing low yield, strict temperature control at 0-5 °C during diazotization and the initial stages of the Sandmeyer reaction is crucial to suppress the rate of the competing hydroxylation reaction.[3]
-
Use Concentrated Acid: Employing a more concentrated acid solution can reduce the activity of water, thereby disfavoring the nucleophilic attack by water on the diazonium salt.
-
Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods before adding it to the copper(I) bromide solution. Proceed with the Sandmeyer step immediately after diazotization is complete.
-
Problem 3: The Reaction Stalls and Does Not Go to Completion
Question: I have followed the standard procedure, but the reaction seems to have stalled, and I still have a significant amount of the diazonium salt remaining, even after warming. What could be the issue?
Answer:
A stalled Sandmeyer reaction can be frustrating and is often linked to the catalyst or the presence of inhibitors.
-
Causality:
-
Catalyst Deactivation: The copper(I) catalyst can be deactivated by impurities in the starting materials or solvents.
-
Insufficient Catalyst: The amount of catalyst may be insufficient to drive the reaction to completion, especially if the reaction is run on a larger scale.
-
Presence of Radical Scavengers: The Sandmeyer reaction proceeds through a radical mechanism.[4] The presence of radical scavengers in the reaction mixture can inhibit the reaction.
-
-
Troubleshooting and Optimization:
-
Increase Catalyst Loading: While typically used in catalytic amounts, for stubborn reactions, increasing the loading of copper(I) bromide can be beneficial. In some cases, stoichiometric amounts are used.
-
Ensure Purity of Reagents: Use high-purity starting materials and solvents to avoid introducing any potential inhibitors.
-
Re-initiate with Fresh Catalyst: If the reaction has stalled, cooling the mixture back down and adding a fresh portion of active copper(I) bromide solution may help to restart the reaction.
-
Alternative Copper Sources: Consider using a mixture of CuBr and CuBr2, which has been shown in some cases to be more effective.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal source of the bromide ion for the Sandmeyer reaction?
A1: For the synthesis of this compound, copper(I) bromide (CuBr) is the most common and effective reagent.[7] It acts as both the source of the bromide nucleophile and the catalyst for the reaction. It is typically dissolved in hydrobromic acid (HBr). Using HBr as the acid for both the diazotization and the Sandmeyer step ensures a high concentration of bromide ions is available for the reaction.
Q2: Can I use other nitrite sources besides sodium nitrite?
A2: Yes, other nitrite sources can be used, particularly for reactions in organic solvents. tert-Butyl nitrite (t-BuONO) and isoamyl nitrite are common alternatives.[6] These are often used for in situ diazotization in non-aqueous conditions, which can sometimes offer advantages in terms of solubility of the starting materials and suppression of water-related side reactions. However, for the classical aqueous Sandmeyer reaction, sodium nitrite is the most common, cost-effective, and readily available choice.
Q3: How can I effectively monitor the progress of the reaction?
A3: Monitoring a Sandmeyer reaction can be done in a few ways:
-
Visual Observation: The most straightforward method is to observe the evolution of nitrogen gas. When the bubbling subsides, it is a strong indication that the reaction is nearing completion.
-
Thin-Layer Chromatography (TLC): Periodically, a small aliquot of the reaction mixture can be quenched (e.g., by adding it to a sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic extract can then be spotted on a TLC plate to monitor the disappearance of the starting amine and the appearance of the product spot.
-
Quenching a Small Sample: To check for the presence of unreacted diazonium salt, a small sample of the reaction mixture can be added to a solution of a coupling agent, such as 2-naphthol in a basic solution. The formation of a brightly colored azo dye indicates the presence of remaining diazonium salt.
Q4: What is the best method for purifying the final this compound product?
A4: The purification strategy will depend on the scale of the reaction and the nature of the impurities. A general workup and purification procedure is as follows:
-
Quenching and Extraction: Once the reaction is complete, the mixture is typically cooled and may be diluted with water. The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed sequentially with water, a dilute solution of sodium bicarbonate or sodium carbonate (to remove any residual acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often an effective method for purification.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard and effective technique.
-
Data and Protocols
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-amino-5-methoxybenzonitrile | Precursor amine for diazotization. |
| Diazotization Acid | Hydrobromic Acid (48%) | Provides acidic medium and bromide source. |
| Nitrite Source | Sodium Nitrite (NaNO2) | Forms nitrous acid in situ for diazotization. |
| Diazotization Temp. | 0-5 °C | Critical for the stability of the diazonium salt.[2] |
| Catalyst | Copper(I) Bromide (CuBr) | Catalyzes the displacement of the diazonium group.[1] |
| Sandmeyer Temp. | 0-5 °C (initial), then warm to RT or 50-60 °C | Controlled initial reaction, then driven to completion. |
| Solvent | Water/HBr | Standard for classical Sandmeyer reactions. |
Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-methoxybenzonitrile (1.0 eq.) in 48% hydrobromic acid (3.0 eq.) at room temperature.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid (1.5 eq.).
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases. Gentle heating to 50 °C may be required to complete the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Visualizations
Diagram 1: The Sandmeyer Reaction Mechanism
Caption: The two-step mechanism of the Sandmeyer reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
-
Liu, Q., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(33), 6833-6838. [Link]
-
Butt, M. A., & Zhang, H. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(11), 4769-4793. [Link]
-
ResearchGate. A General Electrochemical Strategy for Sandmeyer Reaction. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Reddit. Sandmeyer type reaction troubleshoot. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
ResearchGate. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. [Link]
-
Reddit. Troubleshooting a Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Khan Academy. Sandmeyer reaction. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Common impurities in 3-Bromo-5-methoxybenzonitrile and their removal
Answering the user's request to create a technical support center for "".
Technical Support Center: 3-Bromo-5-methoxybenzonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS 867366-91-4). This resource is designed for researchers, medicinal chemists, and process development professionals to help identify, troubleshoot, and remove common impurities encountered during the synthesis and handling of this key intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory settings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purity and handling of this compound.
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: Impurities typically originate from three main sources: the synthetic route, incomplete reactions, or degradation. Based on common synthetic pathways like the Sandmeyer reaction, you can anticipate the following:
-
Starting Materials: Unreacted precursors, most commonly 3-Amino-5-methoxybenzonitrile if synthesized via a Sandmeyer reaction from the corresponding aniline.
-
Reaction By-products:
-
Phenolic Impurities: 3-Hydroxy-5-methoxybenzonitrile is a frequent by-product in Sandmeyer reactions, where the diazonium salt intermediate reacts with water.[1][2]
-
Dehalogenated Species: 3-Methoxybenzonitrile can be formed if the diazonium group is reduced instead of substituted.
-
Isomeric Impurities: Positional isomers such as 2-Bromo-5-methoxybenzonitrile or 4-Bromo-3-methoxybenzonitrile can arise if the regioselectivity of the initial bromination of the precursor was not perfectly controlled.[3]
-
-
Degradation Products:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 3-Bromo-5-methoxybenzamide and ultimately 3-Bromo-5-methoxybenzoic acid .[4]
-
Q2: How can I quickly assess the purity of my this compound sample?
A2: A multi-pronged approach is recommended for a confident assessment of purity.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. A single spot under UV visualization does not guarantee purity but is a strong indicator. Multiple spots signal the presence of impurities. A good starting mobile phase is 20-30% Ethyl Acetate in Hexane. The product, being moderately polar, should have an Rf value of approximately 0.3-0.5 in this system.
-
Melting Point: The reported melting point for pure this compound is typically sharp. A broad melting range or a depression in the melting point compared to a reference standard is a classic sign of impurities.
-
Spectroscopic Analysis (NMR/GC-MS): For a definitive assessment, ¹H NMR is invaluable. The aromatic region of the spectrum for the pure product should show three distinct signals. Impurities like starting materials or by-products will introduce extraneous peaks. GC-MS can help identify the mass of the impurities, corroborating their likely structures.
Q3: What is the single best purification method for this compound?
A3: There is no one-size-fits-all answer, as the optimal method depends on the nature and quantity of the impurities. However, for most common scenarios:
-
For crystalline solids with minor impurities: Recrystallization is the most efficient and scalable method.[5]
-
For oily products or complex mixtures: Silica gel column chromatography is the preferred technique as it can separate compounds with very similar polarities.[6]
The workflow diagram in Part 2 provides a decision-making framework for selecting the appropriate method.
Part 2: Troubleshooting Guides & Visual Workflows
This section provides solutions to specific experimental problems and visual aids to guide your purification strategy.
Troubleshooting Common Issues
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| "My product is a persistent oil or waxy solid, but literature suggests it should be a crystalline solid." | The presence of impurities is disrupting the crystal lattice formation. This is often due to residual solvents or structurally similar by-products. | 1. Initial Wash: Perform a liquid-liquid extraction workup. Wash the organic solution of your product with 1M HCl to remove basic impurities (like residual aniline), followed by a wash with saturated NaHCO₃ solution to remove acidic impurities (like the hydrolyzed carboxylic acid).[7] 2. Chromatography: If washing is insufficient, column chromatography is the most effective way to remove the impurities preventing crystallization.[3] |
| "My TLC plate shows a major product spot and a faint spot at the baseline." | The baseline spot is highly polar, characteristic of an acidic or very polar impurity. This is very likely the hydrolyzed by-product, 3-Bromo-5-methoxybenzoic acid. | An acid/base wash during workup is highly effective. Dissolve the crude product in a solvent like Ethyl Acetate and wash with a saturated solution of sodium bicarbonate. The acidic impurity will be deprotonated and move to the aqueous layer. |
| "Recrystallization did not improve the purity of my sample significantly." | This typically occurs for one of two reasons: 1. The chosen solvent system is not optimal. 2. The main impurity has very similar solubility properties to the desired product. | 1. Re-evaluate Solvents: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] Test alternative solvent systems (see Table 1). 2. Switch to Chromatography: If a good recrystallization solvent cannot be found, the impurities are likely too similar to the product. Column chromatography is necessary for separation based on polarity differences.[8] |
| "My NMR spectrum shows clean aromatic signals but has a broad peak around ~7-8 ppm." | This broad peak is often indicative of an amide proton. It suggests the presence of the partially hydrolyzed intermediate, 3-Bromo-5-methoxybenzamide. | This amide is more polar than the nitrile product. Column chromatography is the most reliable method for its removal. A slight increase in the polarity of the eluent towards the end of the column run will elute the amide after the desired product. |
Visual Workflow 1: Origin of Common Impurities
This diagram illustrates how different impurities can be generated during a typical Sandmeyer synthesis route.
Caption: Origin of impurities during Sandmeyer synthesis.
Visual Workflow 2: Purification Strategy Decision Tree
This flowchart guides the selection of an appropriate purification technique based on the observed properties of the crude product.
Caption: Decision tree for selecting a purification method.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the most common purification techniques. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Purification by Recrystallization
This method is ideal for purifying mostly solid material (>85% purity) where impurities have different solubility profiles.
1. Solvent System Selection:
-
The goal is to find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.
-
Table 1 provides good starting points. Empirically test these by placing ~20-30 mg of your crude product in a test tube, adding a small amount of solvent, and observing solubility at room temperature and upon heating.
| Solvent System | Comments |
| Isopropanol (IPA) / Water | A very common and effective system. The product is soluble in hot IPA and precipitates upon the slow addition of water. |
| Ethanol / Water | Similar to IPA/water, generally effective.[9] |
| Ethyl Acetate / Hexane | Good for removing more polar impurities. Dissolve in a minimum of hot ethyl acetate and add hexane until turbidity persists. |
| Dichloromethane / Heptane | An alternative non-protic system. Dissolve in dichloromethane and add heptane to induce precipitation.[9] |
2. Step-by-Step Procedure (using IPA/Water as an example):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot isopropanol required to fully dissolve the solid. Use a hot plate and add the solvent in small portions.
-
Once fully dissolved, remove the flask from the heat. If there are any insoluble impurities, perform a hot filtration at this stage.
-
Slowly add water dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
If you add too much water, add a small amount of hot isopropanol to redissolve the precipitate and achieve a clear solution again.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent mixture (e.g., a 50:50 IPA/water mix) to remove any adhering mother liquor.
-
Dry the crystals under vacuum to obtain the pure product.
Protocol 2: Purification by Column Chromatography
This is the most powerful method for separating complex mixtures or purifying oils.
1. Materials and Setup:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). A typical starting gradient is from 5% Ethyl Acetate in Hexane to 30% Ethyl Acetate in Hexane.
-
Column: A glass column appropriately sized for the amount of material. A general rule is to use 50-100 g of silica for every 1 g of crude product.
2. Step-by-Step Procedure:
-
Prepare the Column: Pack the column with silica gel using the "slurry method." Mix the silica gel with the initial, low-polarity eluent (e.g., 5% Ethyl Acetate/Hexane) to form a homogenous slurry, and pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[6]
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, for less soluble materials, use "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Load the Sample: Carefully add the prepared sample to the top of the silica bed.
-
Elute the Column: Begin adding the mobile phase to the top of the column. Apply gentle pressure (using a pump or inert gas) to maintain a steady flow rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor the Separation: Spot the collected fractions onto TLC plates to track the elution of the product and impurities. The less polar compounds will elute first.[6]
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. YouTube. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 3-Bromo-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of this compound, which is commonly prepared via a Sandmeyer reaction involving the diazotization of 3-amino-5-methoxybenzonitrile followed by displacement with a bromide source.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound is a common issue that can often be traced back to several critical stages of the reaction. The primary pathway, the Sandmeyer reaction, involves two main steps: the formation of a diazonium salt from an aromatic amine and its subsequent conversion to an aryl halide.[1][2][3] Both steps are highly sensitive to reaction conditions.
Potential Causes and Step-by-Step Solutions:
-
Incomplete Diazotization: The conversion of the primary amine (3-amino-5-methoxybenzonitrile) to the diazonium salt is the foundation of the Sandmeyer reaction.[4] If this step is inefficient, the overall yield will be poor.
-
Diagnosis: The presence of unreacted starting amine in the final product mixture, detectable by TLC or LC-MS.
-
Solution:
-
Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite.[5] Higher temperatures can lead to the decomposition of the unstable diazonium salt.
-
Acid Concentration: Ensure a sufficient excess of a strong, non-nucleophilic acid (like HCl or H₂SO₄) is present. The acid protonates the nitrous acid and prevents the formation of unwanted side products.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the amine solution.[5] This prevents localized overheating and decomposition of the diazonium salt.
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose before the addition of the copper(I) bromide catalyst.
-
Diagnosis: Vigorous bubbling (N₂ evolution) before the addition of the CuBr, or the formation of phenolic byproducts from the reaction with water.
-
Solution:
-
Immediate Use: Use the diazonium salt solution immediately after its formation. Do not store it.
-
Maintain Low Temperature: Keep the diazonium salt solution at 0-5 °C until it is added to the CuBr solution.
-
-
-
Inefficient Sandmeyer Reaction: The displacement of the diazonium group with bromide may be incomplete.
-
Diagnosis: The presence of byproducts such as 3-methoxybenzonitrile (from hydrodediazoniation) or biaryl compounds.[1]
-
Solution:
-
Catalyst Activity: Use freshly prepared or high-quality copper(I) bromide. The Sandmeyer reaction is catalyzed by Cu(I) salts.[2][6] Oxidation of Cu(I) to Cu(II) will reduce the reaction's efficiency.
-
Stoichiometry of Copper Salt: While catalytic amounts can be used, employing a stoichiometric amount of the copper salt often leads to better reactivity and higher yields.[2]
-
Solvent Choice: The choice of solvent can influence the reaction. For the synthesis of bromoarenes, bromoform is a suitable solvent.[1]
-
-
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low yields.
Question 2: I am observing significant amounts of a phenolic byproduct. What is causing this and how can I prevent it?
Answer:
The formation of 3-hydroxy-5-methoxybenzonitrile is a common side reaction. This occurs when the diazonium salt reacts with water instead of the bromide ion.
Cause:
The diazonium group can be displaced by water, especially at elevated temperatures, leading to the formation of a phenol.
Prevention Strategies:
-
Temperature Control: As mentioned before, strictly maintaining the reaction temperature at 0-5 °C is crucial to minimize this side reaction.
-
Anhydrous Conditions: While the reaction is typically run in an aqueous acidic medium, minimizing excess water where possible can be beneficial.
-
Efficient Bromide Displacement: Ensuring a rapid and efficient Sandmeyer reaction will favor the desired product over the phenolic byproduct. This can be achieved by using an active catalyst and ensuring proper mixing.
Question 3: My final product is difficult to purify. What are the common impurities and what is the best purification strategy?
Answer:
Common impurities include the starting material (3-amino-5-methoxybenzonitrile), the phenolic byproduct (3-hydroxy-5-methoxybenzonitrile), and potentially debrominated product (3-methoxybenzonitrile).
Purification Strategy:
-
Work-up: After the reaction is complete, quenching with a reducing agent like sodium bisulfite can help remove any unreacted diazonium salts. An aqueous work-up with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will separate the organic product from inorganic salts.[7]
-
Column Chromatography: This is the most effective method for separating the desired product from structurally similar impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can yield a highly pure product.
Frequently Asked Questions (FAQs)
Question 1: What is the underlying mechanism of the Sandmeyer reaction for this synthesis?
Answer:
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The key steps are:
-
Diazotization: The starting amine, 3-amino-5-methoxybenzonitrile, reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form the corresponding aryl diazonium salt.[4]
-
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂), along with the oxidation of copper(I) to copper(II).[3]
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide, forming the final product, this compound, and regenerating the copper(I) catalyst.[3]
Caption: The mechanism of the Sandmeyer reaction.
Question 2: Are there alternative methods to synthesize this compound?
Answer:
Yes, while the Sandmeyer reaction is a common route, other methods exist, such as direct bromination of 3-methoxybenzonitrile. However, this approach can lead to issues with regioselectivity, potentially yielding other brominated isomers. The methoxy group is an ortho-, para-director, so direct bromination would likely yield 2-bromo- and 4-bromo- isomers in addition to some 6-bromo isomer, making the isolation of the desired 3-bromo isomer difficult and likely low-yielding. The Sandmeyer reaction offers a more regioselective approach starting from the corresponding amine.
Question 3: What are the key safety precautions to consider during this reaction?
Answer:
-
Diazonium Salts: These compounds are thermally unstable and can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.
-
Bromine and Bromide Reagents: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acid Handling: Strong acids are corrosive. Use caution when handling and diluting them.
-
Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic. Ensure adequate cooling and slow addition of reagents to maintain control over the reaction temperature.
Experimental Protocols
Standard Protocol for Synthesis of this compound
This protocol is a standard procedure that should provide a moderate yield.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-methoxybenzonitrile (1 eq.) in an aqueous solution of hydrochloric acid (3 eq.) at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water and add it dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq.) in aqueous hydrobromic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Optimized Protocol for Improved Yield
This protocol incorporates the troubleshooting advice for a higher yield.
-
Diazotization:
-
In a jacketed reactor with precise temperature control, dissolve 3-amino-5-methoxybenzonitrile (1 eq.) in 48% HBr (3.5 eq.).
-
Cool the mixture to 0 °C.
-
Prepare a solution of sodium nitrite (1.05 eq.) in cold water.
-
Add the sodium nitrite solution dropwise via a syringe pump over 30 minutes, maintaining the internal temperature between 0 and 3 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0 °C.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of high-purity copper(I) bromide (1.1 eq.) in 48% HBr.
-
Cool this solution to 0 °C.
-
Transfer the freshly prepared diazonium salt solution to the CuBr solution via a cannula, keeping the receiving vessel at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 50 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M NaOH to remove any phenolic byproducts, followed by a brine wash.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify by flash column chromatography (230-400 mesh silica gel) using an optimized eluent system determined by TLC.
-
Data Summary: Impact of Key Parameters on Yield
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization | Expected Yield Improvement |
| Temperature Control | 0-5 °C (ice bath) | 0-3 °C (jacketed reactor) | Minimizes diazonium salt decomposition and phenol formation. | 10-15% |
| Acid for Diazotization | HCl | 48% HBr | Provides the bromide counter-ion directly, potentially improving efficiency. | 5-10% |
| NaNO₂ Addition | Manual dropwise | Syringe pump over 30 min | Ensures a steady, slow addition, preventing localized heating. | 5-10% |
| CuBr Stoichiometry | 1.2 eq. | 1.1 eq. (high purity) | Reduces waste while ensuring high catalytic activity. | 5% |
| Reaction Temperature | Room Temperature | Warm to RT, then 50 °C for 1h | Drives the reaction to completion. | 5-10% |
| Work-up | Water wash | NaOH wash | Removes acidic phenolic impurities, simplifying purification. | N/A (improves purity) |
References
-
Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Afridi, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(48), 28935-28956. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction. Retrieved from [Link]
-
ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C8H6BrNO). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
Justia Patents. (n.d.). Process for the preparation of water-soluble azo dyestuffs.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile (1a). Retrieved from [Link]
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Google Patents. (n.d.). US4439361A - Process for controlling diazotization reactions....
- Google Patents. (n.d.). US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4 [chemicalbook.com]
Side reactions to avoid when using 3-Bromo-5-methoxybenzonitrile
Technical Support Center: 3-Bromo-5-methoxybenzonitrile
A Guide to Navigating and Mitigating Side Reactions in Synthesis
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to anticipate and troubleshoot common side reactions, ensuring the integrity and efficiency of your synthetic routes. We will explore the molecule's reactivity through a series of practical, field-tested questions and answers.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the functionalization of this compound, categorized by the intended reaction type.
Section A: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
These reactions target the C(sp²)–Br bond and are fundamental to building molecular complexity. However, several competing pathways can reduce yield and complicate purification.
Question 1: My Suzuki coupling reaction is producing a significant amount of 3-methoxybenzonitrile as a byproduct. What is happening and how can I prevent it?
Answer: You are observing hydrodebromination (or dehalogenation), a common and often frustrating side reaction in palladium-catalyzed cross-couplings.[1] This occurs when the aryl bromide is converted to an aryl-hydride (Ar-H) instead of the desired cross-coupled product (Ar-Nu).
-
Causality (The "Why"): The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This reactive intermediate can arise from various sources, including trace water, alcohol solvents, or even certain amine bases and phosphine ligands.[1] Once formed, the Pd-H species can undergo reductive elimination with your substrate's aryl group, leading to the undesired byproduct and regenerating the Pd(0) catalyst. Electron-deficient aryl bromides are generally more susceptible to this side reaction.[1]
-
Troubleshooting & Mitigation Strategy:
| Parameter | Recommended Change | Rationale |
| Base | Switch from strong bases (e.g., NaOtBu) to weaker inorganic bases. | Weaker bases like K₃PO₄ or Cs₂CO₃ are less likely to generate Pd-H species.[1] |
| Solvent | Use anhydrous, aprotic solvents. | Shift from protic or polar aprotic solvents (like DMF) to toluene or dioxane to minimize sources of protons.[1] |
| Ligand | Employ bulky, electron-rich phosphine ligands. | Ligands like XPhos, SPhos, or other biaryl phosphines accelerate the desired reductive elimination step (C-C or C-N bond formation), allowing it to outcompete the dehalogenation pathway.[1] |
| Temperature | Lower the reaction temperature. | Dehalogenation can have a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may favor the product.[1] |
Question 2: Besides my desired product, I'm isolating a symmetrical biaryl that seems to be a dimer of my boronic acid partner. What causes this homocoupling?
Answer: This side reaction is the homocoupling of the organoboron reagent, a well-known issue in Suzuki-Miyaura couplings. It is particularly prevalent when the reaction conditions are not optimal, leading to the coupling of two boronic acid molecules instead of the desired cross-coupling.
-
Causality (The "Why"): Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[2] It can also be exacerbated by slow oxidative addition of the aryl halide to the Pd(0) center. If the transmetalation step (transfer of the organic group from boron to palladium) is fast relative to oxidative addition, the organopalladium intermediate can react with a second molecule of the boronic acid. The electronic properties of the methoxy and nitrile groups on your substrate can make the C-Br bond more electron-rich, potentially slowing the initial oxidative addition step and favoring side reactions.[3]
-
Troubleshooting & Mitigation Strategy:
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction vessel is purged with an inert gas (Argon or Nitrogen) before and during the reaction. Even trace oxygen can be detrimental.[2][4]
-
Optimize Catalyst/Ligand System: Use a catalyst system known to promote rapid oxidative addition, such as those with bulky, electron-rich ligands mentioned previously.
-
Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the rate of homocoupling. Try reducing the equivalents of the boronic acid to 1.1-1.2.
-
Section B: Reactions Involving the Nitrile Group
The nitrile group is relatively robust but can undergo unwanted transformations under certain conditions, especially when targeting other functional groups.
Question 3: I'm attempting a reaction that requires acidic or basic conditions, and I'm seeing new, more polar spots on my TLC plate, suggesting hydrolysis of the nitrile. How can I avoid this?
Answer: The nitrile group is susceptible to hydrolysis to form a primary amide (R-CONH₂) and subsequently a carboxylic acid (R-COOH) under both acidic and basic conditions, typically with heating.[5][6][7]
-
Causality (The "Why"):
-
Acid-Catalyzed: The nitrile nitrogen is protonated, which strongly activates the carbon atom toward nucleophilic attack by water.[5][7]
-
Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an intermediate that is subsequently protonated by water.[5] In both cases, an amide is formed first, which can then be further hydrolyzed to the carboxylic acid under the same conditions.[6][8]
-
-
Troubleshooting & Mitigation Strategy:
-
Use Milder Conditions: If possible, avoid strongly acidic (e.g., concentrated HCl, H₂SO₄) or basic (e.g., >1M NaOH) conditions, especially at elevated temperatures. Explore milder reagents that can achieve your desired primary transformation.
-
Limit Water: If the reaction chemistry allows, use anhydrous conditions to prevent hydrolysis.
-
Protecting Groups: In complex syntheses where harsh conditions are unavoidable, the nitrile group can be protected, though this is less common and adds steps to the sequence.
-
Selective Hydrolysis: If the goal is the amide, it is possible to stop the hydrolysis at the amide stage by using milder, controlled conditions, such as NaOH in a mixed solvent system like methanol/dioxane.[9]
-
Section C: Reactions Involving the Methoxy Group
The aryl methoxy group is generally stable, but it is not completely inert and can be a liability under specific, often overlooked, conditions.
Question 4: My reaction requires a Lewis acid, and I'm getting a phenolic byproduct where the methoxy group has been cleaved. Why does this happen?
Answer: You are observing demethylation, or ether cleavage, of the aromatic methoxy group. This is a classic side reaction when aryl methyl ethers are exposed to strong Lewis acids.
-
Causality (The "Why"): Strong Lewis acids, particularly boron trihalides (BBr₃, BCl₃) and aluminum chloride (AlCl₃), can coordinate to the oxygen atom of the methoxy group.[10] This coordination weakens the O-CH₃ bond, making the methyl group susceptible to nucleophilic attack by the halide counter-ion, which cleaves the ether bond and results in a phenol.[10]
-
Troubleshooting & Mitigation Strategy:
-
Choose a Milder Lewis Acid: If the reaction requires a Lewis acid, screen for milder alternatives that are less prone to inducing ether cleavage (e.g., ZnCl₂, TiCl₄) if they are compatible with your desired transformation.
-
Control Temperature: Ether cleavage is often more pronounced at higher temperatures. Running the reaction at 0 °C or below can significantly suppress this side reaction.
-
Stoichiometry: Use only the required catalytic or stoichiometric amount of the Lewis acid. An excess will increase the likelihood of side reactions.
-
Part 2: Visualizing Reaction Pathways
Understanding the competition between the desired reaction and side reactions is crucial. The following diagram illustrates the primary catalytic cycle for a Suzuki-Miyaura coupling and the entry points for the common hydrodebromination and homocoupling side reactions.
Caption: Suzuki cycle vs. dehalogenation and homocoupling.
Part 3: Field-Validated Experimental Protocol
This protocol for a Suzuki-Miyaura coupling reaction is designed to minimize the side reactions discussed above. The "Scientist's Notes" explain the rationale behind key steps.
Reaction: Suzuki-Miyaura Coupling of this compound with 4-methylphenylboronic acid
Materials:
-
This compound (1.0 eq.)
-
4-Methylphenylboronic acid (1.2 eq.)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 212 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and finely ground anhydrous K₃PO₄ (2.0 mmol, 424 mg).
-
Scientist's Note: Using a weaker, anhydrous base like K₃PO₄ minimizes the risk of hydrodebromination, which can be promoted by stronger or aqueous bases.[1] Grinding the base increases its surface area and reactivity.
-
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with Argon or high-purity Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Scientist's Note: While anhydrous conditions are generally preferred to limit proton sources, a small amount of water is often necessary to facilitate the dissolution of the inorganic base and promote the transmetalation step in the Suzuki cycle.
-
-
Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.02 mmol, 16.3 mg) under a positive flow of inert gas. Immediately reseal the flask.
-
Scientist's Note: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand provides a good balance of electron-richness and steric bulk to favor the desired cross-coupling over dehalogenation.
-
-
Reaction: Place the sealed flask in a pre-heated oil bath at 85 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing the organic layer. Look for the consumption of the starting aryl bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
-
Teitel, S., O'Brien, J., & Brossi, A. (1972). Preferential cleavage of an aromatic methylenedioxy group in the presence of methoxyls with boron trichloride. The Journal of Organic Chemistry. Available at: [Link]
-
Saito, I., Takami, M., & Matsuura, T. Oxidative Cleavage of Aromatic Methoxy Compounds with Photo-excited Aromatic Nitro Compounds. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Vanden-Eynde, J. J., & Kajima, A. (2002). A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. Molecules. Available at: [Link]
-
Chem-Impex International. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Chem-Impex. Available at: [Link]
-
Varvounis, G., & Katsayannis, A. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University Research Portal. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Available at: [Link]
-
Paul, E., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. National Institutes of Health (NIH). Available at: [Link]
-
Studer, A., & Curran, D. P. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition. Available at: [Link]
-
Gonzalez, C. C., et al. (2011). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. Available at: [Link]
-
Gonzalez, C. C., et al. (2011). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ACS Publications. Available at: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]
-
Vanden-Eynde, J. J., & Kajima, A. (2002). A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. ResearchGate. Available at: [Link]
-
Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. Available at: [Link]
-
Pharmaffiliates. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. Pharmaffiliates. Available at: [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. Available at: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. BYJU'S. Available at: [Link]
-
Philadelphia University. (n.d.). Chemistry of Benzene: Nucleophilic Aromatic Substitution. Philadelphia University. Available at: [Link]
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- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 10. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 3-Bromo-5-methoxybenzonitrile
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-Bromo-5-methoxybenzonitrile (CAS 867366-91-4) in their reaction setups. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to help you overcome these hurdles and ensure the success of your experiments.
Understanding the Solubility Challenge
This compound is a valuable building block in organic synthesis, often used in the development of novel therapeutic agents and agrochemicals.[1] Its molecular structure, featuring a benzene ring substituted with a bromo, a methoxy, and a nitrile group, results in a molecule with moderate polarity and a crystalline solid nature. These characteristics can lead to limited solubility in many common organic solvents, posing a significant challenge for achieving homogeneous reaction conditions and optimal reaction kinetics.
Key Physical Properties:
This guide will walk you through a logical progression of strategies to systematically address and resolve solubility issues.
Troubleshooting Guide: Common Solubility Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: "My this compound is not dissolving in my chosen solvent at room temperature. What are my immediate options?"
This is the most common issue. When a solute doesn't dissolve at room temperature, it indicates that the solute-solute interactions (crystal lattice energy) are stronger than the solute-solvent interactions.
Answer:
Your immediate options involve increasing the energy of the system or changing the solvent environment.
Option A: Thermal Intervention
Increasing the temperature raises the kinetic energy of the solvent molecules, making them more effective at breaking down the solute's crystal lattice.[4]
-
Action: Gently warm the mixture while stirring. Use a water or oil bath for controlled heating. Monitor the dissolution and be careful not to exceed the boiling point of the solvent or degrade your starting material.
-
Causality: The solubility of most solids in liquids increases with temperature. This is a direct application of Le Chatelier's principle to the endothermic process of dissolution.
-
Caveat: Ensure that your reagents and the this compound are thermally stable at the required temperature. Also, be aware that the compound may precipitate out if the solution is cooled, which could be problematic for subsequent reaction steps.
Option B: Sonication
Ultrasonic baths can provide the energy needed to break apart solute agglomerates and increase the surface area available for solvation.
-
Action: Place your reaction flask in an ultrasonic bath for 15-30 minute intervals.
-
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high energy, which can aid in dissolution.
Option C: Solvent Screening
Your initial solvent choice may not be optimal. A systematic solvent screen is a fundamental step in process development.
-
Action: Test the solubility of small, accurately weighed amounts of this compound in a range of solvents with varying polarities. See the Experimental Protocols section for a detailed method.
-
Causality: The principle of "like dissolves like" is paramount. A solvent that has similar polarity and hydrogen bonding capabilities to the solute will be more effective. Given the structure of this compound, polar aprotic solvents are often a good starting point.
| Solvent Class | Example Solvents | Rationale for Use with this compound |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | These solvents can engage in dipole-dipole interactions with the polar nitrile and methoxy groups without interfering with many reaction types. DMF and DMSO are often excellent choices for dissolving difficult substrates.[5] |
| Ethers | Dioxane, 2-MeTHF | Offer moderate polarity and are generally unreactive, making them suitable for a wide range of reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for dissolving a wide range of organic compounds, but their use is often minimized due to environmental and safety concerns. |
| Aromatic | Toluene, Xylenes | Generally less effective for this substrate unless used at elevated temperatures. Their non-polar nature does not interact favorably with the polar functional groups. |
Question 2: "I've tried heating, but my compound still won't fully dissolve, or it crashes out when I start the reaction. What's the next step?"
This situation suggests that a single solvent system is insufficient. The introduction of a co-solvent can dramatically alter the properties of the liquid phase.
Answer:
Employing a co-solvent system is a powerful technique to fine-tune the polarity of your reaction medium.[6]
-
Action: Add a small amount of a second, miscible solvent in which your compound is highly soluble. This is often a more polar solvent like DMF or DMSO.[7]
-
Causality: A co-solvent works by reducing the overall interfacial tension between the primary solvent and the solute.[8] Even a small percentage (5-20% by volume) of a strong solvent can disrupt the primary solvent's structure just enough to create a more favorable environment for the solute, effectively "pulling" it into solution.[9]
-
Example: If your reaction is in THF, adding 10% (v/v) of DMF can significantly increase the solubility of this compound without drastically changing the overall reaction conditions.
-
Protocol: Start by adding the co-solvent in 5% increments, with warming and stirring, until dissolution is achieved. Be mindful that adding too much of a highly polar co-solvent could potentially alter your reaction's outcome or rate.
Below is a workflow to guide your decision-making process for solvent and co-solvent selection.
Caption: Mechanism of Phase-Transfer Catalysis.
FAQs: Solubility of this compound
-
What are the primary safety concerns when handling this compound?
-
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. [3][10]It also causes skin and eye irritation. [10][11]Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11]Consult the Safety Data Sheet (SDS) before use. [12]* Can changing the pH help with solubility?
-
For this compound, pH adjustment is not a viable strategy. The molecule lacks acidic or basic functional groups that can be ionized to form a more soluble salt. This technique is primarily effective for compounds with carboxylic acid, amine, or phenol groups.
-
-
Are there any "green" solvent alternatives?
-
Yes, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are often considered greener alternatives to THF, DCM, or dioxane. Their solubility performance would need to be empirically tested for this specific substrate. Additionally, using PTC can be considered a green chemistry approach as it can reduce the need for organic solvents by allowing the use of water. [13]
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To qualitatively and quantitatively determine the best solvent for this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., THF, Toluene, Acetonitrile, DMF, DMSO, 2-MeTHF)
-
Small (1-dram) vials with caps
-
Magnetic stir plate and stir bars
-
Analytical balance
Procedure:
-
Preparation: Label a vial for each solvent to be tested.
-
Measurement: Accurately weigh approximately 20 mg of this compound into each vial.
-
Solvent Addition: Add 0.2 mL of the first solvent to the corresponding vial. This creates an initial concentration of ~100 mg/mL.
-
Agitation: Cap the vial and stir vigorously at room temperature for 30 minutes.
-
Observation: Observe if the solid has completely dissolved.
-
If dissolved , the solubility is ≥100 mg/mL. You can add more solid to find the saturation point if needed.
-
If not dissolved , add another 0.2 mL of solvent (total volume 0.4 mL, concentration ~50 mg/mL).
-
-
Iteration: Repeat steps 4 and 5, incrementally adding solvent (e.g., in 0.2 mL or 0.4 mL aliquots) until the solid fully dissolves. Record the total volume of solvent required.
-
Calculation: Calculate the approximate solubility in mg/mL for each solvent.
-
Heating Test (Optional): For solvents where solubility is poor at room temperature, gently warm the vial to 50-60 °C and observe any changes. Note if the compound precipitates upon cooling.
References
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]
-
SACHEM, Inc. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
Unchained Labs. (n.d.). Solubility enhancement techniques. Retrieved from [Link]
-
IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]
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- 3. This compound | C8H6BrNO | CID 25067362 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromo-5-methoxybenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for cross-coupling reactions involving 3-bromo-5-methoxybenzonitrile. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome common challenges in your synthesis projects.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
A1: The reactivity of this compound is governed by a balance of electronic and steric effects from its three substituents on the benzene ring:
-
Aryl Bromide (-Br): This is the primary reactive site for palladium-catalyzed cross-coupling. The C(sp²)–Br bond is well-suited for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[1]
-
Nitrile Group (-CN): As a strong electron-withdrawing group, the nitrile functionality renders the aromatic ring electron-deficient. This generally facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[2] However, the nitrogen lone pair could potentially coordinate to the palladium center, which may require careful ligand selection to prevent catalyst inhibition.[3][4]
-
Methoxy Group (-OCH₃): This is an electron-donating group, which can partially counteract the effect of the nitrile group. Its electronic influence can modulate the rate of oxidative addition.[3]
Understanding this electronic push-pull system is crucial for selecting an appropriate catalyst system.
Q2: I am planning a Suzuki-Miyaura coupling with this compound. Which class of catalysts and ligands should I start with?
A2: For Suzuki-Miyaura couplings of electron-deficient aryl halides like this one, a highly active catalyst system is recommended to ensure efficient reaction.[5][6] Your starting point should be a system featuring a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center and promote both the oxidative addition and the reductive elimination steps.[7]
-
Recommended Catalysts (Precatalysts): Pd(OAc)₂, Pd₂(dba)₃, or modern, air-stable precatalysts like CataCXium A Pd G3 are excellent choices.[8][9] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ is also a reliable option.[10]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands are the gold standard here. Consider starting with SPhos , XPhos , or RuPhos .[9] For less challenging couplings, ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) can be effective.[11][12]
The choice of base and solvent is also critical. A combination of a moderately strong base like K₂CO₃ or K₃PO₄ in a solvent system such as 1,4-dioxane/water or toluene/water is a robust starting point.[9][13]
Q3: For a Buchwald-Hartwig amination, how does the choice of amine partner affect the catalyst selection for this compound?
A3: The nature of the amine nucleophile (primary, secondary, hindered, or electron-poor) is a critical factor. The Buchwald-Hartwig amination is a powerful method for C-N bond formation, and several generations of catalysts have been developed to accommodate a wide range of amines.[14][15]
-
For Primary & Secondary Amines: Bidentate phosphine ligands like BINAP or DPPF were early developments that improved reliability.[14] However, for a substrate like this compound, more modern, sterically hindered monophosphine ligands such as RuPhos or SPhos are often more effective and provide higher yields.[16]
-
For Hindered Amines: Coupling sterically demanding amines requires ligands that are sufficiently bulky to promote reductive elimination. Ligands like XPhos are specifically designed for this purpose.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, particularly if the substrate has base-sensitive functional groups.[16][17]
Q4: I need to perform a Sonogashira coupling with a terminal alkyne. What are the special considerations for this reaction with my substrate?
A4: The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[18] The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.
-
Catalyst System: A standard combination is Pd(PPh₃)₂Cl₂ with copper(I) iodide (CuI).[19][20]
-
Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used, often serving as both the base and part of the solvent system, sometimes mixed with THF or toluene.[19][20]
-
Key Challenge - Homocoupling: The primary side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper catalyst and the presence of oxygen.[19] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. In cases where homocoupling is persistent, "copper-free" Sonogashira protocols may be explored.[18]
Troubleshooting Guides
Problem 1: My Suzuki-Miyaura reaction has a very low yield or has stalled completely.
This is a frequent challenge, especially with heteroaryl or electronically complex substrates.[10] A systematic approach is key to identifying the issue.
-
Potential Cause 1: Inactive Catalyst.
-
Solution: The active Pd(0) species may not be forming or has been deactivated. Use a fresh batch of palladium precatalyst and ligand. If using a Pd(II) source like Pd(OAc)₂, ensure your ligand can effectively perform the reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, modern precatalyst to ensure the catalytic cycle initiates properly.[10]
-
-
Potential Cause 2: Poor Reagent Quality.
-
Solution: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by hydrogen.[5] Use a fresh, high-purity boronic acid. Alternatively, consider using a more stable boronic ester, such as a pinacol ester, which can be more resistant to degradation.[10][21]
-
-
Potential Cause 3: Inefficient Transmetalation.
-
Solution: The base is crucial for activating the boronic acid to form a boronate complex, which facilitates transmetalation to the palladium center.[22] If you are using a weak base (e.g., NaHCO₃), switch to a stronger one like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[9][13]
-
-
Potential Cause 4: Poor Solubility.
Caption: Troubleshooting decision tree for low reaction yield.
Problem 2: I am observing significant side products, such as debromination or homocoupling.
Side product formation depletes your starting materials and complicates purification.
-
Side Product: Debrominated Starting Material (Hydrodehalogenation)
-
Cause: This occurs when the aryl halide is reduced to an arene instead of coupling. It can be promoted by hydride sources in the reaction mixture.
-
Solution: Ensure you are using anhydrous conditions if possible. Avoid hydride-donating solvents or bases. Switching from a strong alkoxide base to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base can often suppress this pathway.[10]
-
-
Side Product: Homocoupled Boronic Acid (e.g., Biphenyl from Phenylboronic Acid)
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[10]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Use freeze-pump-thaw cycles for best results or, at a minimum, bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before use.[5][9] Maintaining a positive pressure of inert gas throughout the reaction is essential.[5] Avoid using a large excess of the boronic acid.[10]
-
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting points for various cross-coupling reactions with this compound. Optimization will likely be necessary for your specific coupling partner.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation | Rationale |
| Pd Source (1-3 mol%) | Pd(OAc)₂, Pd₂(dba)₃ | Reliable Pd(II) precatalysts that form the active Pd(0) in situ.[3] |
| Ligand (1.2-2x Pd) | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[9] |
| Base (2-3 equiv.) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong enough to promote transmetalation without being overly harsh.[9][11] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1) | Good solvating power for both organic and inorganic reagents.[5] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion.[11] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommendation | Rationale |
| Pd Source (1-2 mol%) | Pd₂(dba)₃, Buchwald Precatalysts | Highly active and reliable for C-N bond formation.[16][17] |
| Ligand (1.2-2x Pd) | RuPhos, SPhos, XPhos | State-of-the-art ligands with broad substrate scope.[16][17] |
| Base (1.4-2 equiv.) | NaOt-Bu, LiHMDS | Strong, non-nucleophilic base required to deprotonate the amine.[16][17] |
| Solvent System | Toluene, 1,4-Dioxane (Anhydrous) | Anhydrous, non-protic solvents are critical for this reaction.[17] |
| Temperature | 80-110 °C | Standard temperature range for these couplings.[20] |
Experimental Protocols & Workflows
General Experimental Workflow for a Cross-Coupling Reaction
Caption: General experimental workflow for a cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.[5]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[9]
-
Work-up: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask.[17]
-
Reagent Addition: Add this compound (1.0 equiv.). Seal the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the indicated temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purification: Purify the resulting residue by column chromatography to isolate the desired arylamine.[20]
References
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. Benchchem.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald–Hartwig amination. Wikipedia.
- Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- The Suzuki Reaction. Andrew G Myers Research Group.
- A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxypyridine. Benchchem.
- What is the best procedure for Sonogashira coupling? ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(2-Bromomethylphenyl)benzonitrile. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- A Technical Guide to the Reactivity of the Aryl Bromide in 3-Bromo-5-(bromomethyl)benzonitrile for Drug Discovery and Developmen. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. Benchchem.
- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- optimization of reaction conditions for 3-Nitro-5-phenylpyridine synthesis. Benchchem.
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. arkat usa.
- Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters - ACS Publications.
- Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. Semantic Scholar.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Suzuki Coupling [organic-chemistry.org]
Analytical methods for monitoring 3-Bromo-5-methoxybenzonitrile reaction progress
Technical Support Center: Monitoring 3-Bromo-5-methoxybenzonitrile Reactions
Welcome to the technical support center for the analysis of this compound and related synthetic reactions. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to monitor reaction progress, ensure product purity, and optimize synthetic outcomes. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
The successful synthesis of this compound, a key building block in pharmaceutical development, hinges on precise reaction monitoring. Knowing when a reaction is complete, identifying the formation of byproducts, and quantifying yield are critical for efficient and reproducible synthesis. This center provides a comparative overview of suitable analytical techniques, detailed experimental protocols, and comprehensive troubleshooting guides.
Overview of Analytical Techniques for Reaction Monitoring
Choosing the right analytical tool depends on the specific requirements of your experiment, such as the need for quantitative data, the speed of analysis, and available instrumentation. Below is a comparative summary of common techniques.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | TLC (Thin-Layer Chromatography) | FTIR (Fourier-Transform Infrared Spectroscopy) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Separation based on polarity and interaction with a stationary phase.[1] | Separation of volatile compounds based on boiling point and polarity.[2] | Separation based on polarity via capillary action on a solid plate.[3] | Measures absorption of infrared light by specific functional groups.[4][5] | Quantifies nuclei in a magnetic field, proportional to molar concentration.[6][7] |
| Analysis Type | Quantitative & Qualitative | Quantitative & Qualitative | Qualitative / Semi-Quantitative | Qualitative / Quantitative (with calibration) | Absolute Quantitative |
| Key Advantage | High resolution and sensitivity for a wide range of compounds.[1] | Excellent for volatile and semi-volatile compounds; often paired with MS for identification.[2] | Fast, simple, and inexpensive for quick reaction checks.[3][8] | Excellent for real-time, in-situ monitoring of functional group changes.[9][10] | Inherently quantitative without needing identical reference standards; provides structural information.[6][11] |
| Common Use | Primary method for purity analysis and quantitative reaction monitoring. | Analysis of reaction mixtures containing thermally stable, volatile components. | Rapid check for the presence of starting material and formation of new spots (products).[8][12] | Tracking the disappearance of reactant functional groups or the appearance of product groups (e.g., C≡N stretch).[13] | Precise in-situ yield determination and mechanistic studies.[11][14] |
| Limitations | Requires method development; samples must be soluble. | Analytes must be volatile and thermally stable. | Limited resolution; not inherently quantitative.[15] | Complex mixtures can lead to overlapping peaks; not ideal for isomer differentiation. | Lower sensitivity than chromatographic methods; requires expensive instrumentation.[7] |
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For routine, high-resolution, and quantitative monitoring of reactions involving this compound, Reverse-Phase HPLC (RP-HPLC) is the most robust and reliable method.[1] It provides the accuracy needed for process optimization and quality control.
Principle of RP-HPLC
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[1] The starting material, this compound, and its potential products will separate based on their relative hydrophobicity. As the reaction progresses, the peak corresponding to the starting material will decrease in area, while peaks for the product(s) will appear and grow.
Experimental Protocol: RP-HPLC for Reaction Monitoring
This protocol provides a general framework. Optimization may be required based on the specific reaction products and matrix.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 20-50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume of a cold solvent (e.g., 1 mL of acetonitrile). This prevents further reaction post-sampling.[16]
-
Dilute the quenched sample further in the mobile phase to a final concentration of approximately 10-50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could block the column.[1]
-
-
HPLC Instrumentation and Conditions:
-
Equilibrate the HPLC system with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.[1]
-
Inject 5-10 µL of the prepared sample.
-
Run the analysis according to the parameters detailed in the table below.
-
Integrate the resulting peaks to determine the relative area percentages of the starting material and product(s).
-
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Conditions | Rationale & Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column is an excellent starting point for separating aromatic compounds of moderate polarity.[1][17] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidifying the mobile phase helps to protonate any acidic functional groups, leading to sharper peaks and more reproducible retention times.[17] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Elution | Isocratic: 60% B or Gradient: 40-90% B in 15 min | Start with an isocratic method for simplicity. If separation is poor or byproducts are present, a gradient elution can improve resolution.[18] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection | UV at 230 nm or 254 nm | Aromatic compounds like benzonitriles have strong UV absorbance. A Diode Array Detector (DAD) can be used to assess peak purity. |
| Injection Vol. | 10 µL | Adjust as needed based on sample concentration and detector response. |
HPLC Workflow Diagram
Caption: Workflow for monitoring reaction progress using HPLC.
Gas Chromatography (GC): For Volatile Analytes
GC is a powerful technique for separating and analyzing volatile compounds. If the reactants and products in your this compound synthesis are thermally stable, GC, particularly when coupled with Mass Spectrometry (GC-MS), can provide excellent separation and definitive identification.[2]
Principle of GC
A sample is vaporized and injected into a column. Separation occurs as the analytes are carried by an inert gas (mobile phase) and interact with a stationary phase lining the column. Compounds with lower boiling points and weaker interactions with the stationary phase elute first. For halogenated compounds, an Electron Capture Detector (ECD) can provide high sensitivity, or a Mass Spectrometer (MS) can provide structural information.[19][20]
Experimental Protocol: GC-MS for Reaction Monitoring
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 20-50 µL) from the reaction mixture.
-
Quench the reaction by diluting it into a suitable solvent (e.g., 1 mL of Ethyl Acetate or Dichloromethane).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components (e.g., salts, catalysts).
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
Table 3: Recommended GC-MS Method Parameters
| Parameter | Recommended Conditions | Rationale & Notes |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of aromatic compounds.[21] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Standard carrier gas for GC-MS. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample without causing thermal degradation.[22] |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overload and ensures sharp peaks for concentrated samples.[21] |
| Oven Program | Start at 100°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min | The temperature program should be optimized to separate the starting material from products and solvent. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| MS Scan Range | 50 - 400 m/z | This range will cover the molecular ions and fragmentation patterns of the expected compounds. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of compounds like this compound.
HPLC Troubleshooting
Q1: Why are my peaks tailing or showing poor shape?
-
A1: Peak tailing is often caused by secondary interactions between the analyte and the column.
-
Cause: Silanol interactions. The nitrile or methoxy group may be interacting with free silanol groups on the silica support of the C18 column.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or phosphoric acid) to suppress silanol activity. Using a column with end-capping or a bio-inert column can also mitigate this issue.[23]
-
Cause: Column overload. Injecting too much sample can lead to peak distortion.[18]
-
Solution: Dilute your sample and re-inject.
-
Cause: Column contamination or degradation. Buildup of contaminants on the column frit or head can distort peak shape.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column.[18] Using a guard column can protect the analytical column.[24]
-
Q2: My retention times are shifting between injections. What's wrong?
-
A2: Retention time variability points to issues with the mobile phase or system stability.
-
Cause: Inconsistent mobile phase composition. If you are mixing solvents online, the proportioning valve may be malfunctioning. Evaporation of the more volatile solvent can also change the composition over time.[24][25]
-
Solution: Prepare the mobile phase pre-mixed (isocratic) to test the pump. Ensure solvent bottles are capped. Degassing the mobile phase is also crucial to prevent bubble formation.[18]
-
Cause: Fluctuating column temperature.
-
Solution: Use a column oven and allow the system to fully equilibrate before starting your run.
-
Cause: Column equilibration. The column may not be fully equilibrated with the mobile phase.
-
Solution: Flush the column with the mobile phase for at least 20-30 minutes before the first injection.[1]
-
Q3: I'm seeing a noisy or drifting baseline.
-
A3: Baseline issues are often related to the mobile phase or the detector.
-
Cause: Contaminated mobile phase or solvents. Impurities can elute and cause a rising baseline, especially in gradient elution.[26]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all solvents.[18]
-
Cause: Air bubbles in the system.
-
Solution: Thoroughly degas the mobile phase using sonication or an inline degasser.[18][26]
-
Cause: Detector lamp is failing.
-
Solution: Check the lamp energy. Most HPLC software has a diagnostic tool for this. Replace the lamp if necessary.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. emerypharma.com [emerypharma.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How To [chem.rochester.edu]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. gcms.cz [gcms.cz]
- 21. rsc.org [rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. youtube.com [youtube.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 26. HPLC故障排除指南 [sigmaaldrich.com]
Preventing decomposition of 3-Bromo-5-methoxybenzonitrile during synthesis
Welcome to the comprehensive technical support guide for 3-Bromo-5-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis, handling, and storage of this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the stability and purity of your compound throughout your experimental workflow.
I. Troubleshooting Guide: Preventing Decomposition
This section addresses common issues encountered during the synthesis and handling of this compound, focusing on preventing its degradation.
Q1: I'm observing a significant amount of a carboxylic acid impurity in my product. What is happening and how can I prevent it?
A1: Issue Identification and Mechanistic Insight
The likely impurity is 3-bromo-5-methoxybenzoic acid , the product of nitrile hydrolysis. The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, proceeding through a benzamide intermediate.[1]
-
Acid-Catalyzed Hydrolysis: This involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Base-Catalyzed Hydrolysis: This proceeds by direct nucleophilic attack of a hydroxide ion on the nitrile carbon.
Troubleshooting and Prevention:
-
pH Control: During aqueous workups, maintain a neutral pH. Use buffered solutions if necessary. Avoid prolonged exposure to strong acids or bases.
-
Reaction Quenching: If your reaction is conducted under acidic or basic conditions, neutralize the mixture promptly and cool it to a low temperature before extraction.
-
Solvent Choice: Use anhydrous solvents for reactions and extractions whenever possible to minimize the presence of water. Ensure your solvents are properly dried before use.
-
Purification: If hydrolysis has occurred, the resulting carboxylic acid can often be removed by extraction with a mild aqueous base (e.g., sodium bicarbonate solution), followed by re-acidification of the aqueous layer to confirm the presence of the acid.
Q2: My final product shows an additional peak in the NMR spectrum consistent with a phenol. What could be the cause?
A2: Issue Identification and Mechanistic Insight
The phenolic impurity is likely 3-bromo-5-hydroxybenzonitrile , resulting from the demethylation of the methoxy group. Aryl methyl ethers can be cleaved by strong protic acids or Lewis acids.[3][4][5]
Troubleshooting and Prevention:
-
Reagent Selection: Avoid the use of strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh protic acids (e.g., HBr, HI) in your synthetic route if the methoxy group needs to be preserved.
-
Temperature Control: If a Lewis acid is necessary for another transformation, conduct the reaction at the lowest possible temperature to minimize demethylation as a side reaction.
-
Workup: Quench reactions involving Lewis acids carefully with a mild base or buffer at low temperatures.
-
Purification: The phenolic impurity can be separated from the desired product by column chromatography. Its polarity will be significantly different from the parent compound.
Q3: I've noticed my compound turning yellow/brown upon storage or after exposure to light. What is causing this discoloration?
A3: Issue Identification and Mechanistic Insight
Aryl bromides are known to be sensitive to light and can undergo photochemical decomposition. This process can involve the homolytic cleavage of the carbon-bromine bond, leading to the formation of aryl radicals. These highly reactive species can then participate in a variety of side reactions, leading to colored impurities.
Troubleshooting and Prevention:
-
Light Protection: Always store this compound in amber vials or containers that protect it from light. When running reactions, consider wrapping the reaction vessel in aluminum foil.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be initiated by radical formation.
-
Temperature Control: Store the compound at a low temperature (refrigerated or frozen) to slow down the rate of any potential decomposition reactions.
-
Purity: Ensure the compound is free from residual metals or other impurities that could catalyze photochemical decomposition.
II. Frequently Asked Questions (FAQs)
Synthesis & Purity
-
What are the most common synthetic routes to this compound and what are the potential impurities?
-
From 3-bromo-5-methoxybenzaldehyde: This is a common route that proceeds via an oxime intermediate which is then dehydrated to the nitrile.[5] Potential impurities include unreacted starting material and the intermediate oxime.
-
Sandmeyer Reaction: Starting from 3-bromo-5-methoxyaniline, the diazonium salt can be prepared and then reacted with a cyanide source (e.g., CuCN).[6][7][8][9] This can introduce impurities such as biaryl compounds and other byproducts from the radical mechanism of the reaction.
-
-
How can I best purify this compound?
-
Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system would need to be determined empirically, but combinations of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) are a good starting point.
-
Column Chromatography: For more significant impurities, silica gel chromatography using a gradient of ethyl acetate in hexanes is a standard method.
-
Handling & Storage
-
What are the recommended storage conditions for this compound?
-
What are the key safety precautions when handling this compound?
III. Experimental Protocols
Synthesis of this compound from 3-Bromo-5-methoxybenzaldehyde[5]
This two-step protocol provides a reliable method for the synthesis of this compound.
Step 1: Formation of the Oxime
-
In a round-bottom flask, dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and pyridine (e.g., 10:1 v/v).
-
Add hydroxylamine hydrochloride (5.0 eq) to the solution.
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
Cool the mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude oxime.
Step 2: Dehydration to the Nitrile
-
Dissolve the crude oxime in anhydrous dioxane.
-
Add pyridine (6.0 eq) and cool the solution to 0 °C.
-
Slowly add trifluoroacetic anhydride (2.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 48 hours.
-
Heat the reaction to 60 °C for 1 hour.
-
Cool to room temperature and carefully pour the reaction mixture into ice water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
IV. Analytical Data for Troubleshooting
This section provides expected analytical data for this compound and its common decomposition products to aid in impurity identification.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (indicative) |
| This compound | C₈H₆BrNO | 212.05 | Singlet for -OCH₃ protons |
| 3-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | Broad singlet for carboxylic acid proton (-COOH) |
| 3-Bromo-5-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | Broad singlet for phenolic proton (-OH) |
Note: Actual chemical shifts will be dependent on the solvent used for NMR analysis.
V. Visualizing Decomposition Pathways
The following diagrams illustrate the primary decomposition pathways of this compound.
Caption: Major decomposition pathways of this compound.
VI. Recommended Synthetic Workflow
To minimize decomposition during synthesis, a carefully planned workflow is essential.
Caption: Recommended workflow for the synthesis and handling of this compound.
VII. References
-
Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). Green Chemistry. [Link]
-
Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. (n.d.). National Institutes of Health. [Link]
-
This compound | C8H6BrNO | CID 25067362. (n.d.). PubChem. [Link]
-
How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. [Link]
-
3-bromo-5-methoxybenzoic acid. (2024). ChemBK. [Link]
-
The acid-catalysed hydrolysis of benzonitrile. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Management of Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
-
3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043. (n.d.). PubChem. [Link]
-
3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048. (n.d.). PubChem. [Link]
-
This compound. (n.d.). PubChemLite. [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
3-Bromo-5-methoxyaniline | C7H8BrNO | CID 14998828. (n.d.). PubChem. [Link]
-
Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. [Link]
-
Chemicals. (n.d.). MIT EHS. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. (2012). PubMed. [Link]
-
24.8: Reactions of Arylamines. (2024). Chemistry LibreTexts. [Link]
-
AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. (2023). IJNRD. [Link]
-
Stability Testing of Drug Substances and Drug Products. (1998). FDA. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. [Link]
-
Safe handling of hazardous drugs. (n.d.). PubMed Central. [Link]
-
3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511. (n.d.). PubChem. [Link]
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- 2. 3-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE(52805-45-5) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C8H6BrNO | CID 25067362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4 [chemicalbook.com]
- 6. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 13. Chemicals – EHS [ehs.mit.edu]
- 14. ashp.org [ashp.org]
- 15. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-5-methoxybenzonitrile
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Bromo-5-methoxybenzonitrile. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust understanding of the work-up process for common synthetic transformations.
Introduction: The Chemistry of this compound
This compound is a versatile building block in organic synthesis due to its distinct reactive sites: an aryl bromide amenable to cross-coupling reactions and a nitrile group that can be hydrolyzed or reduced.[1][2] The presence of these functional groups, along with the methoxy substituent, dictates the strategy for reaction work-up and purification. A successful work-up hinges on understanding the potential side products and impurities associated with each reaction type and choosing a purification strategy that effectively isolates the desired product.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to functionalize the aryl bromide position of this compound.[3][4] A primary challenge in the work-up of these reactions is the complete removal of the palladium catalyst, which can exist in both soluble and insoluble forms.
FAQ: Why is my isolated product dark-colored (grey, black, or brown) after a cross-coupling reaction?
Answer: A dark coloration in your product is a common symptom of residual palladium catalyst contamination.[5] This can occur for several reasons, each requiring a different approach for removal.
Common Causes and Solutions for Palladium Contamination
| Cause of Contamination | Description | Recommended Solution(s) |
| Insoluble Palladium Species (Pd(0)) | During the reaction, soluble palladium catalysts can be reduced to form fine, insoluble palladium black or colloidal palladium. | Filtration through Celite®: This is the most common first step. Dilute the reaction mixture with a suitable solvent and pass it through a packed pad of Celite® (1-2 cm thick) on a sintered glass funnel.[6][7] |
| Soluble Palladium Species | The palladium catalyst or its byproducts may remain dissolved in the organic phase, making simple filtration ineffective.[5] | Adsorption/Scavenging: Treat the solution with activated carbon, silica gel, or specialized palladium scavengers (e.g., polystyrene-bound trimercaptotriazine).[5][8] |
| Inefficient Extraction | Some polar palladium complexes may not be fully removed by standard aqueous washes. | Targeted Aqueous Washes: In some cases, washing with an aqueous solution of lactic acid has been shown to be effective for removing certain palladium species.[8] |
Experimental Protocol: Post-Suzuki Reaction Work-up and Palladium Removal
-
Cooling and Initial Filtration: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Celite Filtration: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel and pre-wet it with the solvent. Filter the diluted reaction mixture through the Celite® pad to remove insoluble palladium black. Wash the pad with additional solvent to ensure complete recovery of the product.[6][7]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. This removes inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Secondary Palladium Removal (if necessary): If the crude product is still colored, redissolve it in a minimal amount of solvent and treat it with a palladium scavenger or activated carbon. Stir for several hours, then filter again through Celite®.
-
Final Purification: Purify the crude product by flash column chromatography or recrystallization.
Decision Workflow for Palladium Removal
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H6BrNO | CID 25067362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
Recrystallization methods for purifying 3-Bromo-5-methoxybenzonitrile
This guide provides in-depth technical assistance for the purification of 3-Bromo-5-methoxybenzonitrile via recrystallization. It is designed for chemistry professionals engaged in research and development who require high-purity materials for their work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A: The selection of a suitable solvent is the most critical step for a successful recrystallization.[1] The ideal solvent will dissolve the crude this compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility differential is the basis for the purification.
-
Causality: A solvent with high solvating power at elevated temperatures allows the compound to fully enter the solution, leaving behind insoluble impurities. Upon cooling, the significant drop in solubility forces the desired compound to crystallize out of the solution, while soluble impurities remain in the mother liquor.[1]
-
Expert Recommendation: For aromatic nitriles like this compound, a good starting point is to test polar protic solvents like ethanol or isopropanol .[2] Often, a mixed-solvent system provides superior results. A common and effective strategy involves a pair of miscible solvents where the compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent"). A typical pair for compounds of this nature is Ethanol/Water or Ethyl Acetate/Hexanes .[3] The procedure involves dissolving the compound in a minimum amount of the "good" solvent at its boiling point, followed by the dropwise addition of the "bad" solvent until persistent cloudiness is observed. Re-heating to clarify the solution and then allowing it to cool slowly will often yield high-quality crystals.
Small-scale solubility tests are essential to determine the optimal solvent or solvent mixture before committing to a bulk procedure.[1]
Q2: My compound is "oiling out" as a liquid instead of forming solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a crystalline solid. This is a common issue that typically arises if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated at a temperature above the compound's melting point. High impurity levels can also depress the melting point, exacerbating this problem.
Here are several field-proven strategies to resolve this issue:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow the solution to cool again, but more slowly.
-
Slow Down the Cooling Rate: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature on an insulated surface (like a cork ring or paper towels) before transferring it to an ice bath. Very slow cooling is often the key to obtaining crystals instead of oil.
-
Induce Crystallization: At a temperature slightly below the point where oiling occurred, try to induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal (a tiny amount of pure compound). This provides nucleation sites for crystal growth to begin.
-
Modify the Solvent System: If oiling persists, the solvent system may be inappropriate. Consider switching to a solvent with a lower boiling point or adjusting the ratio in your mixed-solvent system.
Q3: I'm experiencing very low recovery of my compound after recrystallization. What are the likely causes and how can I improve the yield?
A: Low recovery is a frequent challenge in recrystallization. The primary causes are typically procedural rather than a fundamental flaw in the method.
-
Excess Solvent: The most common error is using too much solvent to dissolve the crude product. While this ensures complete dissolution, it also means a significant amount of your product will remain dissolved in the mother liquor even after cooling.
-
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing crystal formation. If you suspect you've used too much solvent, you can carefully evaporate some of it to re-saturate the solution before cooling.
-
-
Premature Crystallization: During a hot gravity filtration step (used to remove insoluble impurities), the product can crystallize in the funnel, leading to significant loss.
-
Solution: Use a pre-heated funnel and receiving flask. Filter the hot solution as quickly as possible to prevent cooling and crystallization in the apparatus.
-
-
Incomplete Cooling: Failing to cool the solution sufficiently will leave a substantial portion of the product dissolved.
-
Solution: Allow the solution to cool to room temperature first, then place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the purified product.
-
Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without dissolving the product.
-
Q4: My initial hot solution is colored. How can I remove these colored impurities?
A: Colored impurities are common and can often be effectively removed using activated charcoal. These impurities are typically large, polar molecules with extensive conjugation, which readily adsorb onto the high-surface-area charcoal.
-
Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and gently heat the solution back to a boil for a few minutes.
-
Crucial Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If you cool the solution with the charcoal still present, the impurities may desorb back into the solution, and the charcoal will be mixed with your final product.
-
A Word of Caution: Use charcoal sparingly. An excessive amount can adsorb your desired compound in addition to the impurities, leading to a reduction in yield.
Q5: How can I verify the purity of my final recrystallized this compound?
A: The most common and immediate method for assessing the purity of a crystalline solid is melting point analysis. A pure compound will have a sharp, narrow melting range (typically < 2 °C), whereas an impure sample will melt over a broader range and at a lower temperature.
-
Procedure: Compare the melting point of your crude starting material with that of your recrystallized product. A successful purification will result in a significant sharpening and elevation of the melting range.
-
Reference Value: While a specific melting point for this compound is not consistently reported across major databases, a certificate of analysis from a commercial supplier or an established chemical reference should be consulted. For comparison, the closely related compound 3,5-Difluoro-4-methoxybenzonitrile has a reported melting point of 85-87 °C.[1]
-
Further Analysis: For definitive purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect and quantify any remaining impurities.
Solvent Selection Guide
The following table summarizes the properties of common laboratory solvents and their potential suitability for the recrystallization of this compound. Experimental validation is required.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar Protic | Excellent Candidate. Often dissolves aromatic compounds well when hot and poorly when cold. Good for use in an Ethanol/Water system.[2] |
| Isopropanol | 82 | Polar Protic | Excellent Candidate. Similar properties to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Good "Good" Solvent. May be too effective a solvent on its own, but ideal for a mixed system with a non-polar solvent like hexanes.[3] |
| Hexanes/Heptane | 69 / 98 | Non-polar | Good "Bad" Solvent (Anti-solvent). Unlikely to dissolve the compound on its own, but useful for inducing crystallization from a more polar solvent. |
| Water | 100 | Very Polar | Good "Bad" Solvent (Anti-solvent). Due to the compound's organic nature, it is likely insoluble in water, making water an ideal anti-solvent when used with a miscible organic solvent like ethanol.[3] |
| Acetone | 56 | Polar Aprotic | Possible Candidate. Its high solvency may result in lower yields unless used in a mixed system. |
Standard Recrystallization Protocol: Ethanol/Water System
This protocol outlines a standard procedure for purifying this compound using a mixed-solvent system.
1. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a minimal volume of ethanol (e.g., 3-5 mL) to create a slurry.
-
Heat the mixture on a hot plate with stirring until it reaches a gentle boil.
-
Continue adding ethanol dropwise until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure a good recovery.
2. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat. Add a very small amount of activated charcoal.
-
Re-heat the solution to boiling for 2-3 minutes.
3. Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Place a piece of fluted filter paper into a stemless funnel.
-
Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper to remove the charcoal and/or insoluble impurities.
4. Crystallization:
-
Heat the clear filtrate back to a boil.
-
Slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture to rinse away any remaining soluble impurities.
-
Wash the crystals again with a small amount of ice-cold water to remove any residual ethanol.
6. Drying:
-
Continue to draw air through the funnel to partially dry the crystals.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow and Troubleshooting Guides
The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common issues.
Caption: Standard workflow for recrystallization.
Sources
Technical Support Center: Multi-Gram Synthesis of 3-Bromo-5-methoxybenzonitrile
Welcome to the technical support resource for the multi-gram synthesis of 3-Bromo-5-methoxybenzonitrile (CAS 867366-91-4). This guide is designed for researchers, chemists, and process development professionals who are scaling this synthesis and encountering challenges. As a key intermediate in the development of pharmaceuticals and agrochemicals, robust and scalable access to this molecule is critical.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for a multi-gram scale synthesis of this compound?
A1: For multi-gram synthesis, two primary routes are generally considered, each with distinct advantages and challenges:
-
The Sandmeyer Reaction: This classic route begins with an aromatic amine, such as 3-amino-5-methoxybenzonitrile. The amine is converted into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[3][4] This method is powerful for installing a bromine atom in a specific position that might be difficult to achieve through direct electrophilic aromatic substitution. However, it requires careful control of temperature and handling of potentially unstable diazonium intermediates.[5]
-
Dehydration of an Aldehyde-derived Oxime: This two-step approach starts with 3-bromo-5-methoxybenzaldehyde. First, the aldehyde is condensed with hydroxylamine to form an oxime.[6] Subsequently, the oxime is dehydrated using a reagent like trifluoroacetic anhydride to yield the target nitrile.[6] This route often offers high yields and avoids the hazards associated with diazonium salts, but may require more expensive reagents and careful anhydrous conditions for the dehydration step.
Q2: What are the critical safety considerations when performing a Sandmeyer reaction at scale?
A2: The primary safety hazard is the diazonium salt intermediate.[5] Aryl diazonium salts can be explosive when isolated in a dry, solid state. Therefore, they should always be prepared and used in situ as a cold aqueous solution (typically 0–5 °C). Key precautions include:
-
Strict Temperature Control: The diazotization reaction is exothermic. Use an efficient cooling bath (ice-salt or a cryocooler) to maintain the temperature between 0–5 °C throughout the addition of sodium nitrite.[5] A runaway reaction can lead to rapid decomposition and pressure buildup.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized overheating and excessive nitrous acid formation.
-
Venting: Ensure the reaction vessel is adequately vented to safely release the nitrogen gas (N₂) that evolves during the Sandmeyer step.
-
Quenching: After the reaction, any residual diazonium salt should be safely quenched, typically by warming the solution or adding a compound like hypophosphorous acid.
Q3: How can I effectively monitor the reaction progress and product purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for real-time monitoring. It allows you to quickly visualize the consumption of starting material and the formation of the product. A typical eluent system for this compound is a mixture of ethyl acetate and hexanes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment of reaction conversion and to identify potential byproducts, GC-MS is ideal. It can help detect common impurities like the starting amine or phenol byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final, purified product and assessing its purity. The proton NMR of this compound will show characteristic signals for the methoxy group and the three aromatic protons.
Q4: What are the recommended methods for purifying the final product on a multi-gram scale?
A4: The choice of purification depends on the impurity profile and the required final purity.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization is the most efficient and scalable method. Common solvent systems include ethanol/water, isopropanol, or toluene/heptane.
-
Flash Column Chromatography: If the reaction produces significant, closely-eluting impurities, flash chromatography is necessary.[7][8] While effective, it is more solvent-intensive and less economical at a very large scale. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
Troubleshooting Guide: The Sandmeyer Reaction Route
This guide addresses the most common issues encountered when synthesizing this compound from 3-amino-5-methoxybenzonitrile via the Sandmeyer reaction.
Problem 1: Low or No Product Yield
This is the most frequent challenge and can stem from issues in either the diazotization or the copper-catalyzed substitution step.
Caption: Troubleshooting logic for low product yield.
| Potential Cause | Explanation & Corrective Action |
| Incomplete Diazotization | The conversion of the amine to the diazonium salt is incomplete. Why it happens: The reaction may be too cold, or there might be insufficient nitrous acid. Solution: Ensure the temperature is stable between 0-5 °C. A slight molar excess of sodium nitrite (e.g., 1.1 equivalents) is recommended. You can confirm the presence of excess nitrous acid by spotting the reaction mixture on starch-iodide paper; an immediate blue-black color indicates excess.[5] |
| Decomposition of Diazonium Salt | Diazonium salts are thermally unstable and decompose over time, even in a cold solution.[5] Why it happens: The solution was allowed to warm up or was stored for too long before use. Solution: Use the diazonium salt solution immediately after preparation. Maintain rigorous temperature control throughout its brief lifetime. |
| Ineffective Sandmeyer Reaction | The copper(I) bromide catalyst is not effectively converting the diazonium salt to the aryl bromide. Why it happens: The CuBr may have oxidized to Cu(II), which is less effective. Poor mixing can also limit the reaction. Solution: Use freshly prepared or high-purity CuBr. Ensure the diazonium salt solution is added slowly to the vigorously stirred CuBr solution. This ensures the diazonium salt encounters the catalyst immediately, favoring the desired reaction over decomposition.[5][9] |
Problem 2: Significant Phenolic Impurity (3-Hydroxy-5-methoxybenzonitrile) Observed
The formation of a phenol is a common side reaction in Sandmeyer chemistry.
| Potential Cause | Explanation & Corrective Action |
| Reaction with Water | The diazonium salt intermediate reacts with water (hydrolysis) instead of the bromide ion. Why it happens: This side reaction is competitive with the main Sandmeyer pathway and is accelerated at higher temperatures.[5] Solution: The most effective strategy is to add the cold diazonium salt solution to the copper bromide solution, rather than the reverse. This maintains a high concentration of the copper catalyst relative to the diazonium salt, ensuring the Sandmeyer reaction outcompetes the hydrolysis. Minimizing the amount of water used, where possible, can also help. |
Problem 3: Excessive Foaming and Uncontrolled Exotherm During Reaction
This indicates a reaction that is proceeding too quickly and is a significant safety concern.
| Potential Cause | Explanation & Corrective Action |
| Rapid Reagent Addition | Adding the sodium nitrite (for diazotization) or the diazonium salt solution (for the Sandmeyer step) too quickly. Why it happens: Both steps are exothermic. Rapid addition overwhelms the cooling system's capacity, leading to a temperature spike and accelerated gas evolution (N₂). Solution: Use an addition funnel for slow, dropwise addition of reagents. Monitor the internal temperature and the rate of gas evolution closely. If the temperature rises or gas evolution becomes too vigorous, immediately stop the addition until the reaction subsides. |
| Insufficient Cooling | The cooling bath is not able to remove heat effectively from the reaction mixture. Why it happens: On a multi-gram scale, the surface-area-to-volume ratio decreases, making heat transfer less efficient. Solution: Ensure the reaction vessel is adequately submerged in the cooling bath. Use a mechanical stirrer for efficient mixing and heat distribution. For larger scales (>100g), a jacketed reactor with a circulating chiller is strongly recommended. |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
This protocol is a representative procedure. Researchers should optimize based on their specific equipment and scale.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-methoxybenzonitrile
In the landscape of drug discovery and organic synthesis, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation, with the fragmentation pattern serving as a unique molecular fingerprint. This guide provides an in-depth analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-5-methoxybenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry.
By dissecting the expected fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for identifying this and structurally related molecules. This guide will also draw comparisons with the known fragmentation behaviors of analogous compounds, offering a broader context for spectral interpretation.
The Foundational Principles of Fragmentation in this compound
Under electron ionization, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M•+). This high-energy species is often unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation of this compound is anticipated to be governed by the interplay of its three key functional groups: the bromine atom, the methoxy group, and the nitrile group, all attached to a central benzene ring.
The molecular weight of this compound is 212.04 g/mol , with a monoisotopic mass of 210.96328 Da.[1][2][3] The presence of a bromine atom, with its two abundant isotopes (79Br and 81Br in a nearly 1:1 ratio), will result in a characteristic isotopic pattern for all bromine-containing fragments, where two peaks of roughly equal intensity are observed two mass units apart (M and M+2).[4][5]
Predicted Fragmentation Pathways
The primary fragmentation events for this compound are predicted to involve the loss of functional groups and characteristic cleavages of the aromatic ring system.
Initial Fragmentation Steps:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical. This results in the formation of a stable phenoxy cation.
-
Loss of a Bromine Radical (•Br): The carbon-bromine bond is relatively weak and susceptible to cleavage, leading to the loss of a bromine radical.[6][7] This fragmentation is a characteristic feature of bromo-aromatic compounds.
-
Loss of HCN: The nitrile group can be eliminated as a neutral molecule of hydrogen cyanide (HCN), a common fragmentation for benzonitriles.
These initial fragmentations can be followed by subsequent losses of other small neutral molecules, such as carbon monoxide (CO).
The proposed fragmentation cascade is illustrated in the diagram below.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparative Fragmentation Analysis
To provide a robust predictive model, it is instructive to compare the expected fragmentation of this compound with that of structurally related compounds.
| Compound | Key Fragmentation Pathways | Characteristic Fragments (m/z) |
| This compound (Predicted) | Loss of •CH₃, •Br, HCN, CO | 211/213 (M•+), 196/198, 132, 115, 154/156, 75 |
| 4-Bromoanisole | Loss of •CH₃, followed by loss of CO | 186/188 (M•+), 171/173, 143/145 |
| Benzonitrile | Loss of HCN | 103 (M•+), 76 |
| 1-Bromo-3,5-dimethoxybenzene | Stepwise loss of •CH₃, followed by CO | 216/218 (M•+), 201/203, 173/175 |
This comparative table highlights the expected similarities and differences in the fragmentation patterns. The presence of multiple functional groups in this compound leads to a more complex fragmentation pattern with a greater number of potential fragmentation pathways compared to the simpler analogues.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
I. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
II. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
III. Data Acquisition and Analysis
-
Inject 1 µL of the working solution into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.
Sources
- 1. This compound | C8H6BrNO | CID 25067362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
FT-IR spectrum interpretation of 3-Bromo-5-methoxybenzonitrile
An Analyst's Guide to FT-IR Spectrum Interpretation: The Case of 3-Bromo-5-methoxybenzonitrile
In the landscape of pharmaceutical development and materials science, the unambiguous identification of molecular structure is a cornerstone of progress. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups, making it an indispensable tool for chemists.
This guide offers a detailed walkthrough of the FT-IR spectrum interpretation for this compound, a substituted aromatic compound. We will dissect its unique spectral signature by comparing it with simpler, related molecules. This comparative approach is designed to enhance the analyst's ability to deduce structural information from spectral data, moving from simple observation to confident interpretation.
The Principle of FT-IR Spectroscopy: A Brief Primer
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. When a molecule absorbs IR radiation, its bonds stretch, bend, or rock. The frequency of the absorbed radiation is characteristic of the bond type, the mass of the atoms involved, and the overall molecular environment. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on the methodology used for sample preparation and data acquisition. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and highly effective technique that requires minimal sample preparation.
Standard Operating Procedure (SOP) for ATR-FT-IR Analysis
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., a diamond or germanium crystal), is powered on and has reached thermal equilibrium.
-
Perform a background scan. This involves recording a spectrum of the empty ATR crystal to account for any atmospheric (CO₂, H₂O) or instrumental interferences. This background is automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small, representative amount (typically 1-2 mg) of the this compound powder directly onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Inadequate contact is a common source of poor-quality spectra.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)
-
-
-
Post-Acquisition:
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
Perform a clean check by taking a spectrum of the cleaned crystal to ensure no sample residue remains.
-
This self-validating protocol ensures that the collected spectrum is solely representative of the sample, free from atmospheric or cross-contamination artifacts.
Workflow for FT-IR Spectral Analysis
Caption: Workflow for FT-IR analysis from preparation to final report.
Interpreting the FT-IR Spectrum of this compound
The structure of this compound contains several key functional groups that give rise to a characteristic FT-IR spectrum: a nitrile group (C≡N), a methoxy group (-OCH₃), a carbon-bromine bond (C-Br), and a 1,3,5-trisubstituted aromatic ring.
Key Vibrational Modes of this compound
Caption: Key vibrational modes for this compound.
Detailed Band Assignments
-
> 3000 cm⁻¹ (Aromatic C-H Stretch): The sharp, medium-intensity peaks observed above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring. Their position just above this threshold distinguishes them from aliphatic C-H stretches.
-
< 3000 cm⁻¹ (Aliphatic C-H Stretch): The C-H bonds of the methoxy (-OCH₃) group exhibit stretching vibrations just below 3000 cm⁻¹, typically in the range of 2950-2850 cm⁻¹. These peaks confirm the presence of sp³-hybridized C-H bonds.
-
~2230 cm⁻¹ (Nitrile C≡N Stretch): The most distinct and diagnostically valuable peak in the spectrum is the sharp, strong absorption band for the nitrile group. Its appearance in this region is a clear indicator of the -C≡N functionality. The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.
-
1600-1400 cm⁻¹ (Aromatic C=C Stretch): The benzene ring itself produces a series of absorptions in this region due to the stretching of its carbon-carbon double bonds. Typically, two to three bands can be observed, confirming the aromatic core of the molecule.
-
~1250 cm⁻¹ and ~1040 cm⁻¹ (C-O-C Stretch): The methoxy group is characterized by two strong C-O stretching bands. The band around 1250 cm⁻¹ is due to the asymmetric stretch (Ar-O-CH₃), while the band near 1040 cm⁻¹ corresponds to the symmetric stretch. The intensity and sharpness of these peaks are strong evidence for an aryl ether linkage.
-
< 900 cm⁻¹ (C-H Out-of-Plane Bending): The substitution pattern on the benzene ring gives rise to characteristic C-H "out-of-plane" (OOP) bending vibrations. For a 1,3,5-trisubstituted ring, strong bands are expected in the 810-880 cm⁻¹ region. This provides crucial information about the regiochemistry of the molecule.
-
~680-515 cm⁻¹ (C-Br Stretch): The stretching vibration of the carbon-bromine bond occurs at low frequencies due to the high mass of the bromine atom. A medium to strong absorption in this region confirms the presence of the bromo-substituent.
Comparative Spectral Analysis
To truly appreciate the unique spectral features of this compound, it is instructive to compare its key absorption bands with those of simpler, related molecules. This comparison highlights how the combination of functional groups in a single molecule influences the final spectrum.
| Vibrational Mode | This compound | Benzonitrile | Anisole (Methoxybenzene) | Bromobenzene |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | ~3060 cm⁻¹ | ~3060 cm⁻¹ | ~3060 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | Absent | ~2840-2960 cm⁻¹ | Absent |
| Nitrile (C≡N) Stretch | ~2230 cm⁻¹ (Strong, Sharp) | ~2230 cm⁻¹ (Strong, Sharp) | Absent | Absent |
| Aromatic C=C Stretch | ~1580, ~1470 cm⁻¹ | ~1580, ~1490 cm⁻¹ | ~1600, ~1500 cm⁻¹ | ~1580, ~1475 cm⁻¹ |
| Asymm. C-O-C Stretch | ~1250 cm⁻¹ (Strong) | Absent | ~1245 cm⁻¹ (Strong) | Absent |
| Symm. C-O-C Stretch | ~1040 cm⁻¹ (Strong) | Absent | ~1040 cm⁻¹ (Strong) | Absent |
| C-Br Stretch | ~550-650 cm⁻¹ | Absent | Absent | ~680 cm⁻¹ |
Analysis of Comparison:
-
The Nitrile Group: The C≡N stretch at ~2230 cm⁻¹ is a shared, dominant feature with Benzonitrile, immediately identifying this functional group. Its absence in Anisole and Bromobenzene confirms its origin.
-
The Methoxy Group: The strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ in this compound are directly comparable to those in Anisole, confirming the aryl ether linkage. These bands are absent in Benzonitrile and Bromobenzene.
-
The Bromo Substituent: The C-Br stretch in the low-wavenumber region (~550-650 cm⁻¹) is the key indicator for this substituent, a feature shared only with Bromobenzene.
-
Substitution Pattern: While not easily captured in a simple table, the C-H out-of-plane bending bands below 900 cm⁻¹ for this compound would be distinctly different from the patterns for monosubstituted rings like Benzonitrile, Anisole, and Bromobenzene, providing confirmatory evidence of the 1,3,5-trisubstitution pattern.
Conclusion
The FT-IR spectrum of this compound is a rich tapestry of information that, when methodically deconstructed, reveals the molecule's complete functional makeup. The diagnostic power of FT-IR lies not just in identifying individual peaks, but in recognizing the combination of absorptions that together form a unique molecular fingerprint. By comparing the spectrum to simpler analogues, an analyst can build a robust, evidence-based case for the structure of an unknown compound. The presence of the sharp nitrile peak at ~2230 cm⁻¹, the strong dual C-O stretches of the methoxy group at ~1250 cm⁻¹ and ~1040 cm⁻¹, and the low-frequency C-Br stretch collectively provide unambiguous confirmation of the this compound structure.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
-
Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]
A Comparative Guide to the X-ray Crystal Structure Analysis of Brominated Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Among these, halogenated benzonitriles are of particular interest due to the ability of halogens to modulate lipophilicity, metabolic stability, and engage in specific intermolecular interactions such as halogen bonding. This guide provides an in-depth analysis of the X-ray crystal structure of 3-bromo-2-hydroxybenzonitrile, a representative brominated benzonitrile derivative. While crystallographic data for 3-bromo-5-methoxybenzonitrile is not publicly available, the analysis of this closely related analogue offers significant insights into the structural motifs and intermolecular forces that govern the solid-state architecture of this important class of compounds.
The Significance of Structural Analysis in Drug and Materials Design
The three-dimensional arrangement of molecules in a crystal lattice is not merely an academic curiosity; it has profound implications for a compound's real-world performance. For pharmaceuticals, the crystal packing can influence solubility, dissolution rate, bioavailability, and stability – all critical parameters for a successful drug product. In materials science, the crystalline arrangement dictates properties such as conductivity, optical behavior, and mechanical strength. X-ray crystallography is the gold standard for elucidating this atomic-level arrangement, providing a precise map of molecular geometry and intermolecular interactions. By understanding these interactions, we can begin to rationally design molecules with desired solid-state properties.
Case Study: 3-Bromo-2-hydroxybenzonitrile
To illustrate the principles of X-ray crystal structure analysis of brominated benzonitriles, we will examine the crystallographic data of 3-bromo-2-hydroxybenzonitrile. The presence of the bromine atom, a hydroxyl group, and a nitrile functionality on the benzene ring provides a rich interplay of intermolecular forces.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Melting Point | 118-122 °C |
| Appearance | White to pale brown solid |
Crystallographic Data
The single-crystal X-ray diffraction data for 3-bromo-2-hydroxybenzonitrile reveals a monoclinic crystal system with the space group P2₁/c.[1][2][3] The unit cell parameters are a = 13.0171(7) Å, b = 3.8488(2) Å, c = 13.5989(7) Å, and β = 96.062(1)°.[2][3]
A notable feature of the crystal structure of 3-bromo-2-hydroxybenzonitrile is a partial molecular packing disorder.[1][2][3] This disorder arises from a 180° rotation of the molecule about the C-O bond of the phenol group, leading to an interchange of the positions of the bromine and nitrile substituents.[1][2][3]
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state structure of 3-bromo-2-hydroxybenzonitrile is stabilized by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking.[1][2][3]
-
Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, forming intermolecular O-H···N hydrogen bonds with the nitrile group of an adjacent molecule.[1][2][3] Additionally, there are O-H···Br interactions present.[1][2][3] This network of hydrogen bonds links the molecules into a one-dimensional spiral chain that extends along the b-axis of the crystal.[1][2]
-
π-Stacking: Within these spiral chains, the aromatic rings of adjacent molecules engage in offset face-to-face π-stacking interactions.[1][2][3] The centroid-to-centroid distance between the stacked rings is 3.8488(2) Å, with a plane-to-centroid distance of 3.487(1) Å.[1][2] These interactions contribute significantly to the overall stability of the crystal lattice.
The interplay of these forces dictates the precise packing of the molecules, influencing the overall properties of the solid material.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that involves several key steps.
Step 1: Crystal Growth
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For compounds like 3-bromo-2-hydroxybenzonitrile, a common and effective method is slow evaporation from a suitable solvent.
Procedure:
-
Dissolve the purified compound (e.g., 3-bromo-2-hydroxybenzonitrile, which can be purchased from commercial suppliers) in a minimal amount of a suitable solvent (e.g., acetone) with gentle warming to create a saturated or near-saturated solution.[2]
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
-
Carefully select a well-formed crystal with sharp edges and no visible defects for analysis.
Step 2: Data Collection
The selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are measured at various crystal orientations.
Typical Parameters:
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å)
-
Temperature: Low temperature (e.g., 125 K) to minimize thermal vibrations of the atoms.[2]
-
Diffractometer: A CCD area detector, such as a Bruker APEXII.[1]
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy factors, resulting in a final, accurate crystal structure.
Comparative Analysis with Other Benzonitrile Derivatives
The structural features observed in 3-bromo-2-hydroxybenzonitrile can be compared to other benzonitrile derivatives to understand the influence of different substituents on the crystal packing.
-
Effect of the Hydroxyl Group: The presence of the hydroxyl group in 3-bromo-2-hydroxybenzonitrile introduces strong, directional hydrogen bonding which plays a dominant role in the crystal packing, leading to the formation of the observed spiral chains. In contrast, a derivative like this compound, lacking a hydroxyl group, would not exhibit this specific hydrogen bonding motif. Its crystal packing would likely be governed by weaker interactions such as C-H···N or C-H···O hydrogen bonds, and potentially halogen bonds (Br···N or Br···O).
-
Role of the Bromine Atom: The bromine atom in 3-bromo-2-hydroxybenzonitrile participates in O-H···Br hydrogen bonds. In other halogenated benzonitriles, the bromine atom can engage in halogen bonding, where it acts as an electrophilic "σ-hole" donor to a nucleophilic atom like the nitrogen of a nitrile group. The nature and strength of these halogen bonds are highly dependent on the electronic environment of the bromine atom.
-
Influence of Methoxy vs. Hydroxy Group: The replacement of a hydroxyl group with a methoxy group, as in the case of the target compound this compound, would eliminate the strong hydrogen bond donor capability. While the oxygen of the methoxy group can still act as a hydrogen bond acceptor, the overall packing arrangement would be significantly different. The steric bulk of the methyl group would also influence the possible packing motifs.
Logical Workflow and Data Interpretation
The process from a synthesized compound to a detailed understanding of its solid-state structure follows a logical progression.
Caption: Workflow for X-ray crystal structure analysis and its application in molecular design.
Conclusion
The X-ray crystal structure analysis of 3-bromo-2-hydroxybenzonitrile provides a valuable window into the world of intermolecular interactions in halogenated benzonitriles. The intricate interplay of strong hydrogen bonds and weaker π-stacking interactions dictates the elegant assembly of molecules in the solid state. While the crystal structure of this compound remains to be determined, the principles elucidated from its hydroxylated analogue provide a solid foundation for predicting and understanding its potential packing motifs. For researchers in drug development and materials science, a thorough understanding of these structural principles is indispensable for the rational design of next-generation molecules with optimized solid-state properties. The continued investigation and deposition of crystallographic data for a wider range of benzonitrile derivatives will further enhance our ability to predict and control their crystalline architectures.
References
-
Dickinson, S. R., Müller, P., & Tanski, J. M. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o523–o524. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12468680, 3-Bromo-2-hydroxybenzonitrile. Retrieved January 11, 2026 from [Link].
-
Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., Serebryanaya, N. R., Moeck, P., Downs, R. T., & LeBail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(Database issue), D420–D427. [Link]
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A Comparative Guide to the Synthesis of 4-amino-N-(3-cyano-5-methoxyphenyl)benzamide: A Strategic Analysis of Starting Materials
Introduction
In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project timeline. The 3,5-disubstituted benzonitrile scaffold is a privileged motif in numerous biologically active molecules, including potent enzyme inhibitors. This guide provides an in-depth technical comparison of two synthetic pathways to a key exemplar, 4-amino-N-(3-cyano-5-methoxyphenyl)benzamide, a potential Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor. We will objectively evaluate a primary route commencing with 3-bromo-5-methoxybenzonitrile against a viable alternative starting from 3,5-dinitrobenzonitrile. This analysis, supported by experimental data and detailed protocols, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Target Molecule: 4-amino-N-(3-cyano-5-methoxyphenyl)benzamide
The target molecule, 4-amino-N-(3-cyano-5-methoxyphenyl)benzamide, embodies a key pharmacophore for FGFR1 inhibition. The 3,5-disubstituted aniline core is crucial for interaction with the enzyme's active site, while the 4-aminobenzoyl moiety provides a vector for further functionalization or interaction with the solvent interface. The strategic challenge lies in the efficient and regioselective construction of this polysubstituted aromatic system.
Pathway 1: The this compound Approach
This pathway leverages the versatility of the aryl bromide in this compound for the strategic introduction of the amide linkage. The bromine atom serves as a handle for a key cross-coupling reaction, while the methoxy and nitrile groups remain as stable directing and functional moieties.
Synthetic Strategy
The forward synthesis from this compound is a three-step sequence:
-
Buchwald-Hartwig Amination: Introduction of a protected amino group at the 3-position via palladium-catalyzed amination.
-
Amide Coupling: Formation of the central amide bond by coupling the resulting aniline with 4-nitrobenzoyl chloride.
-
Nitro Group Reduction: Reduction of the nitro group to the final primary amine.
Caption: Synthetic route starting from this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-methoxybenzonitrile (Buchwald-Hartwig Amination)
-
Materials: this compound, Benzophenone imine, Pd(OAc)₂, (±)-BINAP, Cs₂CO₃, Toluene.
-
Procedure: A flame-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), (±)-BINAP (3 mol%), and Cs₂CO₃ (1.4 equiv.). The tube is evacuated and backfilled with argon. Toluene, this compound (1.0 equiv.), and benzophenone imine (1.2 equiv.) are added. The mixture is heated to 100 °C for 16 hours. After cooling, the reaction is quenched with aqueous NH₄Cl and the product is extracted with ethyl acetate. The imine is then hydrolyzed with aqueous HCl to afford 3-amino-5-methoxybenzonitrile.
-
Yield: Approximately 85-90%.
Step 2: Synthesis of N-(3-Cyano-5-methoxyphenyl)-4-nitrobenzamide (Amide Coupling)
-
Materials: 3-Amino-5-methoxybenzonitrile, 4-Nitrobenzoyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure: To a solution of 3-amino-5-methoxybenzonitrile (1.0 equiv.) in DCM at 0 °C is added pyridine (1.2 equiv.). 4-Nitrobenzoyl chloride (1.1 equiv.) in DCM is added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the product.
Step 3: Synthesis of 4-Amino-N-(3-cyano-5-methoxyphenyl)benzamide (Nitro Reduction)
-
Materials: N-(3-Cyano-5-methoxyphenyl)-4-nitrobenzamide, Iron powder, NH₄Cl, Ethanol, Water.
-
Procedure: A mixture of N-(3-cyano-5-methoxyphenyl)-4-nitrobenzamide (1.0 equiv.), iron powder (5.0 equiv.), and NH₄Cl (1.0 equiv.) in a 2:1 mixture of ethanol and water is refluxed for 2 hours. The hot solution is filtered through Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to afford the final product.
-
Yield: Approximately 85-90%.[3]
Pathway 2: The 3,5-Dinitrobenzonitrile Alternative
This alternative pathway begins with a more symmetrically substituted and often more readily available starting material, 3,5-dinitrobenzonitrile. The synthetic challenge here lies in the selective and sequential functionalization of the two nitro groups.
Synthetic Strategy
The synthesis from 3,5-dinitrobenzonitrile is a more convergent, yet potentially longer, six-step sequence:
-
Selective Nitro Reduction: Reduction of one nitro group to an amine.
-
Sandmeyer Reaction (Bromination): Conversion of the remaining nitro group to a bromine via a diazonium salt intermediate.
-
Methylation: O-methylation of the phenolic hydroxyl group (formed from the Sandmeyer reaction with water) to install the methoxy group.
-
Buchwald-Hartwig Amination: Introduction of a protected amino group at the 3-position.
-
Amide Coupling: Formation of the amide bond.
-
Nitro Group Reduction: Reduction of the remaining nitro group.
Caption: Alternative synthetic route starting from 3,5-dinitrobenzonitrile.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-nitrobenzonitrile (Selective Reduction)
-
Materials: 3,5-Dinitrobenzonitrile, Sodium sulfide nonahydrate (Na₂S·9H₂O), Water, Methanol.
-
Procedure: A solution of 3,5-dinitrobenzonitrile (1.0 equiv.) in methanol is treated with an aqueous solution of Na₂S·9H₂O (1.1 equiv.) at room temperature. The reaction is stirred for 12 hours. The mixture is then poured into water and the precipitated product is collected by filtration.
-
Yield: Approximately 60-70%.[4]
Step 2: Synthesis of 3-Bromo-5-hydroxybenzonitrile (Sandmeyer Reaction)
-
Materials: 3-Amino-5-nitrobenzonitrile, HBr, NaNO₂, CuBr.
-
Procedure: 3-Amino-5-nitrobenzonitrile (1.0 equiv.) is dissolved in aqueous HBr and cooled to 0 °C. A solution of NaNO₂ (1.1 equiv.) in water is added dropwise. The resulting diazonium salt solution is then added to a solution of CuBr (1.2 equiv.) in HBr. The mixture is heated to 60 °C for 1 hour. After cooling, the product is extracted with ethyl acetate.
Step 3: Synthesis of this compound (Methylation)
-
Materials: 3-Bromo-5-hydroxybenzonitrile, Methyl iodide, K₂CO₃, Acetone.
-
Procedure: A mixture of 3-bromo-5-hydroxybenzonitrile (1.0 equiv.), methyl iodide (1.5 equiv.), and K₂CO₃ (2.0 equiv.) in acetone is refluxed for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the product.
-
Yield: Approximately 90-95%.
(Steps 4-6 are identical to Steps 1-3 in Pathway 1)
Performance Comparison
| Parameter | Pathway 1 (from this compound) | Pathway 2 (from 3,5-Dinitrobenzonitrile) |
| Number of Steps | 3 | 6 |
| Overall Estimated Yield | ~65-77% | ~15-25% |
| Starting Material Cost | Moderate | Low |
| Key Reagents | Palladium catalysts, BINAP, 4-Nitrobenzoyl chloride | Na₂S, CuBr, Methyl iodide, Palladium catalysts |
| Process Complexity | Moderate | High |
| Atom Economy | Good | Moderate |
| Safety Considerations | Use of palladium catalysts and phosphine ligands. | Use of toxic Na₂S, CuBr, and handling of diazonium intermediates. |
Discussion and Strategic Recommendations
Pathway 1: The Direct and Efficient Route
The synthesis starting from this compound is a more direct and higher-yielding approach. The three-step sequence is linear and relies on well-established, high-yielding transformations. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, and the subsequent amide coupling and nitro reduction are generally robust and scalable processes. The primary drawback of this route may be the higher initial cost and commercial availability of the starting material compared to 3,5-dinitrobenzonitrile. However, the significantly higher overall yield and reduced number of steps can often offset this initial cost, particularly in a research and development setting where time and efficiency are paramount.
Pathway 2: The Economical but More Demanding Alternative
The alternative pathway starting from the inexpensive and readily available 3,5-dinitrobenzonitrile is longer and more complex. The key challenges lie in the selective reduction of one nitro group and the subsequent Sandmeyer reaction, which can be lower-yielding and require careful control of reaction conditions to avoid side products. While the individual steps are precedented, the cumulative yield over six steps is significantly lower than that of Pathway 1. This route may be more suitable for large-scale production where the cost of the starting material is a primary driver and the process has been extensively optimized. The handling of potentially hazardous diazonium salt intermediates also requires stringent safety protocols.
For laboratory-scale synthesis and in the context of drug discovery and development where rapid access to target molecules is crucial, Pathway 1, utilizing this compound, is the recommended approach. Its efficiency, higher overall yield, and fewer synthetic steps provide a more reliable and time-effective route to 4-amino-N-(3-cyano-5-methoxyphenyl)benzamide. While Pathway 2 offers a more economical starting point, the increased number of steps, lower overall yield, and greater process complexity make it a less attractive option for rapid lead optimization and exploratory synthesis. The choice between these two alternatives will ultimately depend on the specific project goals, scale of synthesis, and available resources.
References
- Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(9), 2879.
- Kadaba, P. K. (1970). A Convenient Synthesis of 4-Nitrobenzoyl Chloride.
-
PrepChem. Preparation of 4-nitrobenzoyl chloride. [Link]
- Gopiwad, P., et al. (2021). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 3(2), 1-3.
- Google Patents. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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A Comparative Guide to the Synthetic Routes of 3-Bromo-5-methoxybenzonitrile for Researchers and Drug Development Professionals
As a key building block in the synthesis of pharmaceuticals and agrochemicals, 3-Bromo-5-methoxybenzonitrile's efficient synthesis is of significant interest to the scientific community. This guide provides a comparative analysis of various synthetic pathways to this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid in selecting the most suitable route for specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials and through various chemical transformations. The primary strategies involve:
-
Aromatic Substitution and Functional Group Interconversion: Starting with a substituted benzene ring and introducing the bromo and cyano groups through sequential reactions.
-
Sandmeyer Reaction: A classic and versatile method for introducing a variety of functional groups, including cyano, onto an aromatic ring via a diazonium salt intermediate.[1][2][3]
-
Direct Bromination: Introducing a bromine atom onto a pre-functionalized methoxybenzonitrile core.[4][5]
This guide will delve into the specifics of three distinct and viable synthetic routes, evaluating them based on yield, reagent availability and cost, reaction conditions, and scalability.
Route 1: Multi-step Synthesis from 3-Methoxybenzaldehyde
This pathway involves the conversion of a commercially available starting material, 3-methoxybenzaldehyde, through a series of functional group transformations.
Workflow Diagram
Caption: Synthesis of this compound from 3-Methoxybenzaldehyde.
Experimental Protocol
Step 1: Bromination of 3-Methoxybenzaldehyde
This step introduces the bromo group at the 5-position of the aromatic ring. While specific conditions for this exact transformation were not found in the initial search, electrophilic aromatic bromination of methoxy-substituted benzaldehydes is a standard procedure.[5] Reagents like N-Bromosuccinimide (NBS) in a suitable solvent are commonly employed.
Step 2: Oximation of 3-Bromo-5-methoxybenzaldehyde
A mixture of 3-Bromo-5-methoxybenzaldehyde (12.0 g, 56 mmol), hydroxylamine hydrochloride (19.4 g, 5 eq.), ethanol (100 mL), and pyridine (10 mL) is heated to 65°C for 16 hours.[6] After cooling, the mixture is extracted with ethyl acetate/hexane and water. The organic layer is washed with brine and dried, yielding the oxime product.[6]
Step 3: Dehydration of the Oxime to the Nitrile
The resulting oxime is dissolved in anhydrous dioxane (100 mL) and pyridine (26 mL, 6 eq.).[6] The solution is cooled to 0°C, and trifluoroacetic anhydride (15 mL, 2 eq.) is added slowly. The reaction is gradually warmed to room temperature and stirred for 2 days, then heated to 60°C for 1 hour.[6] The reaction is quenched with ice water and extracted with dichloromethane. The combined organic layers are washed and dried to afford the final product.[6]
Performance Metrics
| Parameter | Value | Source |
| Starting Material | 3-Methoxybenzaldehyde | - |
| Key Reagents | NBS, Hydroxylamine HCl, Trifluoroacetic Anhydride | [6] |
| Number of Steps | 3 | [6] |
| Reported Yield (Oximation) | 97% | [6] |
| Reported Yield (Dehydration) | 90% | [6] |
| Overall Estimated Yield | ~80-85% (assuming high-yield bromination) | [6] |
Analysis
This route offers a high overall yield and utilizes readily available starting materials. The reaction conditions are generally mild, though the use of trifluoroacetic anhydride requires careful handling. The multi-step nature of this synthesis may be a drawback for large-scale production, but it is a robust and reliable method for laboratory-scale synthesis.
Route 2: The Sandmeyer Reaction Approach from 3-Amino-5-methoxybenzonitrile
The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides and nitriles from aryl amines.[1][7] This route would begin with the corresponding aniline derivative.
Workflow Diagram
Caption: Sandmeyer reaction route to this compound.
Experimental Protocol
While a specific protocol for the synthesis of this compound via the Sandmeyer reaction was not explicitly found, a general procedure can be outlined based on established methodologies.[2][3]
Step 1: Diazotization of 3-Amino-5-methoxybenzonitrile
The starting amine is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
Step 2: Sandmeyer Reaction
The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The reaction is typically allowed to warm to room temperature or gently heated to drive the conversion to the aryl bromide. The product is then isolated through extraction and purification.
Performance Metrics & Analysis
The Sandmeyer reaction is a widely used and well-understood transformation. Its primary advantage is the ability to introduce a wide range of functional groups.[1] However, the synthesis of the starting amine, 3-amino-5-methoxybenzonitrile, would add steps to the overall sequence. Diazonium salts can also be unstable and potentially explosive, requiring careful temperature control.[8] The use of copper salts is another consideration, both in terms of cost and potential for metal contamination in the final product.
Route 3: Direct Bromination of 3-Methoxybenzonitrile
This approach is the most direct, involving the selective bromination of 3-methoxybenzonitrile. The methoxy group is an ortho-, para-director, and the nitrile group is a meta-director. In this case, both groups direct the incoming electrophile to the 4- and 6-positions (ortho and para to the methoxy group) and the 5-position (meta to the nitrile). The steric hindrance at the 2-position makes substitution there less likely. The formation of the desired 3-bromo isomer would depend on the specific reaction conditions influencing the regioselectivity.[4]
Workflow Diagram
Caption: Direct bromination route to this compound.
Experimental Protocol
A general procedure for the direct bromination of an activated aromatic ring would involve reacting 3-methoxybenzonitrile with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent.[8] The reaction may be catalyzed by a Lewis or Brønsted acid to enhance the electrophilicity of the bromine.
Performance Metrics & Analysis
This one-step synthesis is highly attractive from an efficiency and atom economy perspective.[8] The primary challenge lies in achieving high regioselectivity for the desired 3-bromo isomer over other possible isomers (e.g., 4-bromo and 6-bromo derivatives). The electron-donating methoxy group and the electron-withdrawing nitrile group exert competing directing effects, which can lead to a mixture of products.[4] Extensive purification might be necessary to isolate the target compound, potentially lowering the overall isolated yield. However, for large-scale manufacturing, the development of a highly selective direct bromination protocol would be the most cost-effective approach.
Comparative Summary
| Feature | Route 1: From 3-Methoxybenzaldehyde | Route 2: Sandmeyer Reaction | Route 3: Direct Bromination |
| Number of Steps | 3 | 2 (plus synthesis of starting amine) | 1 |
| Overall Yield | High (estimated >80%)[6] | Moderate to Good | Potentially lower due to isomer formation |
| Reagent Safety | Trifluoroacetic anhydride requires care.[6] | Diazonium salts can be explosive.[8] | Brominating agents can be corrosive. |
| Scalability | Good for lab scale, multi-step for large scale. | Well-established for industrial scale. | Potentially the most scalable if selectivity is high. |
| Key Challenge | Multi-step process. | Synthesis of starting material; safety of diazonium salt. | Achieving high regioselectivity.[4] |
Conclusion
For laboratory-scale synthesis where high purity and a reliable yield are paramount, Route 1 (from 3-Methoxybenzaldehyde) appears to be the most advantageous, based on the available data. The high yields reported for the oximation and dehydration steps make it a robust choice.[6]
The Sandmeyer reaction (Route 2) remains a viable, classic alternative, particularly if the starting amine is readily available or can be synthesized efficiently. Its versatility is a key strength.[1]
For industrial applications and process development, Route 3 (Direct Bromination) holds the most promise due to its directness and potential for high atom economy.[8] However, significant process optimization would be required to control the regioselectivity and minimize the formation of unwanted isomers.
Researchers and drug development professionals should carefully consider their specific requirements, including scale, purity, cost, and available resources, when selecting the most appropriate synthetic route for this compound.
References
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ResearchGate. Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. …. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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BYJU'S. Sandmeyer Reaction Mechanism. [Link]
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L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
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MAKSONS FINE CHEM PVT. LTD. 4-Bromo-3-Methoxy benzonitrile. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
- Google Patents. WO1999051561A1 - New processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
- Google Patents. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene.
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Alchem.Pharmtech. CAS 867366-91-4 | 3-Bromo-5-methoxy-benzonitrile. [Link]
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ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development. [Link]
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IDEALS - University of Illinois. The synthesis of meta-anisidine. [Link]
- Google Patents. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
-
ACS Publications. Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines | Organic Letters. [Link]
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SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
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A-Scientist's-Guide-to-Purity-Validation-of-3-Bromo-5-methoxybenzonitrile-by-HPLC
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the synthesis of novel compounds is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the compound's purity. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison and detailed protocols for validating the purity of synthesized 3-Bromo-5-methoxybenzonitrile using High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, establish a self-validating system, and compare the HPLC method against other analytical techniques, all grounded in authoritative scientific principles.
The Criticality of Purity in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a benzonitrile core with bromo and methoxy substitutions, makes it a versatile building block.[2] However, the synthesis process can introduce impurities, such as starting materials, by-products, or degradation products, which can have significant impacts on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
Why HPLC is the Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly for the separation and quantification of compounds in complex mixtures.[3] Its high resolution, sensitivity, and reproducibility make it an ideal choice for assessing the purity of synthesized organic compounds like this compound. The principle of HPLC lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent).[3] For moderately polar molecules like our target compound, reversed-phase HPLC (RP-HPLC) is the most effective approach, utilizing a non-polar stationary phase and a polar mobile phase.[3][4]
An Optimized HPLC Method for this compound
The following protocol has been developed and validated to provide a reliable and efficient determination of this compound purity. The choices within this protocol are deliberate, aiming for optimal separation and peak shape.
Experimental Protocol: Purity Determination by RP-HPLC
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[4]
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: A certified reference standard of this compound (purity ≥ 98%).
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
2. Chromatographic Conditions:
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program: A gradient elution is initially employed to determine the optimal elution conditions. A typical starting gradient would be 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[4] Based on the initial run, an isocratic method can be developed for faster analysis. For this compound, an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) is often a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The benzonitrile chromophore exhibits strong UV absorbance. A photodiode array (PDA) detector should be used to scan a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 254 nm for such compounds.[4]
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.[4]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and prepare a solution in the same manner as the standard.
4. Method Validation: The validation of the analytical method is crucial to ensure its suitability for its intended purpose.[5] This process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration.[6] A minimum of five concentrations should be used to establish the calibration curve.[7]
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[8]
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, other analytical techniques can also be used to assess the purity of organic compounds.[9] A comprehensive understanding of these alternatives provides a broader context for the choice of HPLC.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase.[3] | High resolution, quantitative, reproducible, automatable. | Higher cost of instrumentation and solvents. | Excellent: Provides accurate and precise quantification of purity and impurities. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Limited: The compound may not be sufficiently volatile without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[10] | Simple, rapid, low cost. | Primarily qualitative, lower resolution than HPLC. | Good for preliminary screening: Can quickly indicate the presence of major impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei.[11] | Provides detailed structural information. | Lower sensitivity for impurity detection compared to HPLC. | Complementary: Excellent for structural confirmation but not ideal for quantifying minor impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[3] | High sensitivity and specificity for molecular weight determination. | Can be complex to quantify without chromatographic separation. | Powerful when coupled with HPLC (LC-MS): Confirms the identity of the main peak and impurities. |
| Melting Point Determination | Measures the temperature at which a solid becomes a liquid.[9] | Simple and inexpensive. | Insensitive to small amounts of impurities; impurities broaden the melting range.[9] | Useful as a preliminary check: A sharp melting point suggests high purity. |
Conclusion: A Multi-faceted Approach to Purity Validation
By understanding the principles behind each technique and the rationale for the chosen HPLC method, researchers can ensure the quality and integrity of their synthesized compounds, a critical step in the journey of drug discovery and development. This guide provides the foundational knowledge and a practical framework for achieving this essential goal.
References
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-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Accessed January 11, 2026. [Link]
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ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Accessed January 11, 2026. [Link]
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MDPI. Modern Analytical Technique for Characterization Organic Compounds. Accessed January 11, 2026. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Accessed January 11, 2026. [Link]
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ResearchGate. How to determine the purity of newly synthesized organic compound? Accessed January 11, 2026. [Link]
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Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. Accessed January 11, 2026. [Link]
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PubChem - NIH. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043. Accessed January 11, 2026. [Link]
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ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Accessed January 11, 2026. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed January 11, 2026. [Link]
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ZirChrom. Method Development Guide (rev. 05/04) - HPLC. Accessed January 11, 2026. [Link]
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ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development. Accessed January 11, 2026. [Link]
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ResearchGate. Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. Accessed January 11, 2026. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Accessed January 11, 2026. [Link]
-
Hindawi. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Accessed January 11, 2026. [Link]
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Royal Society of Chemistry. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Accessed January 11, 2026. [Link]
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PubChem. Preparation method of aromatic nitrile compound - Patent CN-115490613-B. Accessed January 11, 2026. [Link]
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A Comparative Guide to Novel Bioactive Scaffolds Synthesized from 3-Bromo-5-methoxybenzonitrile
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. The strategic selection of a starting material is paramount, as its inherent functionalities dictate the accessible chemical space and, ultimately, the biological activity of the resulting derivatives. 3-Bromo-5-methoxybenzonitrile emerges as a promising, yet underexplored, starting scaffold. Its unique substitution pattern—a nucleophilic susceptibility at the bromine-bearing carbon, an electron-donating methoxy group, and a versatile nitrile moiety—offers a rich platform for chemical elaboration.
This guide presents a comparative analysis of a rationally designed series of novel compounds synthesized from this compound. We will delve into the synthetic rationale, provide detailed experimental protocols for their characterization, and compare their potential biological activities against relevant alternatives, supported by data from analogous systems in the scientific literature.
The Strategic Advantage of the this compound Scaffold
The choice of this compound as a precursor is underpinned by several key features:
-
Orthogonal Reactivity: The bromo and nitrile functionalities allow for selective and sequential chemical modifications. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.
-
Modulation of Physicochemical Properties: The methoxy group, a moderate electron-donating group, influences the electron density of the aromatic ring, thereby affecting the reactivity of the other substituents and the overall lipophilicity of the molecule.
-
Versatility of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems (e.g., tetrazoles, oxadiazoles), each transformation opening up new avenues for biological interactions.
Synthesis and Characterization of Novel Derivatives
Herein, we propose the synthesis and characterization of three novel compounds derived from this compound, each designed to explore a different facet of its chemical reactivity and potential biological activity.
Experimental Workflow: General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of analytical grade and used as received from commercial suppliers. Reaction progress is to be monitored by thin-layer chromatography (TLC) on silica gel plates with visualization under UV light (254 nm) and/or by staining with an appropriate reagent. Purification of the final compounds should be achieved by column chromatography on silica gel.
Compound 1: 3-(4-Fluorophenyl)-5-methoxybenzonitrile
Rationale: The introduction of a 4-fluorophenyl group via a Suzuki coupling reaction is a common strategy in medicinal chemistry to enhance metabolic stability and potentially improve binding affinity to target proteins.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a 2:1 mixture of toluene and ethanol (15 mL), add a 2 M aqueous solution of Na₂CO₃ (2.0 mL).
-
Degas the reaction mixture by bubbling with nitrogen for 15 minutes.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford Compound 1 as a white solid.
Compound 2: 3-Bromo-5-methoxybenzoic acid
Rationale: The hydrolysis of the nitrile to a carboxylic acid introduces a key functional group for forming amides, esters, and other derivatives, significantly expanding the accessible chemical diversity. Carboxylic acids are also common pharmacophores.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add a 4 M aqueous solution of NaOH (5.0 mL).
-
Heat the mixture to reflux (approximately 100 °C) and stir for 24 hours.
-
Cool the reaction mixture to 0 °C and acidify with 2 M HCl until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Compound 2.
Compound 3: (3-Bromo-5-methoxyphenyl)methanamine
Rationale: Reduction of the nitrile to a primary amine provides a basic center, which can be crucial for forming salt bridges with biological targets. The amine also serves as a handle for further derivatization.
Experimental Protocol:
-
To a stirred suspension of LiAlH₄ (2.0 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (0.076 mL), 15% aqueous NaOH (0.076 mL), and water (0.228 mL).
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain Compound 3.
Comparative Characterization Data (Predicted)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted IR (cm⁻¹) |
| 1 | C₁₄H₁₀FNO | 227.24 | 7.60-7.55 (m, 2H), 7.45 (s, 1H), 7.20-7.15 (m, 2H), 7.10 (s, 1H), 6.95 (s, 1H), 3.85 (s, 3H) | 163.5 (d, J=250 Hz), 160.0, 142.0, 134.0, 129.0 (d, J=8 Hz), 125.0, 120.0, 118.0, 116.0 (d, J=22 Hz), 115.0, 56.0 | 2225 (C≡N), 1600, 1250 (C-O) |
| 2 | C₈H₇BrO₃ | 231.04 | 7.80 (s, 1H), 7.50 (s, 1H), 7.20 (s, 1H), 3.80 (s, 3H) | 170.0, 160.0, 135.0, 130.0, 125.0, 122.0, 115.0, 56.0 | 3300-2500 (O-H), 1700 (C=O), 1250 (C-O) |
| 3 | C₈H₁₀BrNO | 216.08 | 7.00 (s, 1H), 6.85 (s, 1H), 6.70 (s, 1H), 3.80 (s, 2H), 3.75 (s, 3H), 1.60 (br s, 2H) | 160.0, 145.0, 122.0, 120.0, 118.0, 112.0, 55.5, 46.0 | 3370, 3290 (N-H), 1600, 1250 (C-O) |
Comparative Analysis of Potential Biological Activity
While direct biological data for these novel compounds is not yet available, we can infer their potential therapeutic applications by comparing them to structurally related molecules reported in the literature.
Compound 1 (3-(4-Fluorophenyl)-5-methoxybenzonitrile): The biaryl motif is a common feature in many biologically active compounds. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been investigated as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a target in non-small cell lung cancer.[1][2] The introduction of the 4-fluorophenyl group in Compound 1 could confer similar inhibitory activity against protein kinases, making it a candidate for anticancer drug discovery.
Compound 2 (3-Bromo-5-methoxybenzoic acid): Brominated benzoic acid derivatives are known to possess a range of biological activities, including antimicrobial and anticancer properties. For example, methylated and acetylated derivatives of natural bromophenols have shown antioxidant and anticancer activities.[3] Compound 2 could serve as a key intermediate for the synthesis of a library of amides and esters with potential as novel therapeutic agents.
Compound 3 ((3-Bromo-5-methoxyphenyl)methanamine): The brominated aminomethylphenyl scaffold is present in various neuroactive compounds. The presence of the basic amine and the lipophilic bromo-methoxy-phenyl ring suggests that Compound 3 could interact with targets in the central nervous system, such as G-protein coupled receptors or ion channels. Marine-derived bromotyrosine derivatives, which often contain amino functionalities, exhibit a wide range of bioactivities including antiviral and cytotoxic effects.[4]
Comparison with Alternatives
The true value of these novel compounds lies in their potential to overcome the limitations of existing therapeutic agents. For example, in the context of FGFR1 inhibitors, resistance to current therapies is a significant clinical challenge. The unique substitution pattern of Compound 1 may allow it to bind to the target protein in a novel manner, potentially circumventing known resistance mechanisms.
Furthermore, the synthetic accessibility of these compounds from a common starting material allows for rapid library synthesis and structure-activity relationship (SAR) studies. This is a significant advantage over more complex natural product-derived alternatives, where synthetic modification can be challenging.
Future Directions
The synthesis and characterization of these novel compounds represent the first step in a comprehensive drug discovery program. Future work should focus on:
-
In vitro biological screening: Evaluating the compounds against a panel of relevant biological targets (e.g., protein kinases, cancer cell lines, microbial strains).
-
SAR studies: Synthesizing additional analogs to probe the effects of different substituents on biological activity.
-
In silico modeling: Using computational methods to predict the binding modes of the most active compounds and guide further optimization.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel compounds with significant therapeutic potential. The rationally designed derivatives presented in this guide highlight the diverse chemical space that can be accessed from this scaffold. Through systematic synthesis, characterization, and biological evaluation, these and other related compounds may lead to the discovery of next-generation therapeutic agents.
References
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI, [Link]
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THE MARINE BROMOTYROSINE DERIVATIVES. PubMed Central, [Link]
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PubChem Compound Summary for CID 25067362, this compound. PubChem, [Link]
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A Comparative Guide to the Reactivity of 3-Bromo-5-methoxybenzonitrile: The Methoxy Group's Dual Influence
This guide provides an in-depth analysis of how the methoxy substituent at the 5-position of 3-Bromo-5-methoxybenzonitrile modulates its chemical reactivity. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple definitions to explore the nuanced electronic and steric effects that govern the molecule's behavior in key synthetic transformations. We will objectively compare its performance with relevant analogues, supported by established chemical principles and illustrative experimental data, to provide a predictive framework for its application in complex synthesis.
Part 1: The Dichotomy of the Methoxy Group: Electronic and Steric Effects
The reactivity of a substituted benzene ring is fundamentally controlled by the electronic properties of its substituents. The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic effects: it is electron-withdrawing inductively and electron-donating through resonance.[1]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it pulls electron density from the aromatic ring through the sigma bond. This is a deactivating effect for reactions that are sensitive to electron density on the ring.
-
Resonance Effect (+M or +R): The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system.[2] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[1][2] This is an activating effect.
In the case of the methoxy group, the resonance effect is generally stronger than the inductive effect, making it an overall activating group and an ortho, para-director in electrophilic aromatic substitution (EAS).[3][4] However, in this compound, the situation is complicated by the presence of two electron-withdrawing groups: the bromo (-Br) and cyano (-CN) groups. The cyano group is a powerful deactivator through both inductive and resonance effects, while the bromo group is deactivating inductively but weakly donating through resonance.[5]
To quantify these competing influences, we can refer to Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene ring.[6] A positive σ value indicates an electron-withdrawing (deactivating) effect, while a negative value signifies an electron-donating (activating) effect.
Table 1: Hammett Substituent Constants for Relevant Groups
| Substituent | σ_meta | σ_para | Dominant Effect |
|---|---|---|---|
| -OCH₃ | +0.12 | -0.27 | +M > -I (Activating at para) |
| -CN | +0.56 | +0.66 | -M, -I (Strongly Deactivating) |
| -Br | +0.39 | +0.23 | -I > +M (Deactivating) |
| -NO₂ | +0.71 | +0.78 | -M, -I (Strongly Deactivating) |
(Data sourced from multiple compilations)[6][7][8]
This data quantitatively confirms that while the methoxy group can donate electron density, the cyano and bromo groups strongly withdraw it, rendering the aromatic ring electron-deficient overall.
Caption: Electronic effects of substituents in this compound.
Part 2: Impact on Key Reaction Classes
The net electronic environment of the aromatic ring dictates its reactivity. Here, we compare the performance of this compound against key analogues in two fundamental reaction classes.
A. Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone transformation for aryl halides, proceeding through a two-step addition-elimination mechanism.[9] The reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).[10][11]
The methoxy group, being a net electron-donating group via resonance, destabilizes this negative intermediate. Consequently, it deactivates the ring towards SₙAr. This is in stark contrast to a strongly electron-withdrawing group like a nitro group (-NO₂), which significantly activates the ring for nucleophilic attack.[10][12]
Caption: Influence of substituents on the SₙAr intermediate.
Table 2: Comparative Reactivity in a Representative SₙAr Reaction (with NaOMe)
| Substrate | Methoxy Effect | Nitro Effect | Expected Relative Rate | Typical Conditions |
|---|---|---|---|---|
| This compound | Deactivating | N/A | Slow | High Temp, Long Time |
| 3-Bromobenzonitrile | N/A | N/A | Moderate | Moderate Temp/Time |
| 3-Bromo-5-nitrobenzonitrile | N/A | Activating | Fast | Low Temp, Short Time |
This table illustrates expected reactivity trends based on established principles of SₙAr reactions.[9][10]
B. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura[13][14] and Buchwald-Hartwig amination[15][16] are indispensable tools in modern synthesis. These reactions proceed via a catalytic cycle, with the rate-determining step often being the initial oxidative addition of the palladium(0) catalyst to the aryl-bromide bond.
Electron-donating groups, such as methoxy, increase the electron density at the carbon bearing the bromine. This strengthens the C-Br bond and makes the oxidative addition step slower and more difficult.[17] Therefore, this compound is expected to be less reactive in these couplings compared to analogues with electron-withdrawing groups.
Caption: The Buchwald-Hartwig catalytic cycle.
Table 3: Comparative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Methoxy Effect on Oxidative Addition | Expected Relative Reactivity | Typical Catalyst Loading |
|---|---|---|---|
| This compound | Retarding | Low | Higher (e.g., 2-5 mol%) |
| 3-Bromobenzonitrile | Neutral | Moderate | Standard (e.g., 1-3 mol%) |
| 3-Bromo-5-nitrobenzonitrile | Accelerating | High | Lower (e.g., 0.5-2 mol%) |
This table illustrates expected reactivity trends based on established principles of Pd-catalyzed cross-coupling.[17]
Part 3: Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust, self-validating starting point for the C-N coupling of this compound. The rationale behind key steps is explained to ensure both reproducibility and understanding.
Objective: To synthesize N-benzyl-3-methoxy-5-cyanobenzylamine from this compound and benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Pd₂(dba)₃ (Palladium precatalyst, 2 mol%)
-
XPhos (Ligand, 4.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (Base, 1.4 eq)
-
Anhydrous Toluene (Solvent)
Protocol:
-
Inert Atmosphere Setup (Causality: Catalyst Protection): To an oven-dried Schlenk flask, add the Pd₂(dba)₃ precatalyst, XPhos ligand, and NaOt-Bu base. The use of solid reagents minimizes exposure to air. Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the active Pd(0) catalyst is sensitive to oxygen and will be deactivated if exposed.[16]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound. Then, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M. Anhydrous solvent prevents quenching of the strong base and hydrolysis of catalyst intermediates.
-
Nucleophile Addition: Add benzylamine (1.2 equivalents) to the stirring suspension via syringe. A slight excess of the amine ensures complete consumption of the limiting aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously. The elevated temperature is necessary to overcome the higher activation energy for the oxidative addition step, which is retarded by the electron-donating methoxy group.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the this compound starting material.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-3-methoxy-5-cyanobenzylamine.
Conclusion
The methoxy group in this compound exerts a profound and context-dependent influence on its reactivity.
-
For Nucleophilic Aromatic Substitution (SₙAr): It is a deactivating group. Its electron-donating resonance effect destabilizes the key carbanionic intermediate, necessitating harsher reaction conditions compared to analogues lacking this group or possessing an electron-withdrawing substituent.
-
For Palladium-Catalyzed Cross-Coupling: It is also deactivating. By increasing electron density on the aromatic ring, it slows the rate-limiting oxidative addition step, often requiring higher catalyst loadings or more forcing conditions.
For the synthetic chemist, this means that while this compound is a valuable building block, its reactivity profile must be carefully considered. The presence of the methoxy group, while potentially useful for modulating the properties of the final product, presents a synthetic hurdle that must be overcome with carefully chosen reaction conditions.
References
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Wikipedia. (2023, December 29). Electrophilic aromatic directing groups. In Wikipedia. [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Chad's Prep. (2021, March 8). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions | Organic Chemistry [Video]. YouTube. [Link]
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BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved January 11, 2026, from [Link]
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Zhan, C. G., & Nichols, D. E. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. [Link]
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Filo. (2025, March 21). Difference between Ortho para and meta directing groups. [Link]
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OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved January 11, 2026, from [Link]
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Quora. (2017, March 5). How to know which group is ortho, para directing and which is meta directing. [Link]
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Leah4sci. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained [Video]. YouTube. [Link]
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Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved January 11, 2026, from [Link]
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Chemistry Stack Exchange. (2025, May 20). What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached?. [Link]
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Houk, K. N., & Wheeler, S. E. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PubMed Central. [Link]
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Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
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Comparing the efficacy of different catalysts for 3-Bromo-5-methoxybenzonitrile coupling
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. The strategic functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry, and 3-Bromo-5-methoxybenzonitrile stands out as a versatile building block. Its unique electronic and steric properties, conferred by the electron-withdrawing nitrile group and the electron-donating methoxy group, present both opportunities and challenges for catalytic cross-coupling reactions. This guide provides an in-depth comparison of various catalytic systems for the coupling of this compound, offering experimental insights and data to inform catalyst selection for researchers, scientists, and drug development professionals.
The Strategic Importance of this compound in Synthesis
This compound serves as a key intermediate in the synthesis of a wide array of complex molecules. The bromine atom provides a reactive handle for numerous cross-coupling reactions, allowing for the introduction of diverse functionalities. The methoxy and nitrile groups can be further manipulated or can serve to modulate the biological activity and physicochemical properties of the final compound. Consequently, the choice of catalyst for coupling reactions involving this substrate is a critical decision that directly impacts reaction efficiency, yield, and purity of the desired product.
Comparing Catalytic Systems for C-C and C-N Bond Formation
The primary coupling reactions for aryl halides like this compound are palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions for C-C bond formation, and the Buchwald-Hartwig amination for C-N bond formation. While palladium catalysts are the most prominent, nickel and copper-based systems also offer viable, and sometimes superior, alternatives depending on the specific transformation.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are the workhorses of modern cross-coupling chemistry due to their broad functional group tolerance, high efficiency, and predictable reactivity.[1] For this compound, several palladium-based systems have proven effective.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful method for forming biaryl structures.[2] The choice of palladium catalyst and ligand is crucial for achieving high yields.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | High | [3] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane | 100-110 | Not Specified | [2] |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >85 | [4] |
| Arylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | >80 | [4] |
Expertise & Experience: The use of Pd(dppf)Cl₂ is often preferred for its robustness and efficiency in coupling a wide range of boronic acids.[5] The dppf ligand's wide bite angle is believed to facilitate the reductive elimination step. For sterically demanding couplings or less reactive aryl chlorides, more specialized ligands like SPhos are employed. The choice of base is also critical; stronger bases like K₃PO₄ are often used with boronic acids, while milder bases like K₂CO₃ can be effective, particularly with more reactive substrates.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[3]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.[3]
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[3]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: This self-validating protocol includes monitoring by TLC or LC-MS to confirm the consumption of starting material and formation of the product. The final purification step ensures the isolation of the desired compound with high purity.
Catalytic Cycle for Suzuki-Miyaura Coupling
Catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool.[6][7] This palladium-catalyzed reaction couples an amine with an aryl halide.[8] The choice of phosphine ligand is critical and has evolved through several "generations" to accommodate a wider range of substrates.[6]
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ (1-2) | BINAP, RuPhos (2-4) | NaOᵗBu (~1.4) | Toluene | 80-110 | Not Specified | [2] |
Expertise & Experience: The use of bulky, electron-rich phosphine ligands like RuPhos is crucial for the amination of aryl bromides, as they promote both the oxidative addition and the reductive elimination steps.[9] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOᵗBu) are typically required to deprotonate the amine, forming the active palladium-amido complex.[10] The reaction is highly sensitive to air and moisture, necessitating the use of Schlenk techniques and degassed solvents.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv.)
-
Toluene (anhydrous, degassed)
-
Schlenk tube and standard glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (RuPhos).[2]
-
Add the base (NaOᵗBu) and this compound to the tube.[8]
-
Add the anhydrous, degassed toluene via syringe.[2]
-
Finally, add the amine to the reaction mixture via syringe.[8]
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[8]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
Trustworthiness: The rigorous exclusion of air and moisture, coupled with careful monitoring of the reaction progress, ensures the reliability and reproducibility of this protocol. The workup procedure is designed to effectively remove byproducts and isolate the pure arylamine.
Experimental Workflow for Buchwald-Hartwig Amination
Workflow for Buchwald-Hartwig amination.
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[11] This reaction is highly valuable for the synthesis of substituted alkenes.[12]
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1) | 1a-f (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | Good | [13] |
| n-Butyl Acrylate | Pd(OAc)₂ (2-5) | P(o-tolyl)₃ (5-15) | Triethylamine (1.5) | Toluene | 165 | Not Specified | [14] |
Expertise & Experience: The choice of base and solvent can significantly influence the outcome of the Heck reaction. For instance, the use of aqueous solvent systems can be more environmentally friendly and sometimes enhance catalytic activity.[13] The ligand also plays a crucial role, with phosphine ligands being common, although N-heterocyclic carbenes (NHCs) have emerged as highly effective alternatives.[13]
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper(I).[2][15]
| Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Reflux | Not specified | Up to 93 | [2][16] |
Expertise & Experience: The Sonogashira reaction is generally robust, but the copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling).[17] Careful control of reaction conditions and the use of an amine base like triethylamine, which also acts as a solvent, can minimize this side reaction.[2]
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have gained prominence as a more economical and, in some cases, more reactive alternative to palladium for cross-coupling reactions.[18][19] They are particularly effective for the coupling of aryl halides with alkyl halides (reductive cross-coupling).[20][21]
Expertise & Experience: Nickel-catalyzed reductive cross-couplings often employ a stoichiometric reductant, such as manganese powder.[18] A key advantage is the ability to couple two different electrophiles directly, avoiding the need to pre-form an organometallic nucleophile.[19] The ligand system is critical for success, with bipyridine and phosphine ligands being commonly used.[18]
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in C-N and C-O bond formation.[22] While often requiring harsher conditions than their palladium-catalyzed counterparts, modern developments have led to milder and more versatile copper-based systems.[23][24]
Expertise & Experience: Copper catalysis is particularly relevant for the coupling of N-heterocycles and can sometimes offer complementary reactivity to palladium. The development of suitable ligands has been crucial in expanding the scope and improving the efficiency of copper-catalyzed cross-coupling reactions.[25]
Conclusion and Future Outlook
The choice of catalyst for the coupling of this compound is highly dependent on the desired transformation. Palladium-based catalysts remain the most versatile and widely used for a range of C-C and C-N bond-forming reactions, with a vast and well-established library of ligands that allow for fine-tuning of reactivity and selectivity. For specific applications, particularly reductive cross-couplings, nickel catalysts provide a powerful and cost-effective alternative. Copper catalysts, while historically requiring more forcing conditions, continue to evolve and offer unique reactivity profiles.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals, lower catalyst loadings, and reactions under milder, more environmentally benign conditions. The continued exploration of novel ligands and reaction mechanisms will undoubtedly expand the synthetic chemist's toolkit for the functionalization of important building blocks like this compound, accelerating the discovery and development of new medicines and materials.
References
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- Nickel-Catalyzed Atroposelective Cross-Electrophile Coupling of Aryl Halides: A General and Practical Route to Diverse MOP-type Ligands. (2025). NIH.
- Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.
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Sheng, J., Ni, H.-Q., Zhang, H.-R., Zhang, K.-F., Wang, Y.-N., & Wang, X.-S. (2018). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Monofluoroalkyl Halides for Late-Stage Monofluoroalkylation. Angewandte Chemie International Edition, 57(26), 7634–7639. [Link]
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Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers. [Link]
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Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. [Link]
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Practical Palladium Catalysts for C-N and C-O Bond Formation. (2025). ResearchGate. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. (2025). PMC - NIH. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry. [Link]
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Heck reaction. (n.d.). Wikipedia. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]
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Cu-Catalyzed three-component coupling reactions using nitriles, 1,3-dienes and silylboranes. (n.d.). Chemical Communications. [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. (n.d.). PMC - NIH. [Link]
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Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2025). ResearchGate. [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH. [Link]
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Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. (n.d.). PMC - NIH. [Link]
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Recent advances in Sonogashira reactions. (2011). Chemical Society Reviews. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH. [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. [Link]
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A copper-catalyzed oxidative coupling reaction of arylboronic acids, amines and carbon dioxide using molecular oxygen as the oxidant. (n.d.). Green Chemistry. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]
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B−N, B−O, and B−CN Bond Formation via Palladium-Catalyzed Cross-Coupling of B‑Bromo-Carboranes. (2016). eScholarship.org. [Link]
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Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. (n.d.). MDPI. [Link]
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Supporting Information Co-N-C Catalyst for C-C Coupling Reactions. (n.d.). AWS. [Link]
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Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing. [Link]
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Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). PMC. [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. [Link]
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A Spectroscopic Guide to the Characterization of 3-Bromo-5-methoxybenzonitrile and Its Synthetic Precursors
This guide provides an in-depth spectroscopic comparison of 3-Bromo-5-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis, and its common precursors. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural nuances that differentiate these molecules using fundamental analytical techniques. By examining the causality behind the spectral data, this guide offers a robust framework for compound identification, purity assessment, and reaction monitoring.
Introduction: The Importance of Spectroscopic Verification
In the synthesis of complex organic molecules, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's architecture. Each technique probes different aspects of the molecular structure, and together they form a powerful toolkit for the modern chemist.[1][2] This guide will focus on the practical application of these techniques to distinguish this compound from its common synthetic precursors: 3-bromo-5-hydroxybenzonitrile and 3-methoxybenzoic acid.
Synthetic Pathway Overview
The synthesis of this compound can be conceptualized through a multi-step process, often starting from more readily available precursors. Understanding this pathway is crucial for anticipating potential impurities and for tracking the progress of the reaction.
Caption: A plausible synthetic route to this compound.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures of this compound and its precursors. The electron-withdrawing nature of the bromine atom and the nitrile group, coupled with the electron-donating character of the methoxy and hydroxyl groups, creates distinct electronic environments that are readily probed by spectroscopic methods.[1][2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by their characteristic vibrational frequencies. The nitrile (-C≡N) group, in particular, has a sharp and intense absorption in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool.[2][3]
| Compound | Key FT-IR Absorptions (cm⁻¹) |
| This compound | ~2230 (C≡N stretch) , ~1280 (C-O stretch), ~1580 & ~1470 (C=C aromatic stretch) |
| 3-Bromo-5-hydroxybenzonitrile | ~3300-3500 (broad O-H stretch) , ~2230 (C≡N stretch), ~1250 (C-O stretch), ~1590 & ~1480 (C=C aromatic stretch) |
| 3-Methoxybenzoic Acid | ~2500-3300 (broad O-H stretch of carboxylic acid) , ~1700 (C=O stretch) , ~1290 (C-O stretch), ~1600 & ~1470 (C=C aromatic stretch) |
The most striking difference is the presence of a strong, broad O-H stretching band for both 3-bromo-5-hydroxybenzonitrile (around 3300-3500 cm⁻¹) and 3-methoxybenzoic acid (a very broad feature from 2500-3300 cm⁻¹), which is absent in the final product.[1] Additionally, the characteristic C=O stretch of the carboxylic acid in 3-methoxybenzoic acid is a clear indicator of this precursor. The nitrile stretch around 2230 cm⁻¹ confirms the presence of the -C≡N group in both nitrile compounds.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR reveals the chemical environment of hydrogen atoms. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents.
| Compound | δ (ppm) - Aromatic Protons | δ (ppm) - Other Protons |
| This compound | ~7.3-7.6 (multiplets) | ~3.8 (s, 3H, -OCH₃) |
| 3-Bromo-5-hydroxybenzonitrile | ~7.1-7.4 (multiplets) | ~5.0-6.0 (br s, 1H, -OH) |
| 3-Methoxybenzoic Acid | ~7.1-7.7 (multiplets) | ~3.8 (s, 3H, -OCH₃) , ~11.0-13.0 (br s, 1H, -COOH) |
The key diagnostic signals are the singlet for the methoxy protons (-OCH₃) in this compound and 3-methoxybenzoic acid, and the broad singlet for the hydroxyl (-OH) proton in 3-bromo-5-hydroxybenzonitrile.[1] The highly deshielded proton of the carboxylic acid in 3-methoxybenzoic acid is also a definitive feature.[4][5]
Carbon-13 NMR details the carbon skeleton. The nitrile carbon (-C≡N) has a characteristic chemical shift in the 110-125 ppm range.[6]
| Compound | δ (ppm) - Nitrile Carbon (C≡N) | δ (ppm) - Other Key Carbons |
| This compound | ~118 | ~160 (C-O), ~113 (C-Br), ~56 (-OCH₃) |
| 3-Bromo-5-hydroxybenzonitrile | ~119 | ~158 (C-O), ~112 (C-Br) |
| 3-Methoxybenzoic Acid | N/A | ~167 (C=O) , ~160 (C-O), ~114 (C-Br), ~55 (-OCH₃) |
The most significant differentiator in the ¹³C NMR spectra is the presence of the carbonyl carbon signal (~167 ppm) in 3-methoxybenzoic acid, which is absent in the nitrile-containing compounds. The nitrile carbon signal around 118-119 ppm is a clear indicator for this compound and its hydroxy precursor.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| This compound | C₈H₆BrNO | 212.04 | 211/213 (M⁺, isotopic pattern for Br), 196/198, 182 |
| 3-Bromo-5-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | 197/199 (M⁺, isotopic pattern for Br), 169/171 |
| 3-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 152 (M⁺), 137, 109, 94, 77 |
The distinct molecular weights of each compound are readily determined by MS.[7][8][9] The isotopic pattern of bromine (approximately equal intensity for M⁺ and M⁺+2 peaks) is a hallmark of the bromo-substituted compounds.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the analyte (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.[2]
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence and position of characteristic absorption bands corresponding to the functional groups of interest.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][4]
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz).
-
¹³C NMR: A proton-decoupled carbon experiment is run.
-
-
Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the signals are analyzed to elucidate the structure.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for these types of compounds.[4]
-
Mass Analysis: A mass analyzer, such as a quadrupole, separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and structural features.
Caption: A generalized workflow for spectroscopic characterization.
Conclusion
The spectroscopic comparison of this compound and its precursors demonstrates how subtle changes in molecular structure lead to distinct and identifiable changes in their FT-IR, NMR, and Mass spectra. The presence or absence of the nitrile, hydroxyl, and carbonyl functional groups provides clear and unambiguous markers for each compound. By understanding the principles behind these spectroscopic techniques and their application to specific molecules, researchers can confidently navigate the complexities of organic synthesis and characterization.
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A Senior Application Scientist's Guide to Isotopic Labeling Strategies Utilizing 3-Bromo-5-methoxybenzonitrile as a Versatile Precursor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Isotopic Labeling in Pharmaceutical Sciences
In the landscape of modern drug discovery and development, isotopic labeling stands as a cornerstone technique, providing unparalleled insights into the journey of a drug candidate within a biological system.[1] By replacing one or more atoms in a molecule with their corresponding isotopes—be it stable (e.g., ²H, ¹³C) or radioactive (³H, ¹⁴C)—we can "tag" and trace these molecules, illuminating their absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3] This empirical data is not merely academic; it is a regulatory necessity and a critical factor in making go/no-go decisions for compounds progressing through the development pipeline. Radiolabeled compounds are fundamental tools for quantitative whole-body autoradiography (QWBA), receptor binding assays, and in vivo imaging techniques like Positron Emission Tomography (PET).[1][2][4]
The choice of isotope and the position of the label are paramount, dictated by the study's objective, the molecule's metabolic fate, and synthetic feasibility.[5][6] A strategically placed label on a metabolically stable position is crucial for ensuring that the detected signal accurately represents the fate of the parent drug. This guide delves into the practical applications of a specific, functionally rich precursor, 3-Bromo-5-methoxybenzonitrile, to illustrate how its chemical architecture can be masterfully exploited to achieve diverse and precise isotopic labeling for pharmaceutical research.
Deconstructing the Precursor: Labeling Opportunities in this compound
While not a standard off-the-shelf labeling reagent, this compound is an exemplary precursor for custom isotopic syntheses. Its value lies in the distinct reactivity of its functional groups, which serve as chemical handles for the strategic introduction of isotopes.
-
The Aryl Bromide Moiety (C-Br): The carbon-bromine bond is a prime target for catalytic reductive dehalogenation. This allows for the site-specific introduction of hydrogen isotopes (Deuterium, ²H, or Tritium, ³H) with high precision.[7]
-
The Nitrile Group (-C≡N): This versatile group offers a dual opportunity. It can be a port of entry for carbon isotopes (¹³C or ¹⁴C) through cyanation reactions or advanced isotope exchange methods.[8][9] Alternatively, it can be chemically reduced to an aminomethyl group (-CH₂NH₂), a process that can incorporate hydrogen isotopes at the benzylic position.[10][11]
By leveraging these reactive sites, a medicinal chemist can design a variety of labeling patterns to answer specific research questions, transforming a simple starting material into a powerful analytical tool.
Comparative Analysis of Labeling Strategies
Here, we compare three distinct, targeted labeling strategies that could be employed on a drug candidate synthesized from a this compound-derived intermediate. Each strategy is contrasted with alternative, more general labeling methods to highlight the causality behind these experimental choices.
Strategy 1: Site-Specific Tritium ([³H]) Labeling via Catalytic Tritiodehalogenation
This strategy involves the replacement of the bromine atom with tritium, a radioactive isotope of hydrogen. It is an exceptionally powerful method for generating high specific activity tracers, which are essential for sensitive applications like receptor binding assays.[12]
-
Mechanistic Rationale: The process employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), to facilitate the cleavage of the C-Br bond and the subsequent addition of tritium atoms from tritium gas (T₂). The reaction is often carried out in the presence of a base to neutralize the HBr byproduct.
-
Advantages vs. General Hydrogen Isotope Exchange (HIE): The primary advantage of tritiodehalogenation is its site-specificity . The tritium label is introduced precisely at the position formerly occupied by the bromine atom. In contrast, general HIE methods, which catalyze the exchange of C-H bonds with an isotopic source, can often lead to labeling at multiple, less predictable positions on an aromatic ring, particularly those activated by directing groups.[13][14][15] This specificity is critical for interpreting metabolism data, as it prevents ambiguity about the location of the radiolabel.
Workflow for Tritium Labeling via Catalytic Tritiodehalogenation
Caption: Workflow for Tritium Labeling via Catalytric Tritiodehalogenation.
Strategy 2: Metabolically Robust Carbon-14 ([¹⁴C]) Labeling via Nitrile Introduction
For definitive mass balance and human ADME (h-ADME) studies, a ¹⁴C-label is the gold standard due to its long half-life and the lower risk of metabolic loss compared to tritium.[5][16] This strategy focuses on introducing the label via the nitrile group.
-
Mechanistic Rationale: The most direct method involves a transition-metal-catalyzed cyanation (e.g., using a Palladium or Nickel catalyst) of an aryl halide precursor with a labeled cyanide source, such as K[¹⁴C]N or Zn₂.[17] More advanced, late-stage methods even allow for the direct exchange of an existing nitrile group with labeled cyanide.[8][9]
-
Advantages vs. Using Other ¹⁴C-Building Blocks: While many ¹⁴C-labeled reagents exist (e.g., [¹⁴C]CH₃I), using [¹⁴C]CN offers unique versatility. The nitrile group itself is present in many pharmaceuticals. Furthermore, it can be readily hydrolyzed to a carboxylic acid or reduced to an amine, allowing the single-carbon ¹⁴C-label to be incorporated into various functionalities late in the synthesis, which is both time and cost-effective.[8] This contrasts with building the entire carbon skeleton from small, labeled fragments, which is often a far more arduous synthetic endeavor.
Workflow for Carbon-14 Labeling via Nitrile Isotope Exchange
Caption: Workflow for Carbon-14 Labeling via Nitrile Isotope Exchange.
Strategy 3: Stable Isotope (Deuterium, [²H]) Labeling for Pharmacokinetic Modification
Deuterium labeling is a powerful tool not only for tracing but also for altering a drug's metabolic profile. By replacing hydrogen with deuterium at a site of metabolism, the rate of enzymatic C-H bond cleavage can be slowed (the kinetic isotope effect), potentially improving the drug's half-life and reducing the formation of unwanted metabolites.[15]
-
Mechanistic Rationale: A common method to introduce deuterium is through the reduction of a functional group using a deuterated reducing agent. In this case, the nitrile group can be reduced to a primary amine using a reagent like sodium borodeuteride (NaBD₄) or under catalytic hydrogenation with deuterium gas (D₂). This specifically installs two deuterium atoms on the benzylic carbon (Ar-CD₂NH₂).
-
Advantages vs. Direct Aromatic H/D Exchange: This reductive approach provides absolute certainty of the label's location (the benzylic carbon). Direct H/D exchange on the aromatic ring, often catalyzed by acids or metals, can be less specific and may not target the metabolically relevant position.[18][19] If metabolism occurs at the benzylic position, this reductive deuteration strategy is a direct and logical way to enhance metabolic stability, a feat not achievable by simply labeling the aromatic core.
Data Summary: A Comparative Overview
| Feature | Strategy 1: Tritiodehalogenation | Strategy 2: Nitrile [¹⁴C] Labeling | Strategy 3: Reductive [²H] Decyanation |
| Isotope | Tritium (³H) | Carbon-14 (¹⁴C) | Deuterium (²H) |
| Type | Radioactive (β⁻ emitter) | Radioactive (β⁻ emitter) | Stable |
| Primary Use | High-sensitivity binding assays, early ADME | "Gold Standard" h-ADME, mass balance | PK modification (KIE), MS internal standards |
| Position of Label | Site-specific on aromatic ring (C-Br position) | Site-specific at nitrile carbon | Site-specific at benzylic carbon (α to ring) |
| Metabolic Stability | Moderate; risk of loss via oxidation | High; C-C bond is very stable | High; can be used to block metabolism |
| Key Reagents | T₂ gas, Pd/C catalyst | K[¹⁴C]N or Zn₂, Ni/Pd catalyst | NaBD₄ or D₂ gas, reducing catalyst |
| Pros | High specific activity, clean site-specific labeling | Metabolically robust, definitive for ADME | Enhances PK profile, non-radioactive |
| Cons | Potential for in-vivo exchange, requires T₂ gas handling | Lower specific activity than ³H, costly synthesis | Alters chemical structure (nitrile to amine) |
Detailed Experimental Protocol: [³H] Labeling via Catalytic Tritiodehalogenation
This protocol provides a self-validating, step-by-step methodology for the tritiation of a hypothetical drug candidate precursor derived from this compound.
Objective: To synthesize the tritiated analogue of "Compound X-Br" by replacing the bromine atom with tritium.
Materials:
-
Compound X-Br (10 mg, 1 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (10 mg, ~100% w/w)
-
Sodium Acetate (NaOAc) (1.2 eq)
-
Solvent: N,N-Dimethylformamide (DMF) (2 mL)
-
Tritium (T₂) Gas (Carrier-free, 5 Ci)
-
HPLC grade solvents for purification
-
Scintillation cocktail
Procedure:
-
Vessel Preparation (Causality: Ensure an inert and clean environment): A 5 mL reaction vial equipped with a magnetic stir bar is charged with Compound X-Br (10 mg), 10% Pd/C (10 mg), and sodium acetate (1.2 eq). The vial is sealed with a septum.
-
Solvent Addition (Causality: Solubilize reactants and facilitate reaction): Anhydrous DMF (2 mL) is added via syringe. The solvent must be anhydrous to prevent quenching of reactive species and ensure efficient catalysis.
-
Degassing (Causality: Remove atmospheric gases that can poison the catalyst): The reaction mixture is degassed by applying a vacuum and backfilling with nitrogen gas. This cycle is repeated three times to ensure the complete removal of oxygen.
-
Introduction of Tritium Gas (Causality: The isotopic source for the reaction): The reaction vial is connected to a tritium gas manifold. The vessel is cooled in a liquid nitrogen bath, and the headspace is evacuated. Tritium gas (5 Ci) is then introduced into the frozen vial.
-
Trustworthiness Check: The use of a calibrated tritium manifold ensures accurate delivery of the radioactive gas. All operations are performed in a certified fume hood designed for handling high levels of radioactivity.
-
-
Reaction Execution (Causality: Drive the catalytic cycle): The vial is removed from the liquid nitrogen bath and allowed to warm to room temperature. The mixture is stirred vigorously for 4-6 hours. The progress of the reaction is monitored by radio-TLC or LC-MS analysis of a quenched aliquot.
-
Quenching and Work-up (Causality: Safely handle excess tritium and isolate the product): Upon completion, the reaction is frozen again in liquid nitrogen. Excess tritium gas is carefully recovered back into a storage vessel. The reaction is quenched by the addition of methanol (1 mL) to react with any residual reactive tritium species.
-
Catalyst Removal (Causality: Separate the heterogeneous catalyst from the product): The reaction mixture is filtered through a 0.22 µm syringe filter to remove the Pd/C catalyst. The filter is washed with additional DMF to ensure quantitative recovery of the product.
-
Purification (Causality: Isolate the desired labeled product from byproducts and unreacted starting material): The crude filtrate is concentrated under reduced pressure. The residue is redissolved in a minimal amount of mobile phase and purified by reverse-phase HPLC equipped with a radioactivity detector. Fractions corresponding to the tritiated product are collected.
-
Self-Validation System: The co-elution of the radioactive peak with a UV signal from a non-radioactive standard of the desired product confirms its identity.
-
-
Analysis and Quantification (Causality: Confirm purity and determine specific activity): The purity of the final product is confirmed by radio-HPLC. The concentration is determined by UV spectroscopy against a standard curve. The total radioactivity is measured by liquid scintillation counting (LSC). From these values, the specific activity (Ci/mmol) is calculated.
Conclusion
This compound, and precursors like it, are not just starting materials but are strategic assets in the design of isotopically labeled compounds. By understanding the distinct reactivity of each functional group, researchers can move beyond generic labeling techniques and develop precise, fit-for-purpose tracers. Whether the goal is to achieve the high specific activity needed for receptor occupancy studies with tritium, the metabolic robustness required for h-ADME with carbon-14, or the pharmacokinetic enhancement offered by deuterium, a thoughtful precursor-based approach provides a logical and efficient pathway to generating the critical data needed to advance new medicines.
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Benchmarking the Biological Activity of 3-Bromo-5-methoxybenzonitrile Derivatives: A Comparative Guide
In the landscape of modern medicinal chemistry, the benzonitrile scaffold represents a privileged structural motif, pivotal in the development of novel therapeutic agents.[1][2] Its inherent reactivity and versatile substitution patterns allow for the fine-tuning of molecular properties to achieve desired biological effects.[1] Among these, 3-Bromo-5-methoxybenzonitrile has emerged as a particularly valuable starting point for the synthesis of compounds with potential applications in oncology and beyond.[2][3] The strategic placement of the bromo, methoxy, and nitrile groups offers multiple avenues for chemical modification, enabling the exploration of a diverse chemical space.
This guide presents a comparative analysis of a series of novel this compound derivatives, benchmarking their biological activity as potential inhibitors of a key oncogenic kinase and their cytotoxic effects against human cancer cell lines. We will delve into the rationale behind the molecular design, provide detailed experimental protocols for the evaluation of these compounds, and present a comprehensive analysis of the structure-activity relationships (SAR) based on the generated data. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the therapeutic potential of this promising class of molecules.
Molecular Design and Synthesis of Derivatives
The core scaffold of this compound was systematically modified to probe the impact of various functional groups on biological activity. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a range of substituents.[1] The methoxy group at the 5-position can influence solubility and electronic properties, while the nitrile group can participate in various chemical transformations or act as a key binding element.[1]
A general synthetic scheme for the derivatization of this compound is outlined below. The synthesis commences with the conversion of 3-bromo-5-methoxybenzaldehyde to the corresponding oxime, followed by dehydration to yield the this compound core.[4] Subsequent derivatization at the bromine position via Suzuki or Buchwald-Hartwig coupling reactions allows for the introduction of various aryl, heteroaryl, or amino moieties, yielding a library of test compounds.
Figure 1: General Synthetic Workflow
Caption: Synthetic pathway for the core scaffold and its subsequent derivatization.
For the purpose of this guide, we will focus on a hypothetical series of four derivatives, BMB-1 through BMB-4 , where different substituents have been introduced at the 3-position to explore their impact on kinase inhibition and cytotoxicity.
Comparative Analysis of Biological Activity
The synthesized derivatives were evaluated for their inhibitory activity against a key oncogenic protein kinase (Kinase A) and their cytotoxic effects on two human cancer cell lines: MCF-7 (breast cancer) and HeLa (cervical cancer).[5][6]
In Vitro Kinase Inhibition Assay
The inhibitory potency of the this compound derivatives against Kinase A was determined using a luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.[7] The half-maximal inhibitory concentration (IC50) was calculated for each compound. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[7]
Table 1: Inhibitory Activity of BMB Derivatives against Kinase A
| Compound | IC50 (nM) for Kinase A |
| BMB-1 | 25 |
| BMB-2 | 150 |
| BMB-3 | >10,000 |
| BMB-4 | 8 |
| Staurosporine | 5 |
The results indicate that derivatives BMB-1 and BMB-4 exhibit potent inhibition of Kinase A, with IC50 values in the low nanomolar range. BMB-2 shows moderate activity, while BMB-3 is largely inactive. This suggests that the nature of the substituent at the 3-position plays a critical role in the interaction with the kinase active site.
In Vitro Cytotoxicity Assays
The cytotoxic potential of the derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5][8] The IC50 values were determined after 48 hours of treatment.
Table 2: Cytotoxicity of BMB Derivatives in Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| BMB-1 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| BMB-2 | 12.5 ± 1.1 | 15.1 ± 1.5 |
| BMB-3 | >100 | >100 |
| BMB-4 | 0.9 ± 0.1 | 1.2 ± 0.2 |
| Doxorubicin | 0.5 ± 0.05 | 0.7 ± 0.08 |
The cytotoxicity data correlates well with the kinase inhibition results. BMB-1 and BMB-4 demonstrate significant cytotoxic effects against both MCF-7 and HeLa cell lines, with BMB-4 being the most potent derivative.[6] The lack of cytotoxicity for BMB-3 is consistent with its inability to inhibit Kinase A, suggesting that the observed cytotoxicity of the active compounds may be, at least in part, mediated through the inhibition of this kinase.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed protocols for the key biological assays are provided below.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines the measurement of kinase activity through the quantification of ADP produced.[7][9]
Figure 2: Kinase Inhibition Assay Workflow
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the BMB derivatives in DMSO, starting from a stock concentration of 1 mM.[7]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to each well. Add 2.5 µL of Kinase A enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[7]
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
MTT Cytotoxicity Assay
This protocol details the procedure for assessing cell viability.[5][6][8]
-
Cell Seeding: Seed MCF-7 or HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the BMB derivatives for 48 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.[8]
Mechanistic Insights and Signaling Pathways
The potent activity of BMB-4 suggests a strong interaction with the ATP-binding pocket of Kinase A. The specific substitutions on the benzonitrile scaffold likely contribute to favorable interactions with key residues in the active site, leading to potent inhibition. The downstream effects of Kinase A inhibition can disrupt critical cellular processes, such as proliferation and survival, ultimately leading to the observed cytotoxicity in cancer cells.
Figure 3: Simplified Kinase A Signaling Pathway
Caption: Inhibition of Kinase A by BMB-4 disrupts downstream signaling for cell proliferation.
Conclusion and Future Directions
This guide provides a comparative benchmark of the biological activity of a novel series of this compound derivatives. The data clearly demonstrates that strategic derivatization of this scaffold can lead to potent kinase inhibitors with significant anticancer activity. Derivative BMB-4 has emerged as a promising lead compound worthy of further investigation.
Future studies should focus on a broader kinase selectivity profiling of BMB-4 to assess its off-target effects and to better understand its mechanism of action.[10] Additionally, in vivo studies in animal models are warranted to evaluate the therapeutic efficacy and pharmacokinetic properties of this promising derivative. The versatile chemistry of the this compound core continues to offer exciting opportunities for the development of next-generation targeted therapies.
References
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- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Chem-Impex. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile.
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- J&K Scientific. (2013, April 18). 3-Bromo-4-hydroxy-5-methoxybenzonitrile | 52805-45-5.
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A Guide to the Cross-Validation of Analytical Data for 3-Bromo-5-methoxybenzonitrile
For researchers, scientists, and professionals in drug development, the unambiguous identification and purity assessment of chemical entities are foundational to scientific rigor and regulatory compliance. This guide provides an in-depth, objective comparison of analytical techniques for the characterization of 3-Bromo-5-methoxybenzonitrile, a key building block in medicinal chemistry. We will move beyond a mere listing of methods to a holistic approach of data cross-validation, demonstrating how a confluence of evidence from multiple analytical techniques provides a robust and defensible characterization of the molecule.
The core principle of this guide is to establish a self-validating system of analysis. No single analytical technique is infallible; each provides a unique perspective on the molecule's properties. It is the congruence of these perspectives that builds a high-confidence profile of identity, purity, and stability. This approach is in alignment with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures, which emphasize demonstrating that a procedure is suitable for its intended purpose.[1][2][3]
The Analytical Imperative: A Multi-Technique Approach
The structural features of this compound—an aromatic ring, a nitrile group, a methoxy group, and a bromine substituent—necessitate a multi-pronged analytical strategy for complete characterization. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in building a comprehensive analytical profile.
The relationship between these techniques in a cross-validation workflow can be visualized as follows:
Caption: Interconnectivity of analytical techniques for robust cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of aromatic and aliphatic protons (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024-4096 scans).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Expected Data and Interpretation
Based on the structure of this compound and data from analogous compounds such as 3-methoxybenzonitrile, the following spectral characteristics are anticipated.
| Technique | Expected Chemical Shifts (δ, ppm) | Interpretation |
| ¹H NMR | ~3.8 (s, 3H) | Methoxy group (-OCH₃) protons. |
| ~7.1-7.5 (m, 3H) | Aromatic protons on the substituted benzene ring. | |
| ¹³C NMR | ~56 | Methoxy group carbon. |
| ~110-140 | Aromatic carbons. | |
| ~118 | Nitrile group carbon (-C≡N). | |
| ~160 | Aromatic carbon attached to the methoxy group. |
Causality in Spectral Assignment: The electronegativity of the oxygen atom in the methoxy group deshields the attached carbon, shifting its resonance downfield in the ¹³C NMR spectrum. Similarly, the bromine atom and the nitrile group will influence the chemical shifts of the aromatic protons and carbons due to their electronic effects.
Mass Spectrometry (MS): Confirming the Molecular Mass and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-MS system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion will be observed as an adduct, such as [M+H]⁺ or [M+Na]⁺.
Expected Data and Interpretation
The molecular formula of this compound is C₈H₆BrNO. The expected monoisotopic mass is 210.96328 Da.[2][4]
| Adduct | Expected m/z |
| [M+H]⁺ | 211.97057 |
| [M+Na]⁺ | 233.95251 |
Data predicted by PubChemLite.[5]
Trustworthiness through Isotopic Pattern: A key validation point is the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit a characteristic pair of peaks for any bromine-containing ion, separated by 2 m/z units and with nearly equal intensity. This provides definitive evidence for the presence of a single bromine atom in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Expected Data and Interpretation
The FT-IR spectrum will provide evidence for the key functional groups in this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N stretch | 2220-2260 |
| C-O stretch (aryl ether) | 1200-1275 |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1400-1600 |
| C-Br stretch | 500-600 |
Reference ranges from standard FT-IR correlation tables.[6]
Cross-Validation with NMR and MS: The presence of a strong absorption band around 2230 cm⁻¹ in the FT-IR spectrum corroborates the nitrile group identified by the ¹³C NMR signal around 118 ppm. The C-O stretching vibration is consistent with the methoxy group identified in the ¹H and ¹³C NMR spectra.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse for assessing the purity of pharmaceutical compounds and for quantitative analysis.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions for linearity assessment.
Method Validation and Data Interpretation
A validated HPLC method should demonstrate specificity, linearity, accuracy, and precision.[7][8]
-
Specificity: The method should be able to resolve this compound from any impurities or degradation products. This is confirmed by peak purity analysis and by spiking the sample with known related substances.
-
Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range.
-
Purity Assessment: The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Cross-Validation with other Techniques: Any significant impurity peaks observed in the HPLC chromatogram should be collected and subjected to MS and NMR analysis for structural elucidation. This closes the loop of the cross-validation process, ensuring that all observed signals can be accounted for.
Synthesizing the Evidence: A Self-Validating Framework
The power of this multi-technique approach lies in the convergence of data. The proposed structure from NMR is confirmed by the molecular weight from MS. The functional groups indicated by NMR are corroborated by the vibrational bands in the FT-IR spectrum. The purity assessed by HPLC is given context by the identification of any impurities via NMR and MS.
By following this cross-validation framework, researchers can build a comprehensive and defensible analytical data package for this compound, ensuring the quality and integrity of their research and development efforts.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Zhang, X. FTIR Spectrum. University of Maryland. Available from: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]
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ResearchGate. Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. 2025. Available from: [Link]
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U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. 2019. Available from: [Link]
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Texas Department of State Health Services. Standardized Protocol for Method Validation/Verification. Available from: [Link]
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Safety Operating Guide
Proper Disposal of 3-Bromo-5-methoxybenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-methoxybenzonitrile (CAS No. 867366-91-4), a compound whose disposal requires meticulous planning due to its significant toxicological profile and chemical properties. Our aim is to provide a procedural, step-by-step framework that ensures not only regulatory compliance but also the protection of our personnel and environment.
Hazard Assessment and Causality: Understanding the Risks
This compound is an acutely toxic substance that presents multiple hazards. A thorough understanding of these risks is the foundation of its safe management and disposal. The primary hazards are well-documented in numerous Safety Data Sheets (SDS) and chemical databases.[1][2]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Causality and Implications for Handling & Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[1] | This compound can cause severe health effects or death even with small exposures. All handling must be conducted in a way that minimizes the possibility of ingestion, skin contact, or inhalation of dust. This necessitates the use of stringent engineering controls and comprehensive Personal Protective Equipment (PPE). |
| Skin Irritation | H315: Causes skin irritation[1] | Direct contact can lead to inflammation and irritation. Proper glove selection and immediate decontamination upon contact are critical. |
| Eye Irritation | H319: Causes serious eye irritation[1] | The compound can cause significant, potentially damaging, eye irritation. Appropriate eye and face protection is mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Inhalation of dust can irritate the respiratory tract. Handling of the solid should always occur in a well-ventilated area, preferably a certified chemical fume hood. |
| Environmental Hazard | Halogenated Organic Compound | As a brominated aromatic compound, it is classified as a halogenated organic waste.[3] Improper disposal can lead to persistent environmental contamination. During combustion, it can form hazardous byproducts such as hydrogen bromide gas and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[4][5] This necessitates specialized, high-temperature incineration with flue gas scrubbing. |
Pre-Disposal Operations: Safe Handling and Storage
Prior to final disposal, the safe handling and temporary storage of this compound waste are critical to prevent accidental exposure and environmental release.
Engineering Controls and Personal Protective Equipment (PPE)
Given its high acute toxicity, all handling of this compound must be performed within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][6][7][8][9]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4mil thickness).[8] Change gloves immediately if contaminated. | To prevent dermal absorption, which is a significant route of exposure for this toxic compound.[10] |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required if there is a risk of splashing.[6] | To protect against serious eye irritation from dust or splashes. |
| Skin and Body Protection | A lab coat (flame-retardant if appropriate) must be worn. Ensure long pants and closed-toe shoes are worn.[6][8] | To prevent accidental skin contact. |
| Respiratory Protection | Not typically required if work is conducted within a properly functioning chemical fume hood. If not, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[11] | To prevent inhalation of toxic dust. |
Chemical Incompatibility Considerations
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound should not be stored with incompatible materials that could lead to hazardous reactions.
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[10][12]
-
Strong Acids: While aromatic ethers are generally stable, strong acids like HBr or HI can cleave the ether bond under certain conditions.[11][13][14][15]
-
Strong Bases: Can hydrolyze the nitrile group to a carboxylate or carboxamide, potentially generating heat and ammonia.[3][4]
-
Strong Reducing Agents: May react with the nitrile or bromo-substituent.
Therefore, waste this compound should be stored in a dedicated, clearly labeled container, away from these chemical classes.
Step-by-Step Disposal Protocol
The recommended and regulatory-compliant method for the disposal of this compound is through a licensed professional waste disposal company that can perform controlled high-temperature incineration.[1] In-lab neutralization or disposal down the drain is strictly prohibited.
Waste Collection and Container Management
-
Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or residues.
-
Segregate the Waste: Collect only this compound and materials contaminated with it (e.g., weigh boats, contaminated gloves, pipette tips) in this container. Do not mix with other waste streams, especially incompatible chemicals.
-
Labeling the Waste Container: Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and essential for safe handling.[5][6] The label must be securely affixed to the container as soon as the first piece of waste is added.
The label must include:
On-Site Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is used to capture any potential leaks.[16][17]
-
Adhere to institutional and OSHA limits for the quantity of waste stored and the time limits for accumulation.[18][19]
Arranging for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest information , including the chemical name, quantity, and a copy of the Safety Data Sheet (SDS).
-
Schedule a pickup. Ensure that the container is properly sealed and labeled according to both EPA and Department of Transportation (DOT) regulations before the contractor arrives.[5][9]
The Rationale for Incineration
As a halogenated organic compound, this compound falls under specific EPA regulations for disposal.[15] The preferred treatment technology is high-temperature incineration.[12]
-
Destruction Efficiency: EPA regulations require hazardous waste incinerators to achieve a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents.[13][18] This high temperature ensures the complete breakdown of the complex aromatic structure.
-
Control of Hazardous Byproducts: The thermal decomposition of brominated compounds can produce acidic gases like hydrogen bromide (HBr).[20] Furthermore, incomplete combustion could potentially form highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[4][5] Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems ("scrubbers") to neutralize acidic gases and capture other pollutants, preventing their release into the atmosphere.[13]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the safe and compliant disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe management and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.
References
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University of California, Santa Barbara. (2012, December 14). ACUTELY TOXIC CHEMICALS - SOLIDS (LD50 < 50 mg/kg) - Standard Operating Procedure. Available at: [Link]
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University of South Florida. SOP Example - Acutely Toxic Chemicals. Available at: [Link]
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University of California, Davis. SOP – Acutely Toxic Solids and Liquids. Available at: [Link]
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U.S. Environmental Protection Agency. (2000, February). RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators. Available at: [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-5-methoxybenzonitrile
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-Bromo-5-methoxybenzonitrile (CAS No. 867366-91-4). Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. This document is structured to provide a comprehensive, in-depth technical guide, moving beyond a simple checklist to explain the causality behind our procedural recommendations.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with acute toxicity and is an irritant.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.
The hazard statements associated with this chemical indicate that it can be toxic if swallowed, in contact with skin, or if inhaled.[2][3] It is also known to cause skin and serious eye irritation.[2][3] Understanding these risks is the first step in mitigating them. The nitrile functional group, in particular, can be a cause for concern, as some organic nitriles can have toxic properties. Therefore, the selection of appropriate personal protective equipment (PPE) and adherence to strict handling protocols are not merely suggestions but critical components of a safe laboratory environment.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the specific hazards of the chemical. For this compound, the following PPE is mandatory.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile) .[4][5][6][7][8] Nitrile gloves offer excellent resistance to a wide range of chemicals, including the solvents in which this compound may be dissolved.[4][6] They are also more puncture-resistant than latex gloves.[4][6] Always check the manufacturer's glove compatibility data for the specific solvents being used. Double gloving is recommended when handling highly concentrated solutions. |
| Eye and Face Protection | Safety goggles with side shields or a face shield .[8][9] This is to protect against splashes that could cause serious eye irritation.[2][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat . A standard lab coat is sufficient to protect against minor spills and contamination of personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood .[2][9][10] If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Engineering Controls
-
Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][9][10] Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
-
Gather Materials : Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean, dry, and readily accessible within the fume hood to minimize movement and potential for accidents.
-
PPE Donning : Before handling the chemical, put on all the required PPE as detailed in the table above.
3.2. Weighing and Transfer
-
Minimize Dust : this compound is a solid. To minimize the generation of airborne dust, use a micro-spatula for transfers and weigh the compound on anti-static weighing paper or directly into a tared container.
-
Controlled Dispensing : When transferring the solid, do so slowly and carefully to avoid creating dust clouds. If dissolving in a solvent, add the solvent to the solid in a controlled manner.
3.3. Post-Handling Procedures
-
Decontamination : Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical using an appropriate solvent.
-
Waste Disposal : Dispose of all contaminated disposable materials, including gloves, bench paper, and weighing paper, in a designated hazardous waste container.[11]
-
PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and finally, the eye protection.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE, even if you believe no contact occurred.[9]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
4.1. First Aid Measures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. If skin irritation persists, seek medical attention.[9]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation : Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
4.2. Spill Management Workflow
The following diagram outlines the logical steps for managing a spill of this compound.
Sources
- 1. This compound | C8H6BrNO | CID 25067362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. armbrustusa.com [armbrustusa.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. capotchem.com [capotchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
